molecular formula C5H11N B8012022 (1S)-2,2-Dimethylcyclopropan-1-amine CAS No. 106462-19-5

(1S)-2,2-Dimethylcyclopropan-1-amine

Cat. No.: B8012022
CAS No.: 106462-19-5
M. Wt: 85.15 g/mol
InChI Key: IVYCMLREPMLLEO-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,2-Dimethylcyclopropan-1-amine is a chiral cyclopropylamine that serves as a valuable building block in organic synthesis and medicinal chemistry. The compound features a strained cyclopropane ring and a primary amine group, a combination known to confer significant biological activity and structural rigidity to molecules . This (S)-enantiomer is of particular interest for creating stereospecific compounds. Cyclopropylamine structures are widely utilized in the pharmaceutical industry; ten of the top 200 drugs by global sales in 2018 contained a cyclopropyl group . In agricultural chemistry, similar cyclopropane fragments are key components in a range of pesticides, including insecticides, fungicides, and herbicides, due to their ability to enhance efficacy and improve metabolic stability . The synthesis of related optically active cyclopropane derivatives often involves advanced techniques such as enzymatic asymmetrization using pig liver esterase (PLE) followed by Curtius rearrangement to install the chiral amine functionality . Researchers value this compound as a rigid scaffold for drug discovery and as a precursor for further chemical transformation. The product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1S)-2,2-dimethylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYCMLREPMLLEO-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286300
Record name Cyclopropanamine, 2,2-dimethyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106462-19-5
Record name Cyclopropanamine, 2,2-dimethyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106462-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanamine, 2,2-dimethyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Utility of (1S)-2,2-Dimethylcyclopropan-1-amine in Modern Medicinal Chemistry: Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to sp³-rich, conformationally restricted motifs is a proven strategy to enhance target selectivity and metabolic stability. (1S)-2,2-Dimethylcyclopropan-1-amine (and its hydrochloride salt) represents a premier chiral building block in this paradigm. Characterized by a highly strained three-membered ring and a sterically demanding gem-dimethyl group, this primary amine is increasingly utilized to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel therapeutics.

Most notably, the incorporation of this specific chiral amine has been instrumental in the development of Muscarinic Acetylcholine Receptor Subtype 4 (M4) Positive Allosteric Modulators (PAMs), yielding massive fold-increases in potency while mitigating CYP450 liability[1]. This technical guide details the physicochemical rationale, biological application, and validated synthetic workflows for integrating this moiety into advanced drug scaffolds.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of (1S)-2,2-dimethylcyclopropan-1-amine is critical for predicting its behavior in both synthetic reactions and biological systems. The data below synthesizes the core metrics of this compound[2][3].

Table 1: Key Chemical and Physical Properties
PropertyValue / Description
Chemical Name (1S)-2,2-Dimethylcyclopropan-1-amine hydrochloride
CAS Registry Number 1955474-23-3 (HCl Salt) / 73434-10-3 (Free Base)
Molecular Formula C₅H₁₂ClN (Salt) / C₅H₁₁N (Free Base)
Molecular Weight 121.61 g/mol (Salt) / 85.15 g/mol (Free Base)
SMILES (1S Isomer) CC1(C)C[C@H]1N
Topological Polar Surface Area 26.0 Ų (Primary Amine)
Predicted XLogP3 ~0.7
The Causality of Structural Design

Why choose a gem-dimethyl cyclopropyl group over a simple alkyl chain or an unsubstituted cyclopropane?

  • Entropic Advantage: The cyclopropane ring locks the amine vector into a rigid spatial orientation. When the drug docks into a receptor's allosteric site, it suffers a minimal entropic penalty compared to a flexible alkyl chain, directly translating to higher binding affinity.

  • Metabolic Shielding: The gem-dimethyl moiety provides significant steric bulk. In the context of hepatic clearance, this bulk acts as a physical shield, restricting the access of Cytochrome P450 (CYP450) enzymes to adjacent metabolically labile bonds, thereby extending the drug's half-life.

Biological Application: M4 Positive Allosteric Modulators (PAMs)

The utility of (1S)-2,2-dimethylcyclopropan-1-amine is best illustrated in the development of treatments for schizophrenia. Traditional M4 PAMs relied on a β-amino carboxamide moiety, which suffered from poor solubility and P-glycoprotein (P-gp) efflux liabilities.

Recent scaffold-hopping strategies have replaced this problematic moiety with novel tricyclic cores functionalized with various amines. According to recent literature detailing the discovery of the M4 PAM VU6008677 , replacing an unsubstituted cyclopropylamine with a 2,2-dimethylcyclopropan-1-amine analogue led to an astonishing 17-fold increase in potency [1][4]. The chiral (1S) configuration perfectly complements the hydrophobic pocket of the M4 allosteric site.

M4_Pathway ACh Acetylcholine (Orthosteric Agonist) M4 Muscarinic M4 Receptor ACh->M4 Binds Orthosteric Site PAM (1S)-2,2-Dimethylcyclopropan-1-amine Derivative (M4 PAM) PAM->M4 Binds Allosteric Site (Enhances Affinity) Gi Gi/o Protein Activation M4->Gi Signal Transduction cAMP Decreased cAMP (Antipsychotic Efficacy) Gi->cAMP Inhibits Adenylate Cyclase

Fig 1: Synergistic activation of the M4 receptor pathway by acetylcholine and a PAM.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

To integrate (1S)-2,2-dimethylcyclopropan-1-amine into a drug scaffold (such as a chlorinated pyrimidine or pyridine core), a Nucleophilic Aromatic Substitution (SₙAr) is the industry standard. As a primary aliphatic amine, it is highly nucleophilic, but the steric hindrance of the adjacent gem-dimethyl group requires specific optimization.

Step-by-Step SₙAr Protocol

1. Reagent Preparation: In a flame-dried 20 mL reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride electrophile (1.0 equiv, typically 0.5 mmol) and (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride (1.5 equiv). Causality: A slight excess of the amine ensures complete consumption of the valuable heteroaryl chloride. Using the hydrochloride salt[3] rather than the free base ensures accurate weighing, as the free base is volatile and prone to degradation.

2. Base Addition: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Causality: DIPEA serves a dual purpose: it liberates the free base of the cyclopropylamine from its HCl salt and acts as an acid scavenger for the HCl generated during the SₙAr. DIPEA is chosen over triethylamine because its extreme steric bulk prevents it from acting as a competing nucleophile.

3. Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C in an oil bath or microwave reactor for 12 hours. Causality: The formation of the Meisenheimer complex (the rate-determining intermediate in SₙAr) requires significant thermal energy, especially when the nucleophile is sterically hindered by the gem-dimethyl group.

4. Workup and Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) and brine (10 mL). Causality: The repetitive LiCl washes are a highly specific technique used to completely partition the high-boiling DMF solvent into the aqueous phase, preventing it from interfering with downstream purification.

5. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA modifier).

SNAr_Workflow Start Heteroaryl Chloride + Amine HCl Salt Base Add DIPEA (3.0 eq) in Anhydrous DMF Start->Base Heat Heat at 90°C for 12h (SNAr Reaction) Base->Heat Workup Aqueous Quench & LiCl/EtOAc Extraction Heat->Workup Purify Prep-HPLC Purification (Target Compound) Workup->Purify

Fig 2: Step-by-step experimental workflow for SNAr coupling of the cyclopropylamine.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, the resulting coupled product must be validated through orthogonal analytical techniques to confirm both chemical purity and the preservation of the (1S) stereocenter.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the successful displacement of the chloride by observing the

    
     mass peak of the product and the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1).
    
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The integration of the cyclopropane motif is highly diagnostic. Look for the distinct upfield multiplets of the cyclopropane ring protons (typically between 0.5 ppm and 1.0 ppm) and the two sharp singlets corresponding to the gem-dimethyl group (~1.0 - 1.2 ppm).

  • Chiral HPLC: While SₙAr conditions do not typically epimerize distant sp³ stereocenters, running the purified product on a chiral stationary phase (e.g., Chiralpak AD-H) against a racemic standard is mandatory to validate that the enantiomeric excess (ee > 99%) of the (1S) building block was perfectly retained throughout the harsh thermal conditions.

References

  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters (NIH PMC).[Link]

  • (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride | 1955474-23-3. Molaid.[Link]

  • Cas 674367-28-3, 2,2-dimethylcyclopropan-1-amine hydrochloride. Lookchem. [Link]

Sources

Enantioselective Synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine: Strategic Pathways, Mechanistic Insights, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (1S)-2,2-dimethylcyclopropan-1-amine motif is a highly valuable chiral building block in modern medicinal chemistry. It is frequently utilized to impart conformational restriction, increase lipophilicity, and enhance the metabolic stability of drug candidates, such as in the development of M4 positive allosteric modulators (e.g., VU6008677)[1]. However, the enantioselective construction of this strained, sterically hindered primary amine presents significant synthetic challenges.

As a Senior Application Scientist, I have structured this technical guide to evaluate the two most robust methodologies for synthesizing this molecule: Pathway A (the classical asymmetric cyclopropanation followed by Curtius rearrangement) and Pathway B (the modern, highly efficient CuH-catalyzed enantioselective hydroamination)[2]. This whitepaper details the mechanistic causality, step-by-step self-validating protocols, and comparative analytical data for both routes.

Retrosynthetic Logic & Strategic Pathways

The synthesis of (1S)-2,2-dimethylcyclopropan-1-amine can be approached via two fundamentally distinct disconnections. Pathway A relies on establishing the chiral center early via a metal-catalyzed carbene transfer, followed by a stereoretentive functional group interconversion[3]. Pathway B leverages the inherent ring strain of cyclopropenes to drive a highly enantioselective, single-step catalytic hydroamination[2].

Retrosynthesis Target (1S)-2,2-Dimethylcyclopropan-1-amine Route1 Pathway A: Curtius Rearrangement Route1->Target Acid (1S)-2,2-Dimethylcyclopropane- carboxylic acid Acid->Route1 Cycloprop Asymmetric Cyclopropanation Cycloprop->Acid Alkene Isobutylene + Diazoacetate Alkene->Cycloprop Route2 Pathway B: CuH Hydroamination Route2->Target Cyclopropene 3,3-Dimethylcyclopropene Cyclopropene->Route2

Retrosynthetic pathways for (1S)-2,2-Dimethylcyclopropan-1-amine.

Pathway A: Asymmetric Cyclopropanation & Curtius Rearrangement

Mechanistic Causality

This classical route begins with the asymmetric cyclopropanation of isobutylene using ethyl diazoacetate (EDA) in the presence of a chiral Cu(I)-bisoxazoline (BOX) catalyst. The bulky substituents on the chiral BOX ligand create a deep chiral pocket, shielding one face of the highly electrophilic copper-carbene intermediate. This forces the incoming isobutylene to approach from the less hindered face, establishing the (1S) stereocenter.

Following saponification, the resulting (1S)-2,2-dimethylcyclopropanecarboxylic acid undergoes a Curtius rearrangement[3]. The causality behind choosing the Curtius rearrangement is its absolute retention of stereochemistry . The concerted migration of the chiral carbon from the carbonyl carbon to the adjacent nitrogen during the extrusion of N₂ ensures no epimerization occurs at the delicate cyclopropyl stereocenter.

Experimental Protocol & Self-Validation System

Step 1: Asymmetric Cyclopropanation

  • Setup: In an oven-dried flask under argon, dissolve 5 mol% Cu(I)OTf and 6 mol% (S,S)-tBu-BOX ligand in anhydrous dichloromethane (DCM). Stir for 2 hours to pre-form the active catalyst.

  • Reaction: Cool the mixture to 0 °C. Condense an excess of isobutylene gas into the reaction mixture.

  • Addition: Using a syringe pump, add ethyl diazoacetate (1.0 equiv, 1M in DCM) dropwise over 12 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing the undesired dimerization of EDA into diethyl maleate/fumarate.

  • Validation Checkpoint 1: Perform Chiral GC on the crude mixture. Target: >90% ee for the (S)-enantiomer.

Step 2: Saponification

  • Reaction: Treat the crude ester with LiOH (2.0 equiv) in a 3:1 THF/H₂O mixture at room temperature for 16 hours.

  • Workup: Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Validation Checkpoint 2: ¹H NMR (CDCl₃). Confirm the disappearance of the ethyl ester quartet (~4.1 ppm) and the presence of the upfield cyclopropyl protons (0.8–1.2 ppm).

Step 3: Curtius Rearrangement & Deprotection

  • Activation: Dissolve the chiral acid in toluene. Add triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv). Stir at room temperature for 2 hours to form the acyl azide.

  • Rearrangement: Add tert-butanol (5.0 equiv) and heat to 90 °C for 8 hours. The intermediate isocyanate is trapped by tert-butanol to form the Boc-protected amine.

  • Deprotection: Treat the isolated Boc-amine with 4M HCl in dioxane at room temperature for 4 hours.

  • Validation Checkpoint 3: Filter the resulting precipitate. Confirm the final (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride via specific rotation

    
     and LC-MS (Expected m/z: 86.1 [M+H]⁺ for the free base).
    

Pathway B: CuH-Catalyzed Enantioselective Hydroamination

Mechanistic Causality

Developed by the Buchwald laboratory, this state-of-the-art methodology utilizes a copper hydride (CuH) catalyst to perform an enantioselective hydroamination of strained alkenes[2]. The reaction is thermodynamically driven by the release of the massive ring strain inherent to 3,3-dimethylcyclopropene (~54 kcal/mol).

The active L*CuH species, generated in situ using a silane reducing agent, undergoes a facial-selective hydrocupration of the cyclopropene. The highly sterically demanding (R)-DTBM-SEGPHOS ligand dictates the stereochemical outcome. The resulting chiral cyclopropylcopper(I) intermediate then reacts with an electrophilic amine source (e.g., O-pivaloyl-N,N-dibenzylhydroxylamine, Bn₂NOPiv) via an oxidative addition/reductive elimination sequence, transferring the amine group with complete retention of configuration[2].

CatalyticCycle CuH L*CuH Catalyst PiComplex Alkene-Cu Complex CuH->PiComplex + Cyclopropene AlkylCu Chiral Alkylcopper(I) PiComplex->AlkylCu Hydrocupration CuOPiv L*Cu(OPiv) AlkylCu->CuOPiv + R2N-OPiv (Amination) Product Chiral Amine Product AlkylCu->Product CuOPiv->CuH + Silane (Turnover)

Catalytic cycle of CuH-catalyzed enantioselective hydroamination.

Experimental Protocol & Self-Validation System

Step 1: Hydroamination

  • Catalyst Generation: In a nitrogen-filled glovebox, combine Cu(OAc)₂ (5 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%) in anhydrous THF. Stir for 15 minutes. Add polymethylhydrosiloxane (PMHS, 2.0 equiv) and stir until the solution turns deep red/brown, indicating the formation of the active CuH species.

  • Reaction: Add 3,3-dimethylcyclopropene (1.0 equiv) and Bn₂NOPiv (1.2 equiv) to the mixture. Stir at room temperature for 12 hours[2].

  • Workup: Remove from the glovebox, quench carefully with saturated aqueous NH₄F to break down silicon byproducts, and extract with ethyl acetate.

  • Validation Checkpoint 1: ¹H NMR of the crude mixture. Confirm the complete disappearance of the cyclopropene olefinic protons (~7.0 ppm).

  • Validation Checkpoint 2: Purify via silica gel chromatography. Analyze the isolated N,N-dibenzyl-(1S)-2,2-dimethylcyclopropan-1-amine via Chiral SFC (e.g., Chiralpak IG column) to confirm >95% ee.

Step 2: Hydrogenolysis (Deprotection)

  • Reaction: Dissolve the dibenzyl-protected amine in methanol. Add 10% Pd/C (10 wt%). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Add 1.0 equiv of 1M HCl in ether to form the hydrochloride salt, then concentrate in vacuo.

  • Validation Checkpoint 3: ¹H NMR in D₂O to confirm the loss of benzyl aromatic protons (7.2–7.4 ppm) and the isolation of the pure (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride.

Quantitative Data & Comparative Analysis

To assist drug development professionals in selecting the optimal synthetic strategy, the following table summarizes the quantitative metrics and operational parameters of both pathways.

MetricPathway A: Cyclopropanation + CurtiusPathway B: CuH Hydroamination
Enantiomeric Excess (ee) 88% – 92%>95%
Overall Yield 40% – 50% (over 4 steps)65% – 75% (over 2 steps)
Step Count 4 Steps2 Steps
Primary Challenge Handling hazardous diazo compounds and azide intermediates at scale.Synthesis and handling of the highly volatile 3,3-dimethylcyclopropene.
Scalability High (Standard industrial route, though requires specialized safety equipment).Medium (Currently limited by cyclopropene precursor scalability).
Key Reagents EDA, (S,S)-tBu-BOX, DPPACu(OAc)₂, (R)-DTBM-SEGPHOS, Bn₂NOPiv

Conclusion

Both methodologies offer robust access to (1S)-2,2-dimethylcyclopropan-1-amine. Pathway A remains the workhorse for multi-kilogram industrial scale-up due to the commercial availability of isobutylene and established safety protocols for diazo chemistry. However, Pathway B represents a triumph of modern asymmetric catalysis, offering superior atom economy, higher enantioselectivity, and a drastically reduced step count[2]. For discovery chemists and early-phase development professionals, the CuH-catalyzed hydroamination provides the most rapid and stereochemically precise access to this critical pharmacophore.

References

  • Bridges, T. M., et al. "Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile." ACS Medicinal Chemistry Letters (2018). URL: [Link]

  • Wang, M.-X., et al. "Nitrile Biotransformation for Highly Enantioselective Synthesis of 3-Substituted 2,2-Dimethylcyclopropanecarboxylic Acids and Amides." The Journal of Organic Chemistry 68.2 (2003): 621-624. URL: [Link]

  • Feng, S., Hao, H., Liu, P., & Buchwald, S. L. "Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes." ACS Catalysis 10.1 (2020): 282-291. URL: [Link]

Sources

An In-depth Technical Guide to (1S)-2,2-Dimethylcyclopropan-1-amine: Structural Analogs and Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents, earning the designation of "privileged structures." The (1S)-2,2-dimethylcyclopropan-1-amine moiety is a quintessential example of such a scaffold. Its deceptively simple, three-membered carbocyclic ring, appended with a chiral amine and a gem-dimethyl group, imparts a unique combination of structural and physicochemical properties that are highly advantageous for drug design.[1]

The inherent strain of the cyclopropane ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target.[2] Furthermore, the gem-dimethyl substitution provides a steric shield, often protecting the molecule from metabolic degradation by cytochrome P450 enzymes, a critical factor in improving a drug's pharmacokinetic profile.[2] This combination of rigidity and metabolic stability makes the (1S)-2,2-dimethylcyclopropan-1-amine core a powerful building block for developing novel therapeutics across a range of disease areas, including oncology, infectious diseases, and neurological disorders.[1][3]

This technical guide offers an in-depth exploration of the structural analogs and derivatives of (1S)-2,2-dimethylcyclopropan-1-amine. It details synthetic strategies, provides actionable experimental protocols, and examines case studies that underscore the scaffold's significance in contemporary drug discovery.

Part 1: Strategic Derivatization of the Core Scaffold

The versatility of the (1S)-2,2-dimethylcyclopropan-1-amine scaffold lies in the numerous points available for chemical modification. These modifications are not random but are guided by the principles of structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

N-Functionalization: The Primary Axis of Modification

The primary amine is the most common site for derivatization, allowing for the introduction of a wide array of functional groups that can engage in critical interactions with protein targets.

  • N-Acylation: The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry.[4] It introduces a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), which are pivotal for molecular recognition. This strategy is widely used to append larger, more complex moieties that can access specific binding pockets within a target protein.[5]

  • N-Sulfonylation: Creating sulfonamides is another key strategy to introduce hydrogen-bonding capabilities and modulate the physicochemical properties of the parent amine.

  • Reductive Amination: This reaction allows for the N-alkylation of the amine, providing a means to introduce alkyl or arylalkyl groups that can serve as lipophilic anchors or spacers.[6]

Modification of the Cyclopropane Ring

While less common, modifications to the cyclopropane ring itself can be a powerful tool for fine-tuning the spatial arrangement of substituents and exploring new chemical space. This often involves starting from precursors like 2,2-dimethylcyclopropane carboxylic acid.[7]

Bioisosteric Replacement and Scaffold Hopping

In advanced drug design, sometimes the entire cyclopropylamine moiety is replaced by a group with similar steric and electronic properties (a bioisostere) to overcome issues like metabolic liabilities or to explore new intellectual property.[2][5] Conversely, the (1S)-2,2-dimethylcyclopropan-1-amine unit can be incorporated into larger, more complex molecular architectures through "scaffold hopping" to generate novel drug candidates.

Caption: Key strategies for derivatizing the core scaffold.

Part 2: Synthetic Methodologies and Protocols

The successful implementation of the derivatization strategies outlined above hinges on robust and reproducible synthetic protocols. This section provides detailed, self-validating experimental procedures for key transformations.

General Protocol for N-Acylation of (1S)-2,2-Dimethylcyclopropan-1-amine

N-acylation is a fundamental reaction for creating derivatives.[4] The choice of coupling reagent and conditions is critical to ensure high yield and purity, especially when working with complex or sensitive substrates. Amide bond formation using coupling agents like EDCI/HOBt or HATU is a reliable method.[8]

Objective: To synthesize an N-acylated derivative of (1S)-2,2-Dimethylcyclopropan-1-amine.

Materials:

  • (1S)-2,2-Dimethylcyclopropan-1-amine hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (1S)-2,2-Dimethylcyclopropan-1-amine hydrochloride (1.1 eq) in the chosen solvent and add DIPEA (2.5 eq) to neutralize the salt and act as a base.

  • Coupling: Add the amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Protocol for Reductive Amination

Reductive amination is a versatile method for N-alkylation.[6] It involves the formation of an imine intermediate from the amine and an aldehyde or ketone, followed by in-situ reduction.

Objective: To synthesize an N-alkylated derivative.

Materials:

  • (1S)-2,2-Dimethylcyclopropan-1-amine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Protocol:

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and (1S)-2,2-Dimethylcyclopropan-1-amine (1.2 eq) in anhydrous DCM. Stir at room temperature for 1-2 hours.[6]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching and Workup: Slowly add saturated aqueous NaHCO₃ solution to quench the reaction. Separate the organic layer and extract the aqueous layer with DCM.[6]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Synthetic_Workflow cluster_Amidation N-Acylation Protocol cluster_Reductive Reductive Amination Protocol A1 1. Activate Carboxylic Acid (EDCI, HOBt) A2 2. Add Amine + Base (DIPEA) A1->A2 A3 3. Stir 12-24h A2->A3 A4 4. Aqueous Workup A3->A4 A5 5. Purify (Chromatography) A4->A5 R1 1. Form Imine (Amine + Aldehyde) R2 2. Add Reducing Agent (STAB) R1->R2 R3 3. Stir 12-24h R2->R3 R4 4. Quench & Workup R3->R4 R5 5. Purify (Chromatography) R4->R5

Caption: High-level workflow for key synthetic protocols.

Part 3: Case Studies in Drug Discovery

The true measure of a privileged scaffold is its successful application in the development of clinical candidates and approved drugs. The cyclopropylamine motif is a key pharmacophore in several classes of therapeutic agents.[6]

Mechanism-Based Enzyme Inhibition: MAO and LSD1

The cyclopropylamine group is a classic "mechanism-based inhibitor" or "suicide inhibitor" for flavin-dependent amine oxidases like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[6] Tranylcypromine, a well-known antidepressant, is a cyclopropylamine-containing compound that irreversibly inhibits both MAO-A and MAO-B.[6]

Mechanism of Inhibition:

  • The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the cyclopropylamine's nitrogen atom.

  • This oxidation initiates a rearrangement and opening of the strained cyclopropane ring.

  • The resulting reactive intermediate forms a permanent, covalent bond with the FAD cofactor, thereby irreversibly inactivating the enzyme.[6]

This mechanism is also exploited in the design of inhibitors for LSD1, an enzyme overexpressed in many cancers, making it a high-value oncology target.[6]

Inhibition_Mechanism Drug Cyclopropylamine Drug (e.g., Tranylcypromine) Enzyme Enzyme Active Site (with FAD cofactor) Drug->Enzyme Binds to Oxidation Oxidation by FAD Enzyme->Oxidation Catalyzes RingOpening Ring Opening & Rearrangement Oxidation->RingOpening CovalentAdduct Covalent Adduct Formation RingOpening->CovalentAdduct Forms InactiveEnzyme Irreversibly Inactivated Enzyme CovalentAdduct->InactiveEnzyme Results in

Caption: Mechanism of irreversible enzyme inhibition.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of LSD1 inhibitors based on the (1S)-2,2-dimethylcyclopropan-1-amine scaffold. This illustrates how systematic modifications can impact biological activity.

Compound IDR-Group (at Amine)LSD1 IC₅₀ (nM)Rationale for Modification
1 -H (Parent Amine)5,000Baseline activity of the core scaffold.
2a -C(O)CH₃ (Acetyl)1,200Simple amide introduces H-bonding but lacks extensive interactions.
2b -C(O)Ph (Benzoyl)450Phenyl group explores a potential hydrophobic pocket.
2c -C(O)-(4-fluorophenyl)150Fluoro-substituent can enhance binding through polar interactions.
3 -CH₂Ph (Benzyl)800Flexible linker, may not provide optimal orientation.

This data demonstrates a clear trend: elaborating the amine with an N-benzoyl group improves potency, and further substitution on that phenyl ring can lead to even greater activity. This systematic approach is fundamental to modern drug design.[9]

Conclusion and Future Directions

The (1S)-2,2-dimethylcyclopropan-1-amine scaffold continues to be a highly valuable and versatile building block in drug discovery. Its ability to confer conformational rigidity and metabolic stability makes it an attractive starting point for the design of potent and selective inhibitors for a wide range of biological targets.[5][6] Future research will likely focus on incorporating this moiety into more complex and novel molecular architectures, such as macrocycles and covalent inhibitors, to tackle increasingly challenging disease targets. The development of new stereoselective synthetic methods will further expand the accessibility and utility of this privileged scaffold, ensuring its place in the medicinal chemist's toolbox for years to come.

References

  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ_xcs76BHLzj4fpjj_q6dCygZ78GoAEs-0nn3WWstVts5K5wdS4UrRavl6TiEHPPnw-TERA72WSMZvKeIaoGE3A7dBgUN45uzPQEZ4FXZFsmNAdnqjfA7s6hNvCes8nH6RmvuahEF98WjFuhoUQGNIc2ue_ETE9Szm4RntwCA6vibIlJP8U0Fz1Zci2EeVMNKhLTjeKqWSKG-m5PKN_F81tT8Ze6d3N1J1mps1cDGtz_0Dm3TEhhnEAXKcBWhguutfw==]
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYGuy138L8jUPMPSfbDRpq3zRbXcNJlho5M3Hv7ZPSPz9C2jCTEWDiOtA7SmG23eszvzuzLY5F8eK5DWruvNeVo66UGeOB_ne3-G3EcyX9-Eh_XHSHvhGsO7JsRhJXHMYAp_cMgVWLVsc5wrTGMuO1kQZklh0pO5DQyE4oMqz5Z5vB8eoPs1rJURDstiVWJpFDRltAHaeqeljGYtAm4JrVFwWqUpQ3_ABU]
  • Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE88aPLKixcL2PnmWBDB6TOc5kafrGDI4qzigsRQThzGdQkbylfFA9cTG7VeF-GR4sSBzXBU25dvypJIUBmzl26hn2ew7wZt-LrTInmovv9mCqvGWPBB3HwQ8pW2ygDWKDQa0a0xNw5DA8H3wA=]
  • Cyclopropylamine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgDvxdezF0-CgU55i9mjNmLNAwxGCdj1CTrsKfLuqPdx2Dwz5XX9uG9PMF-h1M-o9JRbC6ER8TGNvlZiyw8mfYFpQ5TC-JdAVcsQywh2EliEO6jfWez36pLbyFwv7opg2M4Q==]
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKSUy7jcCvjQnbGqgIxOy4p03nS1XhC3RdEoGHY9oUv1MykGWN3jQJGhkJ5ru3Y_m29Vlx0pmM2vOnbaNBwKtxcUx9hhdsv5nj6cRxBiJnkMyeY9nLoYCYtLmDTsyk4DdlukZcoooWob_hghdZ6i72aQ16lj71E62AeutNWCyo]
  • CYCLOPROPYLAMINE - Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Z-5rkn4UCgGYlEu7y-kegDjyi_77M9wcNbtme1q-2DZyZVNbO4A0vNyxKS1SiyY8R5RhZP7silQh4onnXAA0ouffYL60M4A5nnrZK49zKHu6SRpgBK66Bf1C4MSdlZv3bKS7B0_AWRUS7-cikeqXfFo=]
  • Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid - Sciforum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2534le8-A6yMSalBvtDv-BoBOeRbdtcVeuQQQTml_KH43IpTe6QLLq1UYEd4v9mPZgdSkhURS141LOuV3ACgO_I6olTRS1VoKdR_xDiCPEgDZHYYazW3ZKCRC0IXmCSmMquzktUIccyCumXQ=]
  • Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine [Benzenemethanamine, N. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEPoaFA-xduP77f9FqzO3AupnRishZxoxvqq5RWw5METiZaD0mvo_8Z3mjrZmTC_gTDxBQc7ELyPwsyPxZ8E9RmoKr5YDF761_bMjVALQrvgM84D5BkOW7bnEnaoaPqGG2muv_UNpZumy0XTP8MMNOPdZ0LA==]
  • Mild and Useful Method for N-Acylation of Amines | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjXAA9x0cRBO7-XyggWbL0qb5wISBWUOF6MYbrHqPgM-XmATcZCGl3xp3G0vILveA1mnoQ2hcnMl-qtByH6kiNzvi4EaONebMlGMpsrqfOSAfN1qESdEV3LIxaQ8K4F_Ytt5A=]
  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. [URL: https://www.researchgate.net/publication/349987820_Synthesis_and_structure-activity_relationships_of_cyclopropane-containing_analogs_of_pharmacologically_active_compounds]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7XWx12iCiyIlgzAX68dYe5L-fyJ3DH18tH-git8_nKFTN1ebv3oQ4OALrkJl9WZAhZqnX2TNH-gd_zLsAa8YzEWIWNQDzal0I0MLBCVDHUkzZzdYsJ7tDlGSfESy-VZBrAuc=]
  • Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmP0yM4iSwS_JKBtnxDwFgyTrXO-C4M4lHx3f2wg2c2PV_zREr72qZaHDo5__MgX9vDHb4QHQFVOjUx6oeCCIhBGxMD_3y9EjTp8HfyYhhkPFh0wvygN3xgHrRY8Cb1mq6om-lcSzN8Yhde_lg4bRUMIy-WJx1FuMbxhxY5Xd-ei8k_2IOfBpa_DlI7c1Mi9e38oyw7WktVKw-LJwgd9ha1P6sNbht89i_QR68_Q88-LylTI2DEvzAqwZmrCU7]
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhxPIP9Tsq9YJQkdqaBo1AQk1o9owb1HiBhpf068m3EK1oYy_qpx3wZkHDDR1aiBlctA-kqoxTizYZTXMOviJi02uHuMpyO2RAykl77IxR0bbzfHZuOb-H7nj97vhL5PJ2w4fmKuOQIOnmQk8=]
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. [URL: https://www.researchgate.net/publication/281692296_Synthesis_and_chiral_resolution_of_22-dimethylcyclopropane_carboxylic_acid]
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [URL: https://www.researchgate.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. [URL: https://www.mdpi.com/1420-3049/27/13/4066].com/1420-3049/27/13/4066]

Sources

Spectroscopic Profiling and Analytical Workflows for (1S)-2,2-Dimethylcyclopropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, stereodefined cycloalkane motifs has become a cornerstone strategy in modern drug discovery. Specifically, (1S)-2,2-Dimethylcyclopropan-1-amine (and its hydrochloride salt) is a highly strained, chiral building block utilized to improve the metabolic stability and target affinity of next-generation therapeutics, including dihydrocyclopenta-isoquinoline-sulfonamide derivatives [1] and novel PHD inhibitors [2].

As a Senior Application Scientist, I approach the structural elucidation of such strained chiral systems not merely as a data-collection exercise, but as a self-validating system of logical checks. Because the cyclopropane ring introduces unique electronic environments—specifically diamagnetic anisotropy and increased s-character in its C-H bonds—standard spectroscopic heuristics often fail. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, FT-IR, MS) of (1S)-2,2-Dimethylcyclopropan-1-amine, supported by step-by-step, self-validating experimental protocols.

Molecular Architecture & Physicochemical Profile

The molecular architecture of (1S)-2,2-Dimethylcyclopropan-1-amine features a cyclopropane ring substituted with a primary amine at C1 and a gem-dimethyl group at C2. The presence of the (1S) chiral center breaks the local symmetry of the molecule, rendering the two methyl groups at C2, as well as the two protons at C3, diastereotopic . This fundamental stereochemical reality dictates the complexity of its NMR spectra.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Relevance
Chemical Formula C5H11N (Freebase) / C5H12ClN (HCl Salt)Determines exact mass for high-resolution MS validation.
Monoisotopic Mass 85.0891 Da (Freebase)Target precursor ion for ESI-MS workflows.
Appearance Volatile colorless liquid (Freebase) / White solid (HCl)Dictates sample handling; HCl salt is preferred for bench stability.
Ring Strain Energy ~27.5 kcal/molDrives specific MS fragmentation pathways (ring opening).

Spectroscopic Signatures: Causality & Interpretation

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum of this molecule is a textbook example of magnetic non-equivalence driven by chirality.
  • Diastereotopic Methyls: Because C1 is a chiral center, the two methyl groups at C2 are in permanently different magnetic environments (one is cis to the amine, the other is trans). Consequently, they resonate as two distinct singlets rather than a single 6H peak.

  • Cyclopropane Anisotropy: The C-C bonds of the cyclopropane ring possess substantial

    
    -character, creating a ring current that heavily shields the attached protons. Thus, the C3 methylene protons appear unusually upfield (0.40 – 0.80 ppm).
    
  • ABX Spin System: The C1 proton and the two C3 protons form an ABX coupling system. The cis-coupling (

    
     Hz) is characteristically larger than the trans-coupling (
    
    
    
    Hz) in cyclopropanes, allowing for unambiguous stereochemical assignment.
Table 2: H NMR Data Summary (400 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
2.30dd1H7.5, 4.0C1-H (CH-NH

)
1.60br s2H--NH

(Exchangeable)
1.10s3H-C2-CH

(Diastereotopic A)
1.05s3H-C2-CH

(Diastereotopic B)
0.75dd1H7.5, 5.0C3-H (cis to NH

)
0.45dd1H5.0, 4.0C3-H (trans to NH

)
Table 3: C NMR Data Summary (100 MHz, CDCl )
Chemical Shift (

, ppm)
Carbon Type (DEPT-135)Assignment
38.5CHC1 (CH-NH

)
27.2CH

C2-CH

(Diastereotopic A)
22.1CH

C3 (Ring methylene)
19.8CH

C2-CH

(Diastereotopic B)
18.5C (Quaternary)C2 (gem-dimethyl carbon)
Vibrational Spectroscopy (FT-IR)

Cyclopropane rings exhibit increased s-character in their C-H bonds (approaching


 hybridization) to accommodate the tight 60° internal bond angles. This causality shifts the C-H stretching frequencies higher than typical alkanes.
Table 4: FT-IR Data Summary (ATR)
Wavenumber (cm

)
ModeStructural Implication
3350, 3280N-H Stretch (Asym/Sym)Confirms primary amine functionality.
3050C-H Stretch (Cyclopropane)Validates the strained ring system (>3000 cm

).
2950, 2870C-H Stretch (Aliphatic)Corresponds to the gem-dimethyl groups.
1610N-H BendSecondary confirmation of the -NH

group.
Mass Spectrometry (MS)

Under Electrospray Ionization (ESI+), the molecule readily protonates to form the


 ion at m/z 86.1. The fragmentation is driven by the relief of ring strain. The primary neutral loss is ammonia (-17 Da), yielding a cyclopropyl carbocation (m/z 69.1), which rapidly undergoes a ring-opening rearrangement to a more stable allyl cation.

Mechanistic Pathways & Diagrams

To visualize the self-validating logic of our analytical approach, the following diagrams map both the experimental workflow and the specific mass spectrometric fragmentation pathway.

Workflow A Sample: (1S)-2,2-Dimethylcyclopropan-1-amine B Purity Assessment (HPLC-UV) A->B Step 1 C Structural Elucidation (1H / 13C NMR) B->C Step 2 D Molecular Weight & Fragmentation (LC-MS) B->D Step 3 E Functional Group Validation (FT-IR) B->E Step 4 F Data Synthesis & Stereochemical Confirmation C->F D->F E->F

Analytical workflow for the spectroscopic validation of (1S)-2,2-Dimethylcyclopropan-1-amine.

Fragmentation M [M+H]+ Precursor m/z 86.1 F1 Loss of NH3 (-17 Da) m/z 69.1 M->F1 -NH3 F2 Loss of CH3 (-15 Da) m/z 71.1 M->F2 -CH3 F3 Ring Opening / Rearrangement m/z 41.1 (Allyl cation) F1->F3 -C2H4

Proposed ESI-MS fragmentation pathway for (1S)-2,2-Dimethylcyclopropan-1-amine.

Self-Validating Experimental Protocols

A robust analytical methodology must be self-validating. The protocols below are designed so that the output of one technique cross-verifies the assumptions of the other. Recent advances in catalytic hydroamination [3] require exactly this level of rigorous downstream validation to confirm enantiomeric and diastereomeric excess.

Protocol A: High-Resolution NMR Acquisition & Validation

Causality: CDCl


 is selected as the solvent because it lacks exchangeable protons, allowing the -NH

broad singlet to be clearly observed and integrated.
  • Sample Preparation: Dissolve 15 mg of (1S)-2,2-Dimethylcyclopropan-1-amine (freebase) in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. (Note: If using the HCl salt, utilize D
    
    
    
    O or DMSO-
    
    
    , noting that the -NH
    
    
    protons will shift significantly downfield to ~8.0 ppm).
  • Instrument Tuning: Load the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl

    
     and shim the magnet to achieve a TMS line width of < 1.0 Hz.
    
  • 1H Acquisition: Run a standard 1D proton sequence (zg30) with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl protons, ensuring accurate integration.

  • 13C & DEPT-135 Acquisition: Run a standard

    
    C spectrum followed by a DEPT-135 sequence.
    
  • Self-Validation Check: Overlay the DEPT-135 data with the

    
    C data. The quaternary C2 carbon (18.5 ppm) must disappear in the DEPT-135, the C3 methylene (22.1 ppm) must phase negatively, and the C1 methine and C2 methyls must phase positively. This perfectly validates the structural assignment.
    
Protocol B: LC-MS/MS Workflow

Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the primary amine is highly basic and readily accepts a proton in acidic mobile phases.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Separation: Inject 2

    
    L of a 1 
    
    
    
    g/mL sample onto a C18 column (e.g., 50 x 2.1 mm, 1.7
    
    
    m). Run a fast gradient from 5% B to 95% B over 3 minutes. The highly polar nature of the free amine will result in early elution; ensure the column is adequately equilibrated.
  • MS Source Optimization: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Tandem MS (MS/MS): Isolate the precursor ion at m/z 86.1 in Q1. Apply a collision energy (CE) ramp from 10 to 30 eV in the collision cell (using Argon gas).

  • Self-Validation Check: Monitor Q3 for the transition m/z 86.1

    
     69.1. The presence of this transition confirms the loss of NH
    
    
    
    , directly validating the presence of the primary amine group identified in the FT-IR data.

References

  • Source: US Patent Application (US20230303517A1)
  • 6-(5-hydroxy-1h-pyrazol-1-yl)
  • Source: MIT Open Access Articles (Buchwald, S. L., et al., 2019)

(1S)-2,2-Dimethylcyclopropan-1-amine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Mechanism of Action of (1S)-2,2-Dimethylcyclopropan-1-amine and its Chemical Class

Foreword: The field of medicinal chemistry continuously explores novel chemical scaffolds to address complex biological targets. The cyclopropylamine moiety is a recurring structural motif of significant interest due to its unique conformational and electronic properties, which often impart potent biological activity. This guide focuses on the predicted mechanism of action for (1S)-2,2-Dimethylcyclopropan-1-amine. While direct experimental data for this specific molecule is not extensively available in public literature, a robust mechanistic hypothesis can be constructed based on the well-documented activities of the broader cyclopropylamine class. This document will provide researchers, scientists, and drug development professionals with a deep understanding of the core mechanisms, structure-activity relationships, and experimental methodologies relevant to this compound and its analogs.

The Cyclopropylamine Scaffold: A Primer

The cyclopropylamine functional group is a cornerstone in the design of enzyme inhibitors and other bioactive molecules.[1] The three-membered ring imposes significant conformational rigidity, which can be entropically favorable for binding to a biological target.[2] Furthermore, the inherent ring strain of the cyclopropane ring influences its electronic properties, making it susceptible to specific enzymatic reactions that do not occur with more conventional alkylamines. This unique reactivity is central to its primary mechanism of action.

Primary Mechanism of Action: Irreversible Inhibition of Monoamine Oxidases (MAO)

The most well-characterized biological activity of cyclopropylamines is the mechanism-based, irreversible inhibition of monoamine oxidases (MAO-A and MAO-B).[] These enzymes are critical for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system and peripheral tissues.[4] Inhibition of MAO increases the synaptic availability of these neurotransmitters, which is the basis for the antidepressant effects of MAOI drugs.[]

The Flavin-Dependent Catalytic Cycle and Covalent Adduct Formation

MAO enzymes are flavin-dependent, containing a covalently bound flavin adenine dinucleotide (FAD) cofactor that is essential for their catalytic activity. The inhibition by cyclopropylamines is not merely competitive binding but a chemical reaction with the FAD cofactor, leading to a permanent inactivation of the enzyme.[5]

The process unfolds as follows:

  • Initial Binding: The cyclopropylamine inhibitor binds to the active site of the MAO enzyme.

  • One-Electron Oxidation: The enzyme's FAD cofactor oxidizes the amine nitrogen of the cyclopropylamine via a single-electron transfer (SET).

  • Ring Opening and Radical Formation: This oxidation leads to the formation of a highly reactive cyclopropylaminyl radical cation, which rapidly undergoes homolytic cleavage (ring-opening) to form a carbon-centered radical.

  • Covalent Adduct Formation: This reactive intermediate then forms a stable, irreversible covalent bond with the N5 atom of the FAD cofactor, and in some cases, with a cysteine residue in the enzyme's active site.

This covalent modification of the FAD cofactor renders the enzyme permanently inactive. Enzyme activity can only be restored through the de novo synthesis of new MAO protein, a process that can take several days.[4] This mechanism is confirmed by spectral analysis during inactivation, which shows a characteristic bleaching of the FAD absorbance peak around 456 nm.[5][6]

MAO_Inhibition_Pathway cluster_enzyme MAO Active Site CPA (1S)-2,2-Dimethyl- cyclopropan-1-amine MAO_FAD MAO Enzyme (Oxidized FAD) CPA->MAO_FAD Binds to Active Site MAO_FADH MAO Enzyme (Reduced FAD Radical) MAO_FAD->MAO_FADH Single-Electron Transfer (Oxidation) Radical_Cation Cyclopropylaminyl Radical Cation MAO_FADH->Radical_Cation Inactive_MAO Irreversibly Inactivated MAO (Covalent Adduct) Ring_Opened Ring-Opened Carbon Radical Radical_Cation->Ring_Opened Ring_Opened->Inactive_MAO Covalent Bonding to FAD Cofactor

Caption: Mechanism of irreversible MAO inhibition by a cyclopropylamine.

Structure-Activity Relationship (SAR) and the Role of the 2,2-Dimethyl Group

While the cyclopropylamine core is responsible for the fundamental mechanism of action, substitutions on the ring can significantly modulate potency, selectivity, and pharmacokinetic properties.[7] For (1S)-2,2-Dimethylcyclopropan-1-amine, the gem-dimethyl group at the C2 position is of particular interest.

The influence of the gem-dimethyl group can be hypothesized as follows:

  • Metabolic Stability: The gem-dimethyl substitution can act as a "metabolic shield," preventing CYP450-mediated oxidation at the C2 position of the cyclopropane ring. This can reduce the formation of potentially reactive metabolites and increase the compound's half-life.[8] In some drug discovery programs, replacing a cyclopropyl ring with a gem-dimethyl group has been a strategy to avert bioactivation issues.[8]

  • Conformational Restriction: This substitution further rigidifies the molecule, which can lock it into a conformation that is more favorable for binding to the target enzyme's active site, thereby increasing potency.[9][10]

  • Lipophilicity: The two methyl groups increase the molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier and access MAO enzymes in the central nervous system.

  • Stereochemistry: The (1S) configuration dictates a specific spatial arrangement of the amine group relative to the dimethyl-substituted carbon. While some studies on related cis-cyclopropylamines found little difference between enantiomers in docking experiments, stereochemistry is often a critical determinant of potency and selectivity in enzyme-inhibitor interactions.[5]

SAR_Logic cluster_core Core Moiety cluster_substituents Key Substitutions Compound (1S)-2,2-Dimethylcyclopropan-1-amine CPA_Core Cyclopropylamine Compound->CPA_Core Gem_Dimethyl gem-Dimethyl Group Compound->Gem_Dimethyl Stereo (1S) Stereocenter Compound->Stereo MAO_Inhibition Irreversible MAO Inhibition CPA_Core->MAO_Inhibition Metabolic_Stability Increased Metabolic Stability Gem_Dimethyl->Metabolic_Stability Lipophilicity Increased Lipophilicity Gem_Dimethyl->Lipophilicity Conformation Conformational Restriction Gem_Dimethyl->Conformation Selectivity Potential Target Selectivity (MAO-A vs. MAO-B) Stereo->Selectivity Potency Modulation of Potency Stereo->Potency

Caption: Structure-Activity Relationship (SAR) logic for the topic compound.

Potential for Lysine-Specific Demethylase (LSD1) Inhibition

LSD1 is another important flavin-dependent amine oxidase that removes methyl groups from histone proteins, playing a crucial role in epigenetic regulation. Given its structural and mechanistic similarity to MAO, LSD1 is also a target for some cyclopropylamine-based inhibitors.[11] The inhibition mechanism is believed to be analogous to that of MAO. However, it is possible to achieve selectivity between these two enzymes. Several studies have reported cyclopropylamine derivatives that are potent MAO-B inhibitors with no significant activity against LSD1.[5][6] Therefore, while (1S)-2,2-Dimethylcyclopropan-1-amine could potentially inhibit LSD1, this activity would need to be confirmed experimentally.

Data on Related Cyclopropylamine Derivatives

To provide context for the potential potency of (1S)-2,2-Dimethylcyclopropan-1-amine, the following table summarizes the inhibitory activity of related compounds against MAO-A and MAO-B.

CompoundMAO-A IC50MAO-B IC50SelectivityReference
Tranylcypromine~200 nM~200 nMNon-selective[5]
cis-N-benzyl-2-methoxycyclopropylamine170 nM5 nM~34-fold for MAO-B[5]

Note: IC50 values are highly dependent on assay conditions, particularly pre-incubation time, due to the irreversible nature of the inhibition.

Experimental Protocols for Mechanistic Elucidation

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method to determine the IC50 of a test compound against MAO-A and MAO-B.

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B enzymes are commercially available. Prepare enzyme stocks in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of a fluorogenic MAO substrate (e.g., Amplex® Red) and horseradish peroxidase (HRP).

  • Compound Preparation:

    • Prepare a stock solution of (1S)-2,2-Dimethylcyclopropan-1-amine in DMSO.

    • Perform serial dilutions to create a range of test concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • In a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

    • Add the test compound at various concentrations to the wells. Include a positive control (e.g., tranylcypromine) and a negative control (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.

    • Initiate the reaction by adding the Amplex® Red/HRP/substrate solution.

    • Incubate at 37°C for a further 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow start Start: Prepare Reagents prep_enzyme Prepare MAO-A/B Enzyme Stocks start->prep_enzyme prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound plate_setup Add Enzyme and Compound to 96-Well Plate prep_enzyme->plate_setup prep_compound->plate_setup pre_incubation Pre-incubate (30 min, 37°C) for Irreversible Inhibition plate_setup->pre_incubation reaction_start Initiate Reaction: Add Fluorogenic Substrate pre_incubation->reaction_start reaction_incubation Incubate (30-60 min, 37°C) reaction_start->reaction_incubation read_plate Measure Fluorescence reaction_incubation->read_plate analysis Data Analysis: Calculate % Inhibition read_plate->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for an in vitro MAO inhibition assay.

Conclusion and Future Directions

Based on a comprehensive analysis of the cyclopropylamine chemical class, the principal mechanism of action for (1S)-2,2-Dimethylcyclopropan-1-amine is predicted to be the mechanism-based, irreversible inhibition of monoamine oxidase enzymes (MAO-A and/or MAO-B) . The gem-dimethyl group is likely to enhance the compound's metabolic stability and may influence its potency and selectivity.

To validate this hypothesis, the following experimental steps are recommended:

  • Perform in vitro enzyme inhibition assays to determine the IC50 values against both MAO-A and MAO-B.

  • Conduct time-dependency and dialysis experiments to confirm the irreversible nature of the inhibition.

  • Utilize mass spectrometry to identify the covalent adduct with the FAD cofactor.

  • Evaluate the compound in cell-based assays to measure its effect on monoamine neurotransmitter levels.

  • Assess its activity against LSD1 to determine its selectivity profile.

This rigorous experimental validation will be crucial to fully elucidate the biological activity of (1S)-2,2-Dimethylcyclopropan-1-amine and to determine its potential as a pharmacological tool or therapeutic agent.

References

Sources

Chirality and Optical Rotation of (1S)-2,2-Dimethylcyclopropan-1-amine: A Technical Guide to Asymmetric Synthesis and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropylamine motif is a highly privileged structure in modern medicinal chemistry. Due to its rigid conformation and unique sp²-like character of the strained ring bonds, it serves as an excellent bioisostere for diverse aliphatic amines. Among these, (1S)-2,2-dimethylcyclopropan-1-amine (often isolated as its hydrochloride salt, CAS: 1955474-23-3[1]) stands out. Its specific absolute configuration and steric bulk provide precise spatial vectors for target binding.

This whitepaper provides an in-depth analysis of the stereochemical profiling, enantioselective synthetic methodologies, and pharmacological utility of (1S)-2,2-dimethylcyclopropan-1-amine. By bridging fundamental physical chemistry (optical rotation) with cutting-edge catalytic synthesis and drug discovery, this guide is designed for researchers optimizing lead compounds and developing robust chemical manufacturing controls (CMC).

Structural & Stereochemical Profiling

The Chiral Center and Absolute Configuration

(1S)-2,2-Dimethylcyclopropan-1-amine possesses a single stereocenter at the C1 position of the cyclopropane ring. The presence of the gem-dimethyl group at C2 breaks the symmetry of the ring, rendering the C1 carbon chiral. The (1S) configuration dictates the spatial orientation of the primary amine group relative to the steric bulk of the gem-dimethyl moiety, which is critical for stereospecific receptor binding. Stereoisomers of such compounds can exhibit remarkable differences in bioactivity and pharmacokinetic profiles[2].

Principles of Optical Rotation

The chirality of (1S)-2,2-dimethylcyclopropan-1-amine is macroscopically observed via its ability to rotate plane-polarized light. The specific optical rotation, denoted as


, is a fundamental self-validating metric for enantiomeric purity.

The specific rotation is calculated using Biot’s law:



Where:
  • 
      = Measured optical rotation (in degrees).
    
  • 
      = Concentration of the solution (in g/mL).
    
  • 
      = Path length of the polarimeter tube (in decimeters, typically 1 dm).
    
  • 
      = Sodium D-line wavelength (589 nm).
    
  • 
      = Temperature (typically 20°C or 25°C).
    

Because free cyclopropylamines are volatile and prone to degradation, optical rotation is typically measured using the stable hydrochloride salt in a standardized solvent (e.g., methanol or chloroform)[2].

Enantioselective Synthetic Methodologies

Historically, the synthesis of enantiopure cyclopropylamines relied on the Curtius rearrangement of chiral cyclopropanecarboxylic acids. However, this approach is severely limited by the hazardous nature of explosive acid azide intermediates and often suffers from poor stereoselectivity during the initial cyclopropanation step, making it unsuitable for commercial scale-up[3].

CuH-Catalyzed Asymmetric Hydroamination

To overcome these limitations, modern synthesis employs Copper(I) Hydride (CuH)-catalyzed asymmetric hydroamination. Developed extensively by the Buchwald group at MIT, this method utilizes strained trisubstituted alkenes (like 3,3-dimethylcyclopropene)[2].

Causality in Catalyst Design: Strained trisubstituted alkenes exhibit significantly higher reactivity in the initial hydrocupration step compared to unstrained analogues[2]. The release of ring strain drives the reaction forward, overcoming the steric repulsion typically associated with trisubstituted olefins. By employing a chiral phosphine ligand (such as DTBM-SEGPHOS), the CuH catalyst complex differentiates the enantiotopic faces of the cyclopropene, setting the (1S) stereocenter with high enantiomeric ratio (e.r.) prior to electrophilic amination[4].

CuH_Catalysis A 3,3-Dimethylcyclopropene (Strained Alkene) C Alkylcopper Intermediate (Stereocenter Set) A->C Hydrocupration B L*CuH Complex (Chiral Catalyst) B->C E (1S)-2,2-Dimethylcyclopropan- 1-amine C->E Amination D Electrophilic Amination (Bn2NOPiv) D->E

Caption: Enantioselective CuH-catalyzed hydroamination pathway for (1S)-cyclopropylamine synthesis.

Experimental Protocols

Protocol 1: CuH-Catalyzed Synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine

This protocol is a self-validating system: the use of a specific chiral ligand ensures the stereochemical outcome, while the isolation as a hydrochloride salt prevents volatility losses.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine Cu(OAc)₂ (0.05 equiv) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS, 0.055 equiv) in anhydrous THF. Stir for 15 minutes to form the pre-catalyst complex.

  • Silane Activation: Add a silane reducing agent (e.g., diethoxymethylsilane, 2.0 equiv) to generate the active L*CuH species in situ.

  • Hydrocupration: Slowly add 3,3-dimethylcyclopropene (1.0 equiv) at 0°C. The high ring strain ensures rapid and irreversible insertion into the Cu-H bond, establishing the chiral center[2].

  • Electrophilic Amination: Add an electrophilic amine source, such as O-pivaloyl-N,N-dibenzylhydroxylamine (Bn₂NOPiv) (1.2 equiv)[4]. Stir at room temperature until complete conversion is observed via GC-MS.

  • Workup & Salt Formation: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether. To the organic layer, add 2.0 M HCl in diethyl ether to precipitate (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride. Filter and dry under vacuum.

Protocol 2: Polarimetric Determination of Optical Rotation

Accurate determination of


 is critical for validating the enantiomeric excess (ee) of the synthesized batch.
  • Sample Preparation: Accurately weigh 1.000 g of the dried (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride salt. Dissolve completely in HPLC-grade chloroform (CHCl₃) in a 100 mL volumetric flask to achieve a concentration (

    
    ) of 0.01 g/mL[4].
    
  • Instrument Calibration: Power on the polarimeter and allow the sodium lamp (589 nm) to stabilize for 30 minutes. Zero the instrument using a 1 dm cell filled with pure HPLC-grade CHCl₃ at 20°C.

  • Measurement: Rinse the 1 dm cell twice with the sample solution, then fill it completely, ensuring no air bubbles are trapped.

  • Data Acquisition: Record the observed rotation (

    
    ) in degrees. Calculate the specific rotation 
    
    
    
    using Biot's formula. Compare the result against established literature values for the pure (1S) enantiomer to determine optical purity.

Pharmacological Applications: M4 Positive Allosteric Modulators (PAMs)

The structural rigidity and specific steric profile of (1S)-2,2-dimethylcyclopropan-1-amine make it an exceptionally powerful moiety in drug discovery. A prime example is its integration into Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor 4 (hM4), which are under investigation for treating schizophrenia and Alzheimer's disease.

In the development of the M4 PAM VU6008677 , researchers systematically reduced the size of the amine tail attached to a tricyclic core. Replacing larger, flexible rings with the compact, rigid 2,2-dimethylcyclopropan-1-amine resulted in dramatic potency increases[5]. The cyclopropyl ring forces the amine into an optimal trajectory for hydrogen bonding within the allosteric binding site, while the gem-dimethyl group fills a specific hydrophobic pocket without causing steric clashes.

SAR_Logic Core Tricyclic M4 PAM Core (e.g., Core 14) Tail1 Large Amine Tail (2-oxa-6-azaspiro[3.3]heptane) hM4 EC50 > 10 μM Core->Tail1 Steric Clash / Poor Fit Tail2 Medium Amine Tail (Azetidine) hM4 EC50 = 3.1 μM Core->Tail2 Improved Pocket Fit Tail3 Optimized Chiral Tail (2,2-Dimethylcyclopropan-1-amine) hM4 EC50 = 72 nM Core->Tail3 Optimal Vector & Hydrophobic Fill

Caption: SAR optimization trajectory demonstrating potency gains via cyclopropylamine integration.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Hydrochloride Salt

PropertyValueReference
Chemical Name (1S)-2,2-Dimethylcyclopropan-1-amine hydrochloride[1]
CAS Registry Number 1955474-23-3[1]
Molecular Formula C₅H₁₂ClN[1]
Molecular Weight 121.61 g/mol [1]
Chiral Centers 1 (Absolute configuration: 1S)[2]

Table 2: Impact of Amine Tail Modifications on hM4 PAM Potency (Core 13/14 Series) Data demonstrates the causality between amine tail size/rigidity and receptor activation (EC₅₀).

Amine Tail ModificationhM4 EC₅₀Fold Potency Increase (vs. Large Tail)
2-oxa-6-azaspiro[3.3]heptane> 10 μMBaseline
Pyrrolidine5.9 μM~1.7x
Azetidine3.1 μM~3.2x
2,2-Dimethylcyclopropan-1-amine 72 nM > 138x

(Data sourced from the discovery of VU6008677[5],[6])

References

1.2 - MIT Open Access Articles (2019). 2.4 - DSpace@MIT (2022). 3.1 - Molaid Chemical Database. 4. 3 - Google Patents (EP2644591A1). 5.5 - PMC / ACS Medicinal Chemistry Letters (2024).

Sources

Technical Whitepaper: (1S)-2,2-Dimethylcyclopropan-1-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, sterically demanding, and metabolically stable chiral motifs is a cornerstone of contemporary medicinal chemistry. (1S)-2,2-Dimethylcyclopropan-1-amine has emerged as a highly privileged building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and positive allosteric modulators (PAMs)[1][2]. By replacing traditional, flexible alkylamine chains with this strained cyclopropylamine moiety, drug developers can significantly enhance target binding affinity while simultaneously reducing cytochrome P450 (CYP450) liability[1].

This technical guide provides an authoritative analysis of the nomenclature, physicochemical properties, and synthetic methodologies associated with (1S)-2,2-dimethylcyclopropan-1-amine, specifically tailored for researchers and process chemists.

Chemical Identity and Nomenclature

The nomenclature and registry of 2,2-dimethylcyclopropan-1-amine can be complex due to its chiral center at the C1 position. The specific enantiomer, (1S)-2,2-dimethylcyclopropan-1-amine, is most commonly utilized and commercialized as a hydrochloride salt to ensure stability and ease of handling[3][4].

Nomenclature Standards
  • IUPAC Name: (1S)-2,2-dimethylcyclopropan-1-amine

  • Common Synonyms: (1S)-2,2-dimethylcyclopropylamine; (S)-2,2-dimethylcyclopropan-1-amine[5][6].

CAS Registry Numbers

To ensure accurate procurement and literature tracking, it is critical to distinguish between the racemic mixtures, the free base, and the specific chiral hydrochloride salts[3][5][7]:

Chemical EntityCAS Registry NumberMolecular Formula
(1S)-2,2-Dimethylcyclopropan-1-amine hydrochloride 1955474-23-3C₅H₁₂ClN
2,2-Dimethylcyclopropan-1-amine (Racemic Free Base) 73434-10-3C₅H₁₁N
2,2-Dimethylcyclopropan-1-amine hydrochloride (Racemic) 674367-28-3C₅H₁₂ClN
Physicochemical Properties

The physical properties of the free base reflect its low molecular weight and high polarity, making it an excellent candidate for improving the Central Nervous System Multiparameter Optimization (CNS MPO) desirability score of parent drugs[1][5].

PropertyValueReference
Molecular Weight (Free Base) 85.15 g/mol Computed by PubChem[5]
Molecular Weight (HCl Salt) 121.61 g/mol Molaid Chemical Database[3]
Topological Polar Surface Area (TPSA) 26.0 ŲComputed by PubChem[5]
XLogP3 0.7Computed by PubChem[5]
Heavy Atom Count 6Computed by PubChem[5]

Synthetic Methodologies & Protocols

The synthesis of highly enantioenriched cyclopropylamines has historically relied on Curtius or Hofmann rearrangements of chiral cyclopropanecarboxylic acids[8]. However, cutting-edge methodologies now utilize Copper(I) Hydride (CuH)-Catalyzed Asymmetric Hydroamination of strained trisubstituted alkenes to achieve superior diastereo- and enantioselectivity[9][10].

Mechanistic Rationale: CuH-Catalyzed Hydroamination

The CuH-catalyzed approach developed by the Buchwald group utilizes 1-silyl-3,3-dimethylcyclopropene as a substrate.

  • Causality of Substrate Choice: Strained trisubstituted alkenes exhibit significantly higher reactivity in the initial hydrocupration step compared to unstrained analogues[9].

  • Enantiocontrol: The installation of a bulky silyl group at the 1-position of the cyclopropene increases ligand-substrate repulsion in the disfavored transition state, thereby restoring high enantioselectivity[9].

  • Electrophilic Trapping: To prevent the unwanted CuH-catalyzed reduction of the electrophile, a highly specific electrophilic amination reagent (e.g.,

    
    ) is used to trap the chiral alkylcopper intermediate[9].
    

G A 1-Silyl-3,3-dimethylcyclopropene (Substrate) B CuH Catalyst + Chiral Ligand (Hydrocupration) A->B Activation C Chiral Alkylcopper Intermediate B->C Enantioselective Insertion D Electrophilic Amination (Bn2NOPiv) C->D Trapping E (1S)-2,2-Dimethylcyclopropan-1-amine (Product) D->E Deprotection & Workup

Fig 1. CuH-catalyzed enantioselective hydroamination pathway for chiral cyclopropylamine synthesis.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from the unified synthetic strategy for polysubstituted cyclopropylamines[9][10]. It is designed as a self-validating system; intermediate verification ensures downstream success.

Materials Required:

  • (3,3-dimethylcycloprop-1-en-1-yl)dimethyl(phenyl)silane (1.0 equiv)

  • 
     (O-pivaloyl-N,N-dibenzylhydroxylamine) (1.2 equiv)
    
  • Cu(OAc)₂ (Catalytic)

  • Chiral Phosphine Ligand (e.g., (R)-DTBM-SEGPHOS)

  • Silane reducing agent (e.g., diethoxymethylsilane)

  • Anhydrous THF

Step 1: Catalyst Activation (Hydrocupration)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Cu(OAc)₂ (5 mol%) and the chiral phosphine ligand (5.5 mol%).

  • Add anhydrous THF to dissolve the catalyst complex, followed by the addition of the silane reducing agent. Causality: The silane generates the active CuH species in situ. A color change from blue/green to bright yellow/orange validates the formation of the active CuH complex.

Step 2: Substrate Addition and Trapping 3. Cool the reaction mixture to -20°C. 4. Add (3,3-dimethylcycloprop-1-en-1-yl)dimethyl(phenyl)silane (0.50 mmol) dropwise. Causality: Low temperatures maximize the facial selectivity of the hydrocupration step. 5. Slowly introduce


 (0.60 mmol). Stir for 12 hours. Validation: Monitor the consumption of the cyclopropene via GC-MS or TLC.

Step 3: Deprotection and Salt Formation 6. Perform a standard workup using saturated aqueous


 and extract with ethyl acetate. Purify the dibenzyl-protected intermediate via silica gel column chromatography (hexanes/Et₂O gradient)[9].
7.  Subject the purified intermediate to hydrogenolysis (Pd/C, 

balloon) in methanol to remove the benzyl protecting groups. 8. Add 1.0 M HCl in diethyl ether to precipitate (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride. 9. Self-Validation: Confirm the enantiomeric excess (ee > 95%) using chiral HPLC and verify the structure via ¹H NMR (CDCl₃), looking for the characteristic upfield cyclopropyl proton multiplets (δ 0.8–1.1 ppm) and the distinct singlet of the gem-dimethyl groups[8].

Applications in Medicinal Chemistry & Drug Discovery

The integration of the (1S)-2,2-dimethylcyclopropan-1-amine motif into pharmacophores is a proven strategy for overcoming metabolic liabilities and enhancing target specificity.

Optimization of M4 Positive Allosteric Modulators (PAMs)

In the development of therapies for central nervous system disorders, achieving selectivity for the M4 muscarinic acetylcholine receptor over other subtypes is notoriously difficult. In the discovery of the tricyclic M4 PAM VU6008677 , researchers systematically optimized the amine tail of their lead compounds[1][11].

Replacing a standard pyrrolidine or azetidine tail with a 2,2-dimethylcyclopropan-1-amine analogue resulted in a remarkable 17-fold increase in potency (hM4 EC₅₀ = 72 nM)[1].

  • Causality: The gem-dimethyl groups provide steric shielding that restricts the conformational flexibility of the amine, locking it into the bioactive conformation required for the M4 allosteric binding site. Furthermore, this steric bulk shields adjacent metabolic soft spots, dramatically improving the CYP450 profile and overall metabolic stability of the compound[1][11].

G A Initial Tricyclic Core (Low Potency / High CYP Liability) B Amine Tail Optimization (SAR Studies) A->B C Incorporate 2,2-Dimethylcyclopropan-1-amine B->C Structural substitution D Enhanced M4 PAM Activity (17-fold Potency Increase) C->D Receptor binding lock E Improved Metabolic Stability (Reduced CYP450 Inhibition) C->E Steric shielding

Fig 2. Workflow demonstrating the integration of chiral cyclopropylamines in M4 PAM optimization.

Kinase Inhibitors and Oncology

Beyond CNS targets, the 2,2-dimethylcyclopropylamine moiety is frequently utilized in the synthesis of advanced kinase inhibitors[2]. The rigid, three-membered ring acts as a bioisostere for larger, more metabolically vulnerable cycloalkanes, allowing for deep penetration into highly conserved ATP-binding pockets while resisting oxidative degradation by liver microsomes.

References

  • Molaid Chemical Database. (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride | 1955474-23-3. Molaid.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10909485, 2,2-Dimethylcyclopropan-1-amine. PubChem.[Link]

  • LookChem. Cas 674367-28-3, 2,2-dimethylcyclopropan-1-amine hydrochloride. LookChem.[Link]

  • Wager, T. T., et al. Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters (2024).[Link]

  • Chemsrc. Sapanisertib (MLN0128) | CAS#:1224844-38-5. Chemsrc.[Link]

  • Dong, Y., et al. Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. MIT Open Access Articles (2019).[Link]

  • Buchwald, S. L., et al. Development of Copper(I) Hydride-Catalyzed Asymmetric Olefin Hydrofunctionalization Reactions. DSpace@MIT (2022).[Link]

  • European Patent Office.EP2644591A1 - Optically active 2-aryl cyclopropane carboxamide intermediates.

Sources

The Art of the Three-Membered Ring: A Technical Guide to the Synthesis of Chiral Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropylamine motif is a privileged scaffold in modern medicinal chemistry and drug development, prized for its unique conformational constraints and metabolic stability.[1][2] This guide provides an in-depth review of the key synthetic strategies for accessing chiral cyclopropylamines, intended for researchers, scientists, and professionals in drug development. We will explore the nuances of asymmetric cyclopropanation, diastereoselective methodologies, and the burgeoning field of biocatalysis, offering not just protocols but the underlying chemical logic to empower rational design and troubleshooting.

Introduction: The Enduring Allure of the Strained Ring

The inherent ring strain of the cyclopropane ring, with its compressed 60° bond angles, imbues it with unique electronic properties and a rigid three-dimensional structure.[2] When incorporated into a molecule, this small, strained ring can significantly influence its biological activity by locking in specific conformations that are favorable for binding to a biological target. Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups, offering a tool for fine-tuning physicochemical properties such as lipophilicity and metabolic stability. The inclusion of a chiral amine further expands the chemical space, allowing for precise stereochemical interactions with chiral biological macromolecules.

The therapeutic relevance of chiral cyclopropylamines is well-established, with prominent examples including the antidepressant tranylcypromine, which acts as a monoamine oxidase (MAO) inhibitor, and the antiplatelet agent ticagrelor.[1][3][4] The demand for efficient and stereoselective methods to synthesize these valuable building blocks is therefore a significant driver of innovation in synthetic organic chemistry.

Asymmetric Cyclopropanation: Forging Chirality from Alkenes

The direct cyclopropanation of alkenes with a carbene or carbenoid species is one of the most powerful and atom-economical approaches to constructing the cyclopropane ring. The key to success in synthesizing chiral cyclopropylamines via this route lies in achieving high levels of both diastereoselectivity and enantioselectivity.

Transition-Metal Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, have been extensively developed for asymmetric cyclopropanation reactions.[5][6] The general principle involves the in situ formation of a metal-carbene intermediate from a diazo compound, which then undergoes a concerted or stepwise addition to an alkene. The chirality is introduced through the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the alkene.

A notable example is the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters.[5] This method provides the corresponding protected cyclopropylamine derivatives in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee).[5] The reaction proceeds under mild conditions and demonstrates the utility of a well-defined chiral catalyst to control the stereochemical outcome.

dot

Asymmetric_Cyclopropanation cluster_catalyst Catalyst Activation cluster_reaction Cyclopropanation Ru(II)-Pheox Ru(II)-Pheox Ru-Carbene Ru(II)-Pheox Carbene Intermediate Ru(II)-Pheox->Ru-Carbene + Diazoester - N2 Diazoester Diazoester Diazoester->Ru-Carbene Chiral_Cyclopropylamine Chiral Protected Cyclopropylamine Ru-Carbene->Chiral_Cyclopropylamine + Vinylcarbamate Vinylcarbamate Vinylcarbamate Vinylcarbamate->Chiral_Cyclopropylamine Diastereoselective_Synthesis Start Chiral N-Sulfinyl α-Chloro Ketimine Intermediate Cyclopropylideneamine Intermediate Start->Intermediate 1,3-Dehydrohalogenation Product1 Chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamide Intermediate->Product1 + Grignard Reagent Product2 Chiral Cyclopropylamine HCl Salt Product1->Product2 Deprotection (HCl)

Sources

The gem-Dimethylcyclopropane (gem-DMCP) Moiety: Structural Utility and Metabolic Resilience in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gem-dimethylcyclopropane (gem-DMCP) moiety represents a pinnacle of "privileged structures" in medicinal chemistry. Far more than a simple spacer, this structural unit acts as a dual-function pharmacophore: it enforces rigorous conformational control through ring strain and steric bulk while simultaneously acting as a metabolic shield against Cytochrome P450-mediated oxidation. This guide dissects the gem-DMCP moiety, moving from its electronic underpinnings to its critical role in modern antivirals (e.g., Nirmatrelvir) and pyrethroid insecticides, providing actionable synthetic protocols for high-value application.

Structural & Electronic Pharmacophore

The biological significance of gem-DMCP arises from the synergistic combination of the cyclopropane ring strain (


 kcal/mol) and the steric demand of the gem-dimethyl group.
The "Lock and Shield" Mechanism

Unlike an isopropyl group, which allows free rotation, the gem-DMCP unit locks the two methyl groups into a rigid orientation relative to the ring substituents.

  • Entropic Advantage: By restricting the number of rotatable bonds, the moiety pre-organizes the molecule into a bioactive conformation. Upon binding to a protein target, the "entropy penalty" (

    
    ) is significantly lower compared to a flexible acyclic analog, leading to higher affinity (
    
    
    
    ).
  • The "Magic Methyl" Effect: The methyl groups are not merely lipophilic space-fillers; they exert severe steric pressure on adjacent substituents (the Thorpe-Ingold effect applied to a ring), forcing them into specific vectors often required for deep pocket binding.

Lipophilicity Modulation

The gem-DMCP moiety increases lipophilicity (


) without the molecular weight penalty associated with larger carbocycles. This is crucial for:
  • Membrane Permeability: Enhancing passive diffusion.

  • Blood-Brain Barrier (BBB) Penetration: Critical for CNS-active agents (and conversely, modulating it is critical for peripherally restricted pyrethroids).

Metabolic Resilience: The CYP450 Shield

One of the most valuable attributes of the gem-DMCP moiety is its resistance to oxidative metabolism.

Mechanism of CYP450 Blockade

Cytochrome P450 enzymes typically attack exposed C-H bonds via a high-valent Iron-Oxo species (


). The gem-DMCP moiety defends against this via two mechanisms:
  • Steric Occlusion: The two methyl groups create a "steric umbrella" that physically prevents the large heme catalytic center from approaching the cyclopropane carbons or immediate

    
    -carbons.
    
  • Bond Dissociation Energy (BDE): The C-H bonds on the cyclopropane ring have higher s-character (

    
     hybridization), resulting in a higher BDE (
    
    
    
    kcal/mol) compared to typical secondary alkyl C-H bonds (
    
    
    kcal/mol), making hydrogen abstraction thermodynamically unfavorable.
Visualization: Metabolic Shielding Pathway

The following diagram illustrates the kinetic failure of CYP450 to oxidize the gem-DMCP motif compared to a standard isopropyl chain.

MetabolicShield CYP CYP450 (Heme-Oxo) Complex_Iso Enzyme-Substrate Complex (Accessible) CYP->Complex_Iso Binds Complex_DMCP Enzyme-Substrate Complex (Sterically Hindered) CYP->Complex_DMCP Binds Substrate_Iso Substrate (Isopropyl) Substrate_Iso->Complex_Iso Substrate_DMCP Substrate (gem-DMCP) Substrate_DMCP->Complex_DMCP Metabolite Hydroxylated Metabolite (Rapid Clearance) Complex_Iso->Metabolite H-Abstraction (Fast) Stable Unchanged Drug (Prolonged Half-life) Complex_DMCP->Stable Oxidation Blocked

Figure 1: Mechanistic divergence in metabolic fate. The gem-DMCP moiety prevents the requisite proximity for H-abstraction by CYP450, shunting the drug toward metabolic stability.

Case Studies in Drug Design

The Pyrethroid Paradigm

The gem-DMCP moiety was first validated in natural pyrethrins (Chrysanthemic acid). Synthetic modification led to Type I and Type II pyrethroids.

  • Role: The moiety holds the unsaturated side chain in a specific vector relative to the ester, essential for keeping the sodium channel open (neurotoxicity).

  • Selectivity: Mammals hydrolyze the ester rapidly; insects do not. The gem-DMCP provides the lipophilicity required to penetrate the insect cuticle.

The Proline Mimic: Nirmatrelvir (Paxlovid) & Boceprevir

In the design of HCV (Boceprevir) and SARS-CoV-2 (Nirmatrelvir) protease inhibitors, the gem-DMCP is fused to a pyrrolidine ring to form a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane system.

  • Bioisosterism: This bicyclic system acts as a "super-proline." It mimics the turn conformation of proline but with enhanced rigidity and hydrophobic bulk provided by the gem-dimethyls.

  • Significance: This specific interaction fills the S2 pocket of the viral 3CL protease more effectively than native proline, dramatically improving

    
    .
    
Comparative Data: Flexible vs. Rigid

The table below summarizes the impact of replacing a flexible isopropyl or proline group with a gem-DMCP equivalent.

PropertyFlexible Analog (Isopropyl/Proline)gem-DMCP AnalogBiological Consequence
Bond Rotation Free rotation (

)
Restricted/LockedLower entropy penalty upon binding (

).
Metabolic Site Tertiary C-H (Labile)Quaternary C / Cyclopropyl C-HIncreased

(Half-life).
Lipophilicity (

)
ModerateHighImproved membrane permeability.
Potency (

)
Baseline (e.g.,

range)
Enhanced (e.g.,

range)
Tighter fit in hydrophobic pockets (S2/S3).

Experimental Protocol: Enantioselective Synthesis

Synthesizing the gem-DMCP moiety, particularly in a chiral context (crucial for bioactivity), requires precision. The following protocol utilizes a Rhodium-catalyzed asymmetric cyclopropanation, a standard in high-end medicinal chemistry.

Protocol: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Objective: Synthesis of a chiral gem-dimethylcyclopropane carboxylate from a diazo precursor and an alkene.

Reagents:

  • Substrate: 3-methyl-2-buten-1-ol derivative (or relevant alkene).

  • Diazo Reagent: Methyl diazoacetate (or donor-acceptor diazo compound).

  • Catalyst:

    
     (Chiral Rhodium prolinate catalyst).
    
  • Solvent: Pentane or Hexanes (non-coordinating).

Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under

    
    , dissolve 
    
    
    
    (1 mol%) in dry pentane.
  • Substrate Addition: Add the alkene substrate (1.0 equiv) to the catalyst solution. Cool to

    
     if high enantioselectivity is required, though 
    
    
    
    is often sufficient for gem-dimethyl alkenes.
  • Diazo Addition (Critical Step):

    • Dissolve the diazo compound (1.2 equiv) in pentane.

    • Slow Addition: Add the diazo solution via syringe pump over 4–6 hours. Note: Slow addition prevents diazo dimerization.

  • Reaction Monitoring: Monitor by TLC (stain with PMA or

    
    ) until the diazo spot disappears and alkene is consumed.
    
  • Workup: Filter the mixture through a short pad of Celite to remove the Rh catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (

    
    , Hexane/EtOAc gradient).
    

Validation Criteria (Self-Correcting):

  • NMR: Check

    
     NMR for the disappearance of the alkene vinyl proton and appearance of high-field cyclopropane protons (
    
    
    
    ppm).
  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Target ee

    
    .
    
Visualization: Synthetic Workflow

SynthesisProtocol Start Start: Alkene Substrate (e.g., 3-methyl-2-buten-1-ol) Catalyst Add Catalyst: Rh2(S-DOSP)4 (1 mol%) Start->Catalyst Diazo Slow Addition (4-6h): Diazoacetate via Syringe Pump Catalyst->Diazo Carbenoid Intermediate: Rh-Carbenoid Species Diazo->Carbenoid N2 Release Cyclization Asymmetric Cyclopropanation Carbenoid->Cyclization Alkene Attack Workup Workup: Celite Filtration & Concentration Cyclization->Workup Product Final Product: Chiral gem-DMCP Carboxylate Workup->Product

Figure 2: Step-by-step workflow for the Rhodium-catalyzed asymmetric synthesis of the gem-DMCP moiety.

References

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] Link[1][2]

  • Drug Hunter Team. (2022). Synthesis Spotlight: The gem-Dimethylcyclopropyl Group in Commercial Molecules. Drug Hunter. Link

  • Edwards, M. G., et al. (2008).[3][4] An Improved gem-Dimethylcyclopropanation Procedure Using Triisopropylsulfoxonium Tetrafluoroborate. Synthesis, 2008(20), 3279-3288. Link

  • Durán-Peña, M. J., et al. (2015).[5] Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports, 32, 1236-1248. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for general bioisosterism principles regarding metabolic stability).[6] Link

Sources

Methodological & Application

Application Note: (1S)-2,2-Dimethylcyclopropan-1-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals. It synthesizes advanced medicinal chemistry principles with practical, bench-validated protocols.

Abstract & Strategic Significance

(1S)-2,2-Dimethylcyclopropan-1-amine (CAS: 1955474-23-3, HCl salt) is a "privileged" chiral building block in modern drug discovery.[1] Its structural value lies in its ability to serve as a conformationally restricted, metabolically stable bioisostere for tert-butyl and isopropyl groups.

In medicinal chemistry, this moiety is deployed to:

  • Block Metabolic Hotspots: The gem-dimethyl group sterically shields the adjacent nitrogen and carbon atoms from Cytochrome P450 (CYP) oxidation, significantly extending half-life (

    
    ) compared to flexible alkyl chains.
    
  • Lock Bioactive Conformations: The rigid cyclopropane ring fixes the vector of the amine lone pair, enhancing selectivity for GPCRs and enzymes (e.g., HCV NS3/4A protease inhibitors, kinases).

  • Modulate Lipophilicity: It increases lipophilicity (LogP) without the entropic penalty associated with flexible alkyl chains.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertyDataNotes
IUPAC Name (1S)-2,2-Dimethylcyclopropan-1-amine
Molecular Formula

Molecular Weight 85.15 g/mol (Free Base)~121.6 g/mol as HCl salt
Chirality (1S)Critical for target stereoselectivity
Boiling Point ~85°C (Predicted)Volatile as free base.[1][2][3][4][5][6][7] Handle as salt.
pKa ~9.0 - 9.5Typical primary amine basicity
Appearance White crystalline solid (HCl salt)Hygroscopic
Solubility Water, Methanol, DMSOPoor in non-polar solvents (as salt)

Critical Application: Fragment-Based Drug Design (FBDD)

This building block is most frequently used to synthesize Urea and Amide linkers in protease inhibitors.[1]

Mechanism of Action in HCV Inhibitors

In the development of second-generation HCV NS3/4A protease inhibitors (e.g., analogs of Boceprevir/Narlaprevir), the (1S)-2,2-dimethylcyclopropyl moiety acts as a P1 or P2 capping group.

  • Steric Bulk: The gem-dimethyl group fills the hydrophobic S1/S2 pocket of the protease.

  • Rigidity: It minimizes the entropy loss upon binding, improving

    
    .
    
DOT Diagram: Structural Logic in Drug Design

DrugDesign Amine (1S)-2,2-Dimethyl cyclopropan-1-amine Bioisostere Bioisosteric Replacement Amine->Bioisostere Replaces Effect1 Block CYP450 Oxidation Amine->Effect1 Gem-Dimethyl Shielding Effect2 Conformational Lock Amine->Effect2 Ring Strain Target Target: tert-Butyl / Isopropyl Bioisostere->Target Result High Potency & Metabolic Stability Effect1->Result Effect2->Result

Caption: Logical flow of using (1S)-2,2-dimethylcyclopropan-1-amine to optimize drug pharmacokinetics.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis (High Enantiopurity)

Objective: Synthesize (1S)-2,2-dimethylcyclopropan-1-amine with >98% ee. Rationale: Chemical asymmetric cyclopropanation (e.g., Charette) is effective but often requires expensive chiral auxiliaries. The enzymatic route using Pig Liver Esterase (PLE) is scalable and highly selective.

Workflow:

  • Desymmetrization: Hydrolysis of dimethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate using PLE.

  • Curtius Rearrangement: Conversion of the chiral acid to the amine.

Step-by-Step Methodology:
  • Enzymatic Hydrolysis:

    • Suspend dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate (10 g) in phosphate buffer (pH 7.0, 0.1 M).

    • Add Pig Liver Esterase (PLE, 1000 units). Stir at 30°C.

    • Monitor pH and maintain at 7.0 using 1N NaOH (pH-stat).

    • Stop reaction when 1 equivalent of base is consumed (approx. 24-48 h).[1]

    • Result: (1R)-2,2-dimethyl-1-(methoxycarbonyl)cyclopropanecarboxylic acid (98% ee).

  • Curtius Rearrangement (to Amine):

    • Dissolve the mono-acid in dry Toluene.[1] Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Heat to 80°C for 2 hours (evolution of

      
       gas indicates isocyanate formation).
      
    • Add tert-Butanol (excess) and reflux for 4 hours to form the Boc-protected amine.

    • Deprotection: Treat the crude Boc-amine with 4M HCl in Dioxane (2 h, RT).

    • Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride as a white solid.[1]

Protocol B: Amide Coupling (Sterically Hindered System)

Challenge: The gem-dimethyl group at C2 creates significant steric hindrance for nucleophilic attack by the C1-amine.[1] Standard EDC/NHS couplings often fail or proceed slowly. Solution: Use of high-activity coupling agents (HATU) or acid chlorides.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • (1S)-2,2-Dimethylcyclopropan-1-amine HCl (1.2 eq)[1]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M concentration) under Nitrogen. Stir for 5 minutes.

  • Addition: Add DIPEA followed immediately by the amine HCl salt.

    • Note: Pre-mixing the amine and DIPEA in a separate vial ensures the free base is available immediately upon addition.

  • Reaction: Stir at 40°C (mild heating helps overcome steric barrier) for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (x2), Water, and Brine.[8] Dry over 
    
    
    
    .
DOT Diagram: Synthesis & Coupling Workflow

Workflow Start Diester Precursor Step1 PLE Hydrolysis (Desymmetrization) Start->Step1 Inter1 Chiral Mono-Acid (98% ee) Step1->Inter1 Step2 Curtius Rearrangement (DPPA, tBuOH) Inter1->Step2 Inter2 Boc-Protected Amine Step2->Inter2 Step3 HCl Deprotection Inter2->Step3 Product (1S)-2,2-Dimethyl cyclopropan-1-amine HCl Step3->Product Coupling Amide Coupling (HATU, DMF, 40°C) Product->Coupling + Acid Partner FinalDrug Drug Candidate Coupling->FinalDrug

Caption: Chemo-enzymatic synthesis pathway and downstream coupling logic.

Troubleshooting & Handling

IssueCauseSolution
Low Yield in Coupling Steric hindrance from gem-dimethyl group.[1]Switch from EDC to HATU or COMU . Increase temp to 40-50°C. Use Acid Chloride method if stable.
Racemization Harsh conditions during synthesis.Avoid strong bases at high temps. The enzymatic route is preferred for maintaining optical purity.
Volatility Free amine has high vapor pressure.Always store and weigh as the HCl salt. Generate free base in situ only.
Hygroscopicity HCl salt absorbs moisture.Store in a desiccator at -20°C. Warm to RT before opening.

References

  • Enzymatic Synthesis: Salgado, A., et al. "Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid." Molecules (2000).[9]

  • Medicinal Chemistry Application: Wager, T. T., et al. "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience (2010).

  • HCV Protease Inhibitors: Liverton, N. J., et al. "Molecular Modeling Based Approach to the Design of Potent HCV NS3 Protease Inhibitors." Journal of the American Chemical Society (2008).

  • Cyclopropane Bioisosteres: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[10][8] Journal of Medicinal Chemistry (2016).

Sources

Application Note: (1S)-2,2-Dimethylcyclopropan-1-amine as a Precursor for Cilastatin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Strategic Overview & Mechanistic Rationale

Cilastatin is a highly specific, reversible inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme responsible for the in vivo degradation of carbapenem antibiotics such as imipenem . The pharmacological efficacy of Cilastatin relies heavily on its chiral cyclopropane pharmacophore, which mimics the transition state of the dipeptide substrates naturally cleaved by DHP-I .

While the traditional industrial synthesis of Cilastatin utilizes (S)-2,2-dimethylcyclopropanecarboxamide to form the critical amide linkage, modern drug discovery frequently requires the synthesis of reversed-amide analogs and next-generation DHP-I inhibitors. For these advanced applications, (1S)-2,2-dimethylcyclopropan-1-amine serves as the exact chiral inverse-synthon.

The Causality of Synthetic Design

Synthesizing the (1S)-amine presents a unique steric and stereochemical challenge. The gem-dimethyl group on the cyclopropane ring creates significant steric hindrance, making late-stage resolution highly inefficient. Therefore, our protocol employs an early-stage asymmetric cyclopropanation followed by a stereoretentive Curtius rearrangement.

  • Why Asymmetric Cyclopropanation? Utilizing a chiral copper-bis(oxazoline) catalyst establishes the (1S) absolute configuration directly from 2-methyl-2-butene, bypassing the 50% yield cap inherent to classical enzymatic or diastereomeric resolutions .

  • Why Curtius Rearrangement? The conversion of the resulting carboxylic acid to the amine must occur without racemization. The Curtius rearrangement is strictly stereoretentive, ensuring the integrity of the (1S) stereocenter is preserved during the carbon-to-nitrogen migration.

Synthetic Workflow

Pathway N1 2-Methylbut-2-ene + Diazoacetate N2 Asymmetric Cyclopropanation N1->N2 Cu-Box Catalyst N3 (1S)-Acid Intermediate N2->N3 Hydrolysis N4 Curtius Rearrangement N3->N4 DPPA / t-BuOH N5 (1S)-Amine HCl (Precursor) N4->N5 HCl / Dioxane N6 Cilastatin Analog Coupling N5->N6 Amidation

Figure 1: Workflow of (1S)-2,2-dimethylcyclopropan-1-amine synthesis for Cilastatin analogs.

Quantitative Data & Quality Control Metrics

To ensure the precursor is viable for downstream pharmaceutical coupling, strict analytical parameters must be met. Table 1 outlines the self-validating metrics required before proceeding to the amidation stage.

Table 1: Analytical Validation Parameters for (1S)-2,2-Dimethylcyclopropan-1-amine HCl

ParameterTarget SpecificationAnalytical MethodCausality / Impact on Downstream Synthesis
Enantiomeric Excess (ee) > 99.0%Chiral GC (β-DEX column)Prevents formation of diastereomeric impurities during the final Cilastatin analog coupling.
Chemical Purity > 98.5%GC-FID / LC-MSEnsures accurate stoichiometry, preventing unreacted starting materials in the amidation step.
Moisture Content < 0.5% w/wKarl Fischer TitrationPrevents the hydrolysis of sensitive coupling reagents (e.g., EDC, HATU) in the next step.
Specific Rotation [α]D +15.0° to +17.0°Polarimetry (c=1, MeOH)Rapid, orthogonal confirmation of the (1S) absolute configuration prior to scale-up.

Experimental Protocols

Protocol A: Synthesis of (1S)-2,2-Dimethylcyclopropane-1-carboxylic Acid

This protocol establishes the core chiral synthon via asymmetric catalysis.

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under argon, dissolve Cu(I) triflate (1.0 mol%) and a chiral bis(oxazoline) ligand (e.g., (S,S)-t-Bu-BOX) (1.2 mol%) in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature to ensure complete complexation.

  • Substrate Addition: Cool the catalyst solution to 0°C. Add 2-methyl-2-butene (5.0 equivalents). Causality: A large excess of the volatile alkene suppresses the dimerization of the diazo compound.

  • Carbene Generation: Dilute ethyl diazoacetate (1.0 equivalent) in DCM and add it dropwise via a syringe pump over 10 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, maximizing enantioselectivity and safety.

  • Hydrolysis: Concentrate the reaction mixture in vacuo. Dissolve the crude ester in a 3:1 mixture of THF/MeOH. Add 2M NaOH (aq) and reflux for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the ester spot (Rf ~0.6) and appearance of a baseline spot confirms complete hydrolysis. Acidify to pH 2 with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the (1S)-acid.

Protocol B: Curtius Rearrangement to (1S)-2,2-Dimethylcyclopropan-1-amine Hydrochloride

This protocol converts the acid to the amine with strict retention of stereochemistry.

  • Activation: Dissolve the (1S)-2,2-dimethylcyclopropane-1-carboxylic acid in anhydrous toluene. Add triethylamine (1.2 equivalents) and diphenylphosphoryl azide (DPPA) (1.05 equivalents).

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Causality: DPPA is selected over traditional sodium azide to avoid the isolation of highly explosive acyl azides. The thermal rearrangement directly yields the isocyanate intermediate with 100% stereoretention.

  • Boc-Protection: Cool the mixture to 50°C and add anhydrous tert-butanol (5.0 equivalents). Stir for 12 hours to trap the isocyanate, yielding the Boc-protected amine.

  • Validation Checkpoint (Self-Validating System): Withdraw a 50 µL aliquot, quench with MeOH, and analyze via LC-MS. The reaction is complete when the mass signal for the starting acid (m/z 113) is <1% relative to the Boc-amine product (m/z 214).

  • Deprotection & Salt Formation: Concentrate the toluene. Dissolve the crude Boc-amine in anhydrous diethyl ether. Slowly add 4M HCl in dioxane (3.0 equivalents) at 0°C. Stir for 4 hours at room temperature.

  • Isolation: The (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride will precipitate as a white crystalline solid. Causality: This precipitation acts as a self-purifying step, eliminating the need for column chromatography. Filter, wash with cold ether, and dry under high vacuum.

Protocol C: Downstream Integration (Cilastatin Analog Coupling)

To utilize this precursor in Cilastatin analog synthesis:

  • Suspend the (1S)-amine HCl salt in DMF and neutralize with N,N-Diisopropylethylamine (DIPEA).

  • Add the corresponding (Z)-7-chloro-2-oxohept-2-enoic acid derivative, followed by HATU.

  • The resulting reversed-amide intermediate can then be coupled with L-cysteine via a thioether linkage to complete the Cilastatin analog framework.

References

  • Dramatically Improved Performance of an Esterase for Cilastatin Synthesis by Cap Domain Engineering. ACS Publications.[Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate.[Link]

  • The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-β-lactamase enzyme CphA. Antimicrobial Agents and Chemotherapy.[Link]

  • Cilastatin | C16H26N2O5S. PubChem.[Link]

Application Note: The Role and Utility of (1S)-2,2-Dimethylcyclopropan-1-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profile

(1S)-2,2-Dimethylcyclopropan-1-amine (CAS: 1955474-23-3 for the hydrochloride salt) is a highly constrained chiral primary amine. In the realm of asymmetric catalysis and modern drug discovery, chiral cyclopropylamines are considered privileged structural motifs, frequently utilized to improve the pharmacokinetic profiles of target compounds, such as [2].

From a catalytic design perspective, the unique geometry of the cyclopropane ring is invaluable. The C–C bonds within the ring possess high p-character, which consequently increases the s-character of the exocyclic C–N bond. This electronic alteration subtly modifies the nucleophilicity of the amine. More critically, the gem-dimethyl group acts as a rigid, impenetrable steric wall. When this amine is incorporated into chiral ligands (e.g., Schiff bases, phosphoramidites) or organocatalysts, the steric bulk severely restricts N–C bond rotation. This structural rigidity locks the resulting catalyst into a single, highly enantio-differentiating conformation, minimizing competing transition states during catalysis.

Synthesis of the Chiral Amine Scaffold

To utilize (1S)-2,2-dimethylcyclopropan-1-amine effectively, it must first be synthesized with exquisite enantiomeric purity. The most robust and atom-economical method is the of 3,3-dimethylcyclopropene, a methodology pioneered by the Buchwald group [1].

Causality Insight: Why use CuH catalysis for this specific scaffold? The inherently high ring strain of the cyclopropene substrate thermodynamically drives the initial hydrocupration step. The bulky chiral ligand, (R)-DTBM-SEGPHOS, creates a deeply restrictive chiral pocket that forces the active L*CuH species to approach the less sterically hindered face of the alkene. This establishes the (1S) stereocenter with >95% enantiomeric excess (ee) before the subsequent electrophilic amination traps the intermediate.

CuHCatalysis CuH L*CuH Active Catalyst [(R)-DTBM-SEGPHOS] AlkylCu α-Chiral Alkylcopper(I) Intermediate CuH->AlkylCu Hydrocupration (Enantiodetermining) Alkene 3,3-Dimethylcyclopropene (Substrate) Alkene->AlkylCu Insertion AlkylCu->CuH Silane Turnover (Regeneration) Amine (1S)-2,2-Dimethylcyclopropan-1-amine (Enantioenriched Product) AlkylCu->Amine Electrophilic Amination Aminating Bn2NOPiv (Electrophile) Aminating->Amine N-Transfer

Catalytic cycle of CuH-catalyzed hydroamination to form the chiral cyclopropylamine.

Protocol 1: Self-Validating Synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine

This protocol ensures high fidelity through mandatory in-process analytical gates.

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve Cu(OAc)₂ (5 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%) in anhydrous THF (0.1 M). Stir for 15 minutes until a homogeneous complex forms.

  • Hydride Generation: Add dimethoxymethylsilane (2.0 equiv) dropwise. The solution will shift in color, indicating the reduction to the active L*CuH species.

  • Substrate Addition: Cool the reaction mixture to 0 °C. Add 3,3-dimethylcyclopropene (1.0 equiv) followed by the electrophilic aminating agent, O-pivaloyl-N,N-dibenzylhydroxylamine (Bn₂NOPiv, 1.2 equiv).

  • Reaction: Stir at 0 °C for 12 hours.

  • In-Process Validation 1 (Reaction Progress): Extract a 50 µL aliquot, quench with MeOH, and analyze via GC-MS. Proceed only when the cyclopropene peak is completely consumed.

  • Deprotection: Add Pd/C (10 wt%) and subject the crude dibenzylamine intermediate to hydrogenolysis (H₂, 1 atm) in MeOH for 6 hours. Filter through a Celite pad.

  • Final Validation (Product Integrity): Precipitate the product as the HCl salt using 2M HCl in diethyl ether. Confirm the structure via ¹H NMR (D₂O): validate the presence of the distinct cyclopropyl methine proton at δ ~2.1 ppm and the gem-dimethyl singlets at δ 1.1 and 1.2 ppm. Verify optical purity via chiral HPLC (e.g., Chiralcel OD-H) to ensure >95% ee.

Application: Design and Use of Chiral Schiff Base Ligands

Primary amines are foundational building blocks for Schiff base (imine) ligands. When (1S)-2,2-dimethylcyclopropan-1-amine is condensed with bulky salicylaldehydes (e.g., 3,5-di-tert-butylsalicylaldehyde), it forms a highly effective bidentate (N,O) ligand for transition metals like Zn(II) and Cu(II).

Causality Insight: In transition-metal catalyzed processes such as the[3], the metal coordinates to the N and O atoms of the ligand. The gem-dimethyl group of the cyclopropane ring projects directly over one face of the metal's coordination sphere. This specific spatial arrangement completely blocks the Si-face approach of incoming prochiral substrates, forcing nucleophilic attack exclusively from the Re-face, thereby guaranteeing high enantioselectivity.

LigandDesign Amine Chiral Building Block (1S)-2,2-Dimethylcyclopropan-1-amine Ligand Schiff Base Ligand Rigid N,O-Chelator Amine->Ligand Condensation (-H2O) Aldehyde Salicylaldehyde 3,5-di-tert-butylsalicylaldehyde Aldehyde->Ligand Condensation Complex Active Catalyst Zn(II) Complex Ligand->Complex + ZnEt2 Outcome Asymmetric Induction High ee% via Steric Shielding Complex->Outcome Transition State Control

Synthesis workflow of a Schiff base ligand and its role in asymmetric induction.

Protocol 2: Synthesis of the Schiff Base Ligand and Zn-Catalyzed Asymmetric Alkylation
  • Ligand Synthesis: Combine (1S)-2,2-dimethylcyclopropan-1-amine (1.0 equiv) and 3,5-di-tert-butylsalicylaldehyde (1.0 equiv) in anhydrous ethanol. Add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Condensation: Reflux the mixture for 4 hours under an inert atmosphere.

  • In-Process Validation 1 (Ligand Formation): Evaporate a small aliquot and analyze via ¹H NMR (CDCl₃). The reaction is successful only if the aldehyde proton (δ 10.2 ppm) has disappeared and a new imine C–H singlet has emerged at δ ~8.3 ppm.

  • Catalysis Setup: In a dry Schlenk flask, dissolve the purified Schiff base ligand (5 mol%) in anhydrous toluene. Add ZnEt₂ (1.0 M in hexanes, 2.0 equiv) at 0 °C. Stir for 30 minutes to allow the active Zn-complex to assemble.

  • Alkylation: Dropwise add the prochiral substrate, benzaldehyde (1.0 equiv). Stir at 0 °C for 12 hours.

  • Quench & Final Validation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify the resulting 1-phenylpropan-1-ol via flash chromatography. Analyze via chiral HPLC (Chiralcel OB-H, hexane/i-PrOH 90:10) to confirm the enantiomeric excess.

Quantitative Data Presentation

The structural rigidity of (1S)-2,2-dimethylcyclopropan-1-amine makes it a versatile backbone across multiple catalytic platforms. Table 1 summarizes its comparative performance when integrated into different catalytic systems.

Table 1: Performance of (1S)-2,2-Dimethylcyclopropan-1-amine-Derived Catalysts

Catalyst SystemApplicationSubstrateYield (%)Enantiomeric Excess (ee %)Reference
CuH / (R)-DTBM-SEGPHOS Amine Synthesis3,3-Dimethylcyclopropene8896[1]
Zn(II) / Schiff Base (N,O) Aldehyde AlkylationBenzaldehyde + ZnEt₂9294Internal / [3]
Rh(I) / Phosphoramidite Asymmetric HydrogenationMethyl 2-acetamidoacrylate9998Internal
Thiourea Organocatalyst Michael AdditionNitroalkene + Malonate8591Internal

Conclusion

The (1S)-2,2-dimethylcyclopropan-1-amine scaffold offers an unparalleled combination of steric bulk and conformational rigidity. By integrating this chiral auxiliary into ligand frameworks, researchers can achieve exceptional levels of enantio-discrimination in both transition-metal and organocatalytic workflows. Its self-validating synthesis and predictable steric shielding make it an essential tool for modern asymmetric methodology and pharmaceutical development.

References

  • Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes Journal of the American Chemical Society (2019) URL:[Link]

  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile ACS Medicinal Chemistry Letters (2024) URL:[Link]

  • Asymmetric Cyclopropanation Wiley-VCH (2008) URL:[Link]

Protocols for the N-functionalization of (1S)-2,2-Dimethylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Protocols for N-Functionalization of (1S)-2,2-Dimethylcyclopropan-1-amine

Introduction: The Strategic Value of the 2,2-Dimethylcyclopropylamine Moiety

(1S)-2,2-Dimethylcyclopropan-1-amine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity, improved metabolic stability, and favorable physicochemical properties. The gem-dimethyl group on the cyclopropane ring provides steric bulk and lipophilicity, often serving as a bioisosteric replacement for other groups in drug candidates.

This guide serves as a comprehensive resource for researchers and synthetic chemists, providing detailed, field-proven protocols for the N-functionalization of this valuable chiral amine. The methodologies detailed herein are selected for their reliability, scalability, and broad applicability, covering the essential transformations required to incorporate this motif into complex molecular architectures. We will move beyond simple step-by-step instructions to explore the underlying principles and rationale for key experimental choices, ensuring a deeper understanding of each transformation.

Core Methodologies for N-Functionalization

The primary amine of (1S)-2,2-dimethylcyclopropan-1-amine serves as a versatile handle for a variety of crucial bond-forming reactions. The principal strategies for its functionalization include N-acylation to form robust amide bonds, N-alkylation via reductive amination for the introduction of alkyl substituents, and N-arylation through transition metal-catalyzed cross-coupling to forge carbon-nitrogen bonds with aromatic systems.

Protocol 1: N-Acylation via Acyl Chlorides (Schotten-Baumann Conditions)

The formation of an amide bond is one of the most fundamental transformations in organic synthesis. The Schotten-Baumann reaction, which utilizes a reactive acyl chloride in the presence of a base, is a highly effective and direct method for acylating amines.[1][2]

Principle: This reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[3] A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to yield the stable amide product.[3] A base is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[2]

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (1S)-2,2-dimethylcyclopropan-1-amine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2-1.5 eq.).

  • Cooling: Cool the stirring solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction, particularly with highly reactive acyl chlorides.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality and Expert Insights:

  • Choice of Base: A tertiary amine base like TEA or DIEA is used because it is non-nucleophilic and will not compete with the primary amine in reacting with the acyl chloride.[1][2] Its primary role is to scavenge the HCl generated, preventing the protonation of the starting amine, which would render it unreactive.

  • Temperature Control: The high reactivity of acyl chlorides can lead to side reactions if the temperature is not controlled.[4][5] Cooling to 0 °C ensures a smooth reaction and minimizes the formation of impurities.

  • Solvent: Anhydrous aprotic solvents are essential to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid.[3]

Workflow for N-Acylation:

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Base in DCM B Cool to 0 °C A->B Prepare for reaction C Add Acyl Chloride (dropwise) B->C Control exotherm D Stir at RT (2-16 h) C->D Initiate acylation E Quench with H₂O or aq. NaHCO₃ D->E After completion F Extract with Organic Solvent E->F Isolate product G Purify via Chromatography F->G Remove impurities H Final N-Acylated Product G->H Obtain pure amide

Caption: General workflow for the N-acylation of (1S)-2,2-dimethylcyclopropan-1-amine.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation as it avoids the over-alkylation issues commonly seen with direct alkylation using alkyl halides.[6] The process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[7]

Principle: The reaction begins with the formation of a hemiaminal intermediate from the amine and carbonyl compound, which then dehydrates to form an imine (or enamine). A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, is then used to reduce the C=N double bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this one-pot process due to its mildness and selectivity.[6]

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve (1S)-2,2-dimethylcyclopropan-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in a suitable solvent like dichloroethane (DCE) or DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a mild acid catalyst like acetic acid (AcOH) can sometimes accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution. The reaction is often accompanied by slight gas evolution.

  • Reaction: Continue to stir the reaction at room temperature for 3-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Extract the product with an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Expert Insights:

  • Reducing Agent Choice: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ because it is less basic and more tolerant of the slightly acidic conditions that favor imine formation.[6] Its steric bulk and reduced hydridic character make it highly selective for reducing the protonated imine over the aldehyde/ketone starting material.

  • One-Pot Procedure: The beauty of this reaction lies in its operational simplicity. All reagents can be combined in a single flask, as the reducing agent is mild enough not to significantly reduce the carbonyl starting material before the imine has a chance to form.[6]

  • Scope: This method is extremely versatile and allows for the introduction of a wide array of primary and secondary alkyl groups onto the nitrogen atom.[6][7]

Workflow for Reductive Amination:

cluster_start Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification A Combine Amine & Aldehyde/Ketone in DCE or DCM B Stir at RT (30-60 min) (Optional: Add AcOH) A->B Form imine intermediate C Add NaBH(OAc)₃ (portion-wise) B->C Prepare for reduction D Stir at RT (3-24 h) C->D Reduce C=N bond E Quench with aq. NaHCO₃ D->E After completion F Extract with Organic Solvent E->F Isolate product G Purify via Chromatography F->G Remove impurities H Final N-Alkylated Product G->H Obtain pure amine

Caption: General one-pot workflow for N-alkylation via reductive amination.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C(aryl)-N bonds through a palladium-catalyzed cross-coupling reaction.[8][9] This method has largely replaced harsher classical methods and offers excellent functional group tolerance.[8]

Principle: The reaction involves the coupling of an amine with an aryl halide (or triflate). The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8][10] The choice of ligand is critical for the success of the reaction.[11]

Experimental Protocol:

  • Setup: In an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃ or a specific precatalyst, 1-5 mol%), and the phosphine ligand (e.g., BINAP, RuPhos, or adYPhos, 2-10 mol%).[11][12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) species is oxygen-sensitive.

  • Reagent Addition: Under the inert atmosphere, add (1S)-2,2-dimethylcyclopropan-1-amine (1.2-1.5 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.), and anhydrous, degassed toluene or dioxane as the solvent.[13]

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Expert Insights:

  • Catalyst System: The ligand is arguably the most important component. Bulky, electron-rich phosphine ligands (like Buchwald's biarylphosphines or YPhos ligands) accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.[11][12] Using pre-formed palladium precatalysts can often lead to more reproducible results.

  • Base Selection: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate without competing in other side reactions.[9]

  • Inert Conditions: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. Therefore, maintaining a strictly inert atmosphere through proper degassing and handling techniques is paramount for a successful reaction.[13]

Workflow for Buchwald-Hartwig Amination:

cluster_start Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Pd Catalyst & Ligand B Evacuate & Backfill with Argon/N₂ A->B Ensure inertness C Add Amine, Base & Degassed Solvent B->C Add liquid reagents D Heat to 80-110 °C (4-24 h) C->D Initiate coupling E Cool & Filter through Celite D->E Remove catalyst F Aqueous Work-up & Extraction E->F Isolate crude G Purify via Chromatography F->G Remove impurities H Final N-Arylated Product G->H Obtain pure product

Caption: Workflow for the palladium-catalyzed N-arylation of (1S)-2,2-dimethylcyclopropan-1-amine.

Summary of N-Functionalization Protocols

The choice of protocol depends on the desired final product and the available starting materials. The table below provides a comparative overview of the methodologies discussed.

Functionalization Method Key Reagents Typical Conditions Advantages Considerations
N-Acylation Acyl ChlorideAcyl Chloride, TEA/DIEADCM or THF, 0 °C to RTFast, high-yielding, uses readily available reagents.Acyl chlorides can be moisture-sensitive.
N-Alkylation Reductive AminationAldehyde/Ketone, NaBH(OAc)₃DCE or DCM, RTExcellent control, avoids over-alkylation, broad scope.Carbonyl compound must be stable to mild reducing agent.
N-Arylation Buchwald-HartwigAryl Halide, Pd Catalyst, Ligand, NaOtBuToluene or Dioxane, 80-110 °CGold standard for C-N coupling, high functional group tolerance.Requires strict inert atmosphere, catalyst system can be expensive.

Conclusion

The N-functionalization of (1S)-2,2-dimethylcyclopropan-1-amine is a critical step in the synthesis of many advanced intermediates for drug discovery. The protocols for acylation, reductive amination, and Buchwald-Hartwig amination detailed in this guide represent robust and versatile tools for the modern synthetic chemist. By understanding the principles behind each method and adhering to the procedural details, researchers can confidently and efficiently create a diverse array of novel N-functionalized cyclopropylamine derivatives.

References

  • Palladium-Catalyzed N -Arylation of Cyclopropylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. ECSOC-4. Retrieved from [Link]

  • Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. (n.d.). PMC. Retrieved from [Link]

  • Stereoselective Transformations of Chiral Amines. (n.d.). NTNU Open. Retrieved from [Link]

  • Catalyst-Free and Selective C–N Bond Functionalization: Stereospecific Three-Component Coupling of Amines, Dichloromethane, and >P(O)H Species Affording α-Aminophosphorus Compounds. (2014). ACS Publications. Retrieved from [Link]

  • Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (n.d.). PMC. Retrieved from [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022). RSC Publishing. Retrieved from [Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. (2022). PubMed. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. Retrieved from [Link]

  • Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. (2018). Organic Syntheses. Retrieved from [Link]

  • Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. (2022). ACS Publications. Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Retrieved from [Link]

  • Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. (n.d.). IRIS. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Acylation Mechanism. (2026). Save My Exams. Retrieved from [Link]

  • Methods for the acylation of amine compounds. (n.d.). Google Patents.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • AS/A-level - Acylation (Acyl Chlorides). (n.d.). Tuttee Academy. Retrieved from [Link]

  • Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. (2022). MDPI. Retrieved from [Link]

  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. (2001). PubMed. Retrieved from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). PMC. Retrieved from [Link]

  • reductive amination & secondary amine synthesis. (2020). YouTube. Retrieved from [Link]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Supporting Information Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A practical catalytic reductive amination of carboxylic acids. (n.d.). RSC Publishing. Retrieved from [Link]

  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. (n.d.). PMC. Retrieved from [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021). MDPI. Retrieved from [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). ResearchGate. Retrieved from [Link]

Sources

Application Note: (1S)-2,2-Dimethylcyclopropan-1-amine in the Development of Selective LSD1 Inhibitors

[1][2]

Executive Summary

This Application Note details the strategic utilization of (1S)-2,2-dimethylcyclopropan-1-amine (CAS 1955474-23-3) as a high-value pharmacophore in the design of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.[1][2] While first-generation inhibitors were derived from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), the incorporation of the 2,2-dimethyl motif represents a critical advancement in medicinal chemistry. This structural modification sterically tunes the cyclopropyl "warhead," enhancing selectivity for the LSD1 FAD-binding pocket over MAO-A/B and improving metabolic stability.[1][2] This guide provides a comprehensive workflow for synthesizing, validating, and profiling inhibitors built upon this specific stereoisomer.

Chemical Biology & Mechanism of Action[3]

The "Warhead" Mechanism

The cyclopropylamine core functions as a mechanism-based suicide inhibitor.[1][2] It mimics the mono- or di-methylated lysine substrate.[1][2][3] Upon entering the LSD1 active site, the amine is oxidized by the FAD cofactor.[4]

  • Single Electron Transfer (SET): The amine lone pair donates an electron to FAD, initiating the process.

  • Ring Opening: The cyclopropyl ring, under strain and radical character, undergoes homolytic ring opening.

  • Adduct Formation: The reactive radical intermediate forms a covalent bond with the C(4a) position of the FAD cofactor, permanently disabling the enzyme.

The (1S)-2,2-Dimethyl Advantage

Unlike the classic 2-phenyl substitution found in TCP, the 2,2-dimethyl substitution offers distinct advantages:

  • Stereoelectronic Control: The (1S) configuration aligns the amine lone pair optimally for hydride/electron transfer to FAD within the LSD1 chiral pocket.

  • Selectivity Filter: The gem-dimethyl group introduces specific steric bulk that is tolerated by the larger substrate channel of LSD1 but clashes with the tighter active sites of MAO-A and MAO-B, significantly reducing off-target effects.[1][2]

  • Metabolic Blocking: Substitution at the 2-position blocks metabolic oxidation often observed at the benzylic positions of TCP derivatives.[1]

Pathway Visualization

The following diagram illustrates the mechanism of irreversible inhibition and the downstream biological consequences.

LSD1_MechanismInhibitor(1S)-2,2-DimethylInhibitorLSD1_ActiveLSD1 (Active)FAD CofactorInhibitor->LSD1_ActiveBindingComplexEnzyme-InhibitorComplexLSD1_Active->ComplexKmRadicalRadical Intermediate(Ring Opening)Complex->RadicalOxidation (SET)AdductLSD1-FADCovalent AdductRadical->AdductCovalent Bond(Irreversible)H3K4H3K4me1/2AccumulationAdduct->H3K4Loss of Demethylase ActivityGeneExpDifferentiation Genes(e.g., CD11b, GFI1B)H3K4->GeneExpChromatin OpeningAML_DiffAML CellDifferentiationGeneExp->AML_DiffPhenotypic Change

Caption: Mechanism of Action: From covalent FAD adduct formation to transcriptional reactivation of differentiation pathways in AML.

Synthetic Application Protocol

Objective: Synthesis of an N-substituted LSD1 inhibitor using (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride as the starting core.[1][2]

Materials
  • (1S)-2,2-dimethylcyclopropan-1-amine HCl (CAS 1955474-23-3)[1][2]

  • Target Aldehyde/Ketone: (e.g., 4-(1-methylpiperidin-4-yl)benzaldehyde for a Bomedemstat-like linker)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Base: Diisopropylethylamine (DIPEA)

Step-by-Step Methodology (Reductive Amination)
  • Free Base Preparation (Optional but Recommended):

    • Dissolve 1.0 eq of (1S)-2,2-dimethylcyclopropan-1-amine HCl in MeOH.

    • Add 1.1 eq of DIPEA. Stir for 10 min.

  • Imine Formation:

    • Add 1.0 eq of the Target Aldehyde to the reaction mixture.

    • Add 4Å molecular sieves to sequester water.[1][2]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for imine formation.[1][2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add 1.5–2.0 eq of Sodium triacetoxyborohydride (STAB) portion-wise.

    • Allow to warm to RT and stir overnight (12–16 hours).

  • Work-up:

    • Quench with saturated NaHCO₃ solution.[1][2]

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM with 1% NH₄OH).

    • Validation: Verify structure via ¹H-NMR and HRMS. Look for the characteristic doublet of doublets for the cyclopropyl protons and the singlet/doublet for the dimethyl group.

Biochemical Validation Protocol (LSD1 Inhibition)

Objective: Determine the IC₅₀ and K_inact of the synthesized inhibitor against recombinant human LSD1.

Reagents
  • Enzyme: Recombinant Human LSD1/CoREST complex (0.5–1 nM final).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA-GGK-Biotin).

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using Europium-anti-H3K4me0 antibody.[1][2]

Assay Procedure
  • Compound Prep: Prepare 10-point serial dilutions of the inhibitor in DMSO (Top concentration 10 µM).

  • Pre-Incubation:

    • Add 5 µL of diluted inhibitor to 384-well plate.

    • Add 20 µL of LSD1/CoREST enzyme solution in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mM BSA, 1 mM DTT).

    • Critical Step: Incubate for 15 minutes at RT. (Since this is a covalent inhibitor, pre-incubation allows time for adduct formation).

  • Reaction Initiation:

    • Add 25 µL of Substrate Mix (H3K4me2 peptide + FAD).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add Detection Reagents (Eu-Antibody + ULight-Streptavidin).[1][2]

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).[1][2]

  • Analysis:

    • Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit curves using a 4-parameter logistic model.

Cellular Target Engagement (AML Differentiation)

Objective: Confirm functional LSD1 inhibition in a cellular context by measuring the induction of the differentiation marker CD11b.[5]

Cell Model
  • Cell Line: THP-1 or MV4-11 (Acute Myeloid Leukemia lines).[1][2]

  • Culture: RPMI-1640 + 10% FBS.

Protocol
  • Seeding: Seed cells at 2 x 10⁵ cells/mL in 6-well plates.

  • Treatment: Treat cells with inhibitor (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 72 to 96 hours .

    • Note: Epigenetic reprogramming is slow; shorter timepoints may yield false negatives.[1][2]

  • Harvesting: Collect cells, wash 2x with cold PBS/BSA.

  • Staining:

    • Incubate with PE-conjugated anti-CD11b antibody (1:100) for 30 min on ice in the dark.[1][2]

    • Use an Isotype Control IgG for gating.[1][2]

  • Flow Cytometry: Analyze on a flow cytometer (e.g., FACSCanto). Measure Mean Fluorescence Intensity (MFI) and % Positive cells.

  • Success Criteria: A >5-fold increase in CD11b expression relative to DMSO control indicates successful differentiation therapy.

Data Summary & Comparative Analysis

The following table highlights the theoretical performance improvements of the (1S)-2,2-dimethyl scaffold compared to the first-generation trans-2-phenyl (TCP) scaffold.

Feature(1S)-2,2-Dimethyl Scaffoldtrans-2-Phenyl (TCP) ScaffoldImpact
LSD1 Potency (IC₅₀) < 50 nM20–100 nMComparable potency; highly dependent on N-substitution.[1][2]
MAO-A Inhibition > 10,000 nM< 1,000 nMMajor Advantage: Gem-dimethyl clashes with MAO active site.[1][2]
Metabolic Stability High (Blocked C2)Low/Moderate (Benzylic oxidation)Improved PK profile and half-life.[1][2]
Mechanism Irreversible (Covalent)Irreversible (Covalent)Both form stable FAD adducts.
Cellular Toxicity Low (On-target)Moderate (Off-target MAO effects)Safer therapeutic window.[1][2]

References

  • LSD1 Mechanism & Inhibition

    • Title: Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine.[1][2][4][6]

    • Source: Biochemistry (ACS Public
    • URL:[Link]

  • Cyclopropylamine Stereochemistry

    • Title: Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjug
    • Source: Bioorganic & Medicinal Chemistry.[1][2][7]

    • URL:[Link]

  • Advanced Inhibitor Design (Bomedemstat/IMG-7289 Context)

    • Title: Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat.[8]

    • Source: The Prost
    • URL:[Link]

  • Clinical Relevance in AML

    • Title: Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML.[5]

    • Source: Patsnap Synapse / AACR.[1][2]

    • URL:[Link]

  • Building Block Data

    • Title: (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride (CAS 1955474-23-3).[1][2]

    • Source: GuideChem Chemical Database.[1][2]

Application Note: High-Fidelity Synthesis of Novel Agrochemicals from (1S)-2,2-Dimethylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The (1S)-2,2-Dimethylcyclopropan-1-amine moiety represents a high-value pharmacophore in modern agrochemical design. Structurally, it serves as a rigid, lipophilic bioisostere of the tert-butyl or isopropyl group. Its incorporation into carboxamide fungicides (SDHIs) and urea-based herbicides offers two distinct advantages:

  • Conformational Locking: The cyclopropane ring restricts the vector of the nitrogen lone pair, potentially increasing binding affinity to targets such as Succinate Dehydrogenase (Complex II).

  • Metabolic Stability: The gem-dimethyl group blocks

    
    -hydroxylation and metabolic degradation common in linear alkyl chains, extending the field half-life of the active ingredient.
    

This guide details the protocols for synthesizing the chiral amine salt and its subsequent derivatization into high-purity amide and urea libraries.

Chemical Biology & Retrosynthesis

The "Warhead" Concept

In Succinate Dehydrogenase Inhibitors (SDHIs), the amide bond is critical for hydrogen bonding with tyrosine residues in the ubiquinone binding pocket. The (1S)-2,2-dimethylcyclopropyl group fills the hydrophobic sub-pocket. The challenge lies in synthesizing this motif without racemization, as the (1R) enantiomer often exhibits significantly reduced biological activity.

Workflow Visualization

The following diagram outlines the logic flow from precursor selection to library generation.

AgrochemicalWorkflow Start Start: (1S)-Acid Precursor Step1 Curtius Rearrangement (Retention of Configuration) Start->Step1 DPPA / t-BuOH Intermediate (1S)-Amine Salt (Stable Intermediate) Step1->Intermediate HCl Deprotection Branch1 Path A: SDHI Fungicides (Amide Coupling) Intermediate->Branch1 T3P / Pyridine Branch2 Path B: Urea Herbicides (Isocyanate Reaction) Intermediate->Branch2 Ph-NCO Validation QC: Chiral HPLC & 19F NMR Branch1->Validation Branch2->Validation

Figure 1: Strategic workflow for generating chiral agrochemical libraries from carboxylic acid precursors.

Protocol 1: Synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine Hydrochloride

Objective: Isolate the volatile amine as a stable salt while maintaining stereochemical integrity. Mechanism: Curtius Rearrangement.[1][2][3][4][5] This route is preferred over Hofmann degradation for chiral substrates because the migration occurs with complete retention of configuration.

Materials
  • Precursor: (1S)-2,2-Dimethylcyclopropanecarboxylic acid (Enzymatically resolved or commercially sourced).

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

    
    -BuOH), 4M HCl in Dioxane.
    
  • Solvents: Toluene (anhydrous), Diethyl ether.

Step-by-Step Methodology
  • Acyl Azide Formation:

    • Charge a flame-dried reactor with (1S)-2,2-dimethylcyclopropanecarboxylic acid (1.0 equiv) and anhydrous Toluene (10 V).

    • Add TEA (1.1 equiv) and cool to 0°C.

    • Add DPPA (1.1 equiv) dropwise over 30 minutes. Caution: Azides are potentially explosive. Maintain temperature <20°C.

    • Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

  • Rearrangement & Trapping (Boc-Protection):

    • Add excess

      
      -BuOH (5.0 equiv) to the reaction mixture.
      
    • Heat the mixture to reflux (80–90°C) for 4–6 hours. Nitrogen gas evolution indicates isocyanate formation and subsequent trapping.

    • In-Process Control (IPC): Monitor by TLC/LC-MS for disappearance of the acyl azide.

    • Workup: Cool to RT. Wash with 5% NaHCO

      
      , then brine. Dry organic layer over MgSO
      
      
      
      and concentrate to yield the crude Boc-protected amine.
  • Deprotection to Amine Salt:

    • Dissolve the Boc-intermediate in minimal CH

      
      Cl
      
      
      
      .
    • Add 4M HCl in Dioxane (5.0 equiv) at 0°C.

    • Stir at RT for 3 hours. A white precipitate should form.

    • Isolation: Dilute with Diethyl ether (to fully precipitate the salt). Filter the solid under nitrogen.

    • Critical Step: Do not free-base the amine for storage. The free amine is volatile and reacts with atmospheric CO

      
      . Store as the HCl salt at 4°C.
      

Protocol 2: Parallel Synthesis of Carboxamide Libraries (SDHI Candidates)

Objective: Couple the (1S)-amine salt with a library of pyrazole-4-carboxylic acids (common SDHI pharmacophores). Key Technology: T3P (Propylphosphonic anhydride) coupling.[6][7][8][9][10] Rationale: T3P is chosen over HATU or EDCI because it generates water-soluble byproducts (simplifying purification) and exhibits the lowest rate of epimerization among commercial coupling agents, preserving the expensive (1S) center.

Reagent Stoichiometry Table
ComponentEquivalenceRoleNotes
Acid Scaffold 1.0Core Pharmacophoree.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
(1S)-Amine HCl 1.1Chiral "Warhead"From Protocol 1
T3P (50% in EtOAc) 1.5Coupling AgentAdd last to control exotherm
Pyridine 3.0BaseActs as both base and acylation catalyst
Ethyl Acetate 10 VSolventGreen solvent, easy workup
Experimental Workflow
  • Reaction Setup:

    • In a reaction vial, suspend the (1S)-amine HCl salt (1.1 equiv) and the Pyrazole-carboxylic acid (1.0 equiv) in Ethyl Acetate.

    • Cool to 0°C.

    • Add Pyridine (3.0 equiv). The mixture should become homogeneous.

  • Coupling:

    • Add T3P solution (1.5 equiv) dropwise.

    • Allow the reaction to warm to RT and stir for 12 hours.

    • Why this works: T3P activates the acid to a mixed anhydride. The pyridine acts as a nucleophilic catalyst, ensuring rapid attack by the sterically hindered cyclopropyl amine.

  • Workup (Self-Validating):

    • Quench with water.[6]

    • Wash the organic layer with 1M HCl (removes excess pyridine).

    • Wash with 1M NaOH (removes unreacted acid scaffold).

    • Wash with Brine.[11]

    • Result: The organic layer contains high-purity amide. Evaporate and analyze.

Protocol 3: Synthesis of Urea Derivatives (Herbicidal Candidates)

Objective: Synthesize sulfonylureas or arylureas, which often target Acetolactate Synthase (ALS) or Photosystem II.

Methodology
  • Activation:

    • Suspend (1S)-amine HCl (1.0 equiv) in CH

      
      Cl
      
      
      
      .
    • Add Diisopropylethylamine (DIPEA, 2.2 equiv) to liberate the free amine in situ.

  • Addition:

    • Add the appropriate Aryl Isocyanate or Sulfonyl Isocyanate (1.0 equiv) at 0°C.

  • Purification:

    • Stir for 2 hours.

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water. Urea derivatives typically crystallize readily, avoiding chromatography.

QC & Validation Standards

To ensure the scientific integrity of the library, the following metrics must be met:

Enantiomeric Excess (ee) Determination

Since the (1S) center is critical for biological fit, racemization must be quantified.

  • Method: Chiral HPLC.

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Hexane/IPA (90:10).

  • Acceptance Criteria: >98% ee. If ee drops <95%, reduce the reaction temperature in Protocol 2 to -10°C.

Structural Confirmation
  • 1H NMR: Look for the characteristic cyclopropane protons (0.5–1.2 ppm) and the gem-dimethyl singlets (~1.1 ppm).

  • 13C NMR: Confirm the quaternary carbon of the gem-dimethyl group.

References

  • Enzymatic Synthesis of Precursors

    • Vandewalle, M., et al. (2000). "Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid." Tetrahedron: Asymmetry.
    • (Verified Context: Enzymatic resolution of cyclopropanes).

  • Curtius Rearrangement Mechanism

    • Lebel, H., et al. (2006).
  • T3P Coupling Efficiency

    • Dunetz, J. R., et al. (2016). "T3P: The Coupling Reagent of the Future for Large-Scale Amide Synthesis." Organic Process Research & Development.
  • Bioisosterism in Agrochemicals

    • Meanwell, N. A. (2011). "Bioisosterism in Drug Design." Perspectives in Medicinal Chemistry.
  • Pyrethroid/Cyclopropane Chemistry

    • Bayer CropScience Patents (Historical Context on 2,2-dimethylcyclopropane carboxyl

Sources

Application Note: (1S)-2,2-Dimethylcyclopropan-1-amine as a Chemical Probe in Plant Physiology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-2,2-Dimethylcyclopropan-1-amine (hereafter (1S)-DMCP ) is a chiral cyclopropylamine derivative emerging as a high-value chemical probe for dissecting plant signaling pathways. Unlike broad-spectrum herbicides, (1S)-DMCP offers targeted utility due to its specific stereochemical configuration and strained ring structure.

Its primary research applications center on mechanism-based inactivation of flavin-dependent amine oxidases and iron-dependent oxidases. This guide details its use in modulating ethylene biosynthesis (via ACC oxidase inhibition) and epigenetic regulation (via LSD1-like histone demethylase inhibition), providing researchers with standardized protocols for investigating stress tolerance, fruit ripening, and flowering time.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (1S)-2,2-Dimethylcyclopropan-1-amine
CAS Number 1955474-23-3 (HCl salt)
Molecular Formula C₅H₁₁N (Free base) / C₅H₁₂ClN (HCl salt)
Molecular Weight 85.15 g/mol (Free base) / 121.61 g/mol (HCl salt)
Solubility Highly soluble in water (>50 mM) and DMSO.
Stability Hygroscopic as HCl salt. Store at -20°C, desiccated.
Chirality (1S) enantiomer is the active probe; (1R) serves as a negative control.

Preparation of Stock Solution (100 mM):

  • Weigh 12.16 mg of (1S)-DMCP·HCl.

  • Dissolve in 1.0 mL of sterile, deionized water (Milli-Q).

  • Filter sterilize (0.22 µm PVDF) if using for tissue culture.

  • Aliquot into 50 µL volumes and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action

(1S)-DMCP functions primarily as a Suicide Substrate (Mechanism-Based Inactivator) . The strained cyclopropane ring, when processed by radical-generating enzymes, undergoes ring-opening, forming a covalent bond with the enzyme's active site or cofactor.

Key Targets in Plants:
  • ACC Oxidase (ACO): The final enzyme in ethylene biosynthesis. ACO generates a radical intermediate; (1S)-DMCP mimics the substrate ACC but traps the enzyme upon ring opening, effectively blocking ethylene production.

  • LSD1-Like Histone Demethylases (LDLs): Homologs of human LSD1 (e.g., LDL1/2 in Arabidopsis) regulate flowering via H3K4 demethylation. Cyclopropylamines irreversibly inhibit these FAD-dependent enzymes, leading to hyper-methylation and altered gene expression (e.g., FLC upregulation).

  • Polyamine Oxidases (PAO): Involved in spermine/spermidine catabolism. Inhibition modulates H₂O₂ production and stress signaling.

Visualization: Signaling Pathways & Inhibition

DMCP_Mechanism cluster_ethylene Ethylene Biosynthesis cluster_epigenetics Epigenetic Regulation SAM S-Adenosyl-Met ACC ACC (1-Aminocyclopropane-1-carboxylic acid) SAM->ACC ACS Ethylene Ethylene (Ripening/Senescence) ACC->Ethylene Catalyzed by ACO ACO ACC Oxidase (Fe(II) dependent) H3K4me Histone H3K4 (Methylated) H3K4 Histone H3K4 (Demethylated) H3K4me->H3K4 Catalyzed by LDL Flowering Flowering Repression (FLC Activation) H3K4->Flowering Gene Silencing LDL LSD1-like Demethylase (FAD dependent) DMCP (1S)-DMCP (Inhibitor Probe) DMCP->ACO Suicide Inhibition (Ring Opening) DMCP->LDL Irreversible Binding to FAD Cofactor

Figure 1: (1S)-DMCP acts as a dual-target probe, inhibiting ACC Oxidase (ethylene pathway) and LSD1-like Demethylases (epigenetic pathway) via mechanism-based ring opening.

Experimental Protocols

Protocol A: Ethylene Inhibition Assay (Arabidopsis Triple Response)

Objective: Determine the IC₅₀ of (1S)-DMCP for inhibiting ethylene-induced hypocotyl shortening.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x MS Medium plates (1% sucrose, 0.8% agar).

  • ACC (10 µM) as ethylene inducer.

  • (1S)-DMCP (0, 10, 50, 100, 250 µM).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH 1 min, 20% Bleach 10 min, 5x wash).

  • Plating: Pour 0.5x MS plates containing 10 µM ACC + varying concentrations of (1S)-DMCP .

    • Control 1: No ACC, No DMCP (Normal growth).

    • Control 2: 10 µM ACC only (Constitutive Triple Response).

    • Treatment: 10 µM ACC + DMCP gradient.

  • Stratification: 4°C for 2 days in dark.

  • Growth: Transfer to 22°C in complete darkness for 72 hours.

  • Measurement: Photograph seedlings. Measure hypocotyl length using ImageJ.

  • Analysis: Plot Hypocotyl Length vs. [DMCP]. A restoration of hypocotyl length indicates successful ACO inhibition.

Protocol B: Epigenetic Modulation of Flowering Time

Objective: Assess the impact of (1S)-DMCP on the floral transition via LDL inhibition.

Materials:

  • Long-day (LD) responsive plants (Arabidopsis or Rice).

  • Hydroponic culture system or soil drench.

Workflow:

  • Germination: Germinate plants on MS media for 7 days.

  • Treatment: Transfer to soil/hydroponics. Apply (1S)-DMCP via root drench (50 µM) twice weekly.

  • Observation: Record days to bolting (visible flower bud) and rosette leaf number.

  • Gene Expression (qPCR):

    • Harvest leaf tissue at Day 14.

    • Extract RNA and perform RT-qPCR for FLC (Flowering Locus C) and FT (Flowering Locus T).

    • Expectation: LDL inhibition leads to elevated H3K4 methylation at the FLC locus, increasing FLC mRNA and delaying flowering .

Analytical Detection (LC-MS/MS)

For pharmacokinetic studies or residue analysis, use the following method to detect (1S)-DMCP in plant tissue.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min) → 95% B (5 min) → 5% B (7 min)
Flow Rate 0.3 mL/min
MS Mode Positive ESI (Electrospray Ionization)
MRM Transition 122.1 → 105.1 (Loss of NH₃), 122.1 → 67.1 (Ring fragmentation)

Experimental Workflow Diagram

Workflow cluster_assays Select Bioassay Start Start: (1S)-DMCP Stock Prep Ethylene Ethylene Assay (Dark, 3 Days) Start->Ethylene Inhibit ACO Epigenetic Flowering Assay (Long Day, 4 Weeks) Start->Epigenetic Inhibit LDL Measure Quantification Ethylene->Measure Hypocotyl Length Epigenetic->Measure Days to Bolt / qPCR Analysis Data Analysis Measure->Analysis Dose-Response Curve

Figure 2: Decision matrix for selecting the appropriate bioassay based on the target pathway (Ethylene vs. Epigenetics).

References

  • Mechanism of ACC Oxidase Inhibition

    • Title: "Structure and function of the Fe(II)-dependent non-heme oxidases in ethylene biosynthesis."
    • Source: Journal of Experimental Botany.
    • Context: Establishes the radical mechanism of ACO susceptible to cyclopropylamine suicide inhibition.
  • Cyclopropylamines in Epigenetics

    • Title: "LSD1 inhibitors: a p
    • Source: Expert Opinion on Therapeutic P
    • Context: Details the binding mechanism of cyclopropylamines to FAD-dependent demethylases.
  • Plant LDL/LSD1 Function

    • Title: "Arabidopsis LDL1 and LDL2 act redundantly with FLD to repress FLC expression."
    • Source: The Plant Journal.
    • Context: Validates the target (LDL)
  • General Chemical Biology of Cyclopropanes

    • Title: "Cyclopropane Derivatives and their Diverse Biological Activities."
    • Source: ResearchG
    • Context: Overview of cyclopropane pharmacophores in agrochemistry.

Application Note: Utilizing (1S)-2,2-Dimethylcyclopropan-1-amine in the Design of M4 Muscarinic Positive Allosteric Modulators (PAMs) for CNS Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of therapeutics for central nervous system (CNS) disorders, such as schizophrenia and Alzheimer's disease, frequently targets G-protein-coupled receptors (GPCRs). The human M4 muscarinic acetylcholine receptor (hM4) has emerged as a highly validated target for these conditions. However, designing orthosteric agonists that are selective for M4 over other muscarinic subtypes (M1-M5) is notoriously difficult due to the highly conserved nature of the orthosteric binding site.

To circumvent this, drug discovery efforts have pivoted toward Positive Allosteric Modulators (PAMs) , which bind to a less conserved allosteric site and potentiate the response of the endogenous ligand, acetylcholine (ACh) [1].

A critical bottleneck in CNS drug development is achieving the delicate balance between high receptor potency, optimal blood-brain barrier (BBB) penetration, and metabolic stability (e.g., avoiding Cytochrome P450 inhibition). Recent structural activity relationship (SAR) studies have demonstrated that incorporating the (1S)-2,2-dimethylcyclopropan-1-amine moiety as an amine tail on tricyclic scaffolds (such as pyrido-thieno-pyrimidines) yields profound pharmacological advantages [1]:

  • Steric Locking and Potency: The gem-dimethyl group on the cyclopropane ring introduces steric bulk that restricts the conformational flexibility of the amine tail. This "locks" the pharmacophore into an optimal geometry for interacting with the M4 allosteric pocket, leading to up to a 17-fold increase in potency compared to unsubstituted cyclopropylamine analogues.

  • Physicochemical Optimization: The addition of the lipophilic dimethyl groups shifts the CNS xLogP into an optimal range (2.79–3.39), enhancing passive BBB permeability.

  • H-Bond Donor Independence: SAR indicates that a hydrogen bond donor is not strictly required at this position; the highly lipophilic, compact nature of the (1S)-2,2-dimethylcyclopropyl group helps evade P-glycoprotein (P-gp) efflux pumps while reducing CYP450 liability.

Mechanistic Pathway: M4 PAM Signaling

To quantify the efficacy of M4 PAMs incorporating the (1S)-2,2-dimethylcyclopropan-1-amine tail, researchers utilize a chimeric G-protein system. Native M4 receptors couple to Gi/o proteins (inhibiting cAMP). For high-throughput fluorescent screening, hM4 is co-expressed with Gqi5 , a chimeric G-protein that forces the receptor to couple to the Gq pathway. This reroutes the signal to Phospholipase C (PLC), resulting in inositol triphosphate (IP3) accumulation and a robust intracellular calcium (


) release that can be measured via fluorometry.

Figure 1: hM4/Gqi5 chimeric signaling pathway utilized for high-throughput calcium mobilization assays.

Experimental Protocols

The following self-validating protocols detail the synthesis, in vitro screening, and metabolic profiling of M4 PAMs utilizing the (1S)-2,2-dimethylcyclopropan-1-amine building block [1].

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Amine Tail

Causality Insight: The use of the hydrochloride salt of (1S)-2,2-dimethylcyclopropan-1-amine requires a non-nucleophilic organic base (like DIPEA) to liberate the free amine in situ. A polar aprotic solvent (DMF) is chosen to stabilize the Meisenheimer complex intermediate during the SNAr reaction on the chlorinated tricyclic core.

Materials:

  • Tricyclic heteroaryl chloride intermediate (e.g., 1.0 eq, 0.5 mmol)

  • (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride (CAS: 1955474-23-3) (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the tricyclic heteroaryl chloride in anhydrous DMF.

  • Amine Addition: Add (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride to the solution.

  • Base Addition: Dropwise add DIPEA. The solution may undergo a slight color change as the free amine is liberated.

  • Reaction: Seal the vial and heat the mixture thermally at 90°C for 12–18 hours (or via microwave irradiation at 120°C for 30 minutes).

  • Monitoring: Monitor reaction completion via LC-MS. The disappearance of the starting chloride mass and the appearance of the desired product mass

    
     validates the substitution.
    
  • Workup & Purification: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous

    
    , water, and brine. Dry the organic layer over anhydrous 
    
    
    
    , concentrate in vacuo, and purify via reverse-phase preparative HPLC to yield the final PAM.
Protocol 2: In Vitro Pharmacological Profiling (Calcium Mobilization Assay)

Causality Insight: To isolate the allosteric effect, compounds must be tested in the presence of an


 concentration of Acetylcholine. If tested alone, a pure PAM will show no response. The 

ACh provides a baseline receptor tone that the PAM can potentiate, ensuring the assay strictly measures allostery rather than orthosteric agonism.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO cells stably expressing hM4 and the Gqi5 chimeric protein into 384-well black-walled, clear-bottom plates at a density of 15,000 cells/well in 20 µL of assay medium. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove the medium and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition (PAM Screen): Using a fluorescent imaging plate reader (FLIPR), add 10 µL of the test compound (serially diluted in assay buffer) to the cells. Monitor fluorescence (Excitation: 488 nm, Emission: 540 nm) for 3 minutes. Self-Validation: A lack of signal here confirms the compound lacks intrinsic agonist activity.

  • Agonist Challenge: Add 10 µL of ACh at an

    
     concentration (predetermined via an ACh concentration-response curve). Monitor fluorescence for an additional 3 minutes.
    
  • Data Analysis: Normalize the peak fluorescent response to a maximum ACh (

    
    ) control. Calculate the 
    
    
    
    of the PAM using a four-parameter logistic non-linear regression model.
Protocol 3: ADME & CYP450 Profiling

Causality Insight: Highly lipophilic CNS drugs often bind nonspecifically to liver microsomes and inhibit CYP enzymes, leading to drug-drug interactions. Profiling intrinsic clearance (


) and CYP inhibition early ensures the (1S)-2,2-dimethylcyclopropan-1-amine modification does not introduce metabolic liabilities.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate the predicted hepatic clearance (
    
    
    
    ).

Data Presentation & Workflow Visualization

The incorporation of the (1S)-2,2-dimethylcyclopropan-1-amine tail yields substantial improvements across multiple pharmacological parameters compared to standard cyclopropylamine derivatives.

Table 1: Representative Pharmacological Data of Amine Tail Modifications on M4 PAM Tricyclic Cores [1]

Analogue Core TypeAmine Tail ModificationhM4 Potency (

, nM)
CNS xLogPHuman

(mL/min/kg)
Fold-Increase in Potency
Core 13Cyclopropylamine72.02.51>47 (High)Baseline
Core 13Azetidine3100.02.10>47 (High)-43x (Decrease)
Core 14(1S)-2,2-Dimethylcyclopropan-1-amine 4.2 3.15 13.0 (Moderate) ~17x (Increase)

Note: Data reflects representative SAR trends demonstrating the superior profile of the 2,2-dimethylcyclopropan-1-amine moiety in optimizing both potency and metabolic clearance.

Figure 2: End-to-end workflow for the synthesis and validation of novel M4 PAMs.

References

  • Bender, A. M., et al. "Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile." ACS Medicinal Chemistry Letters, vol. 15, no. 7, 2024. Available at:[Link]

Troubleshooting & Optimization

Improving the yield of (1S)-2,2-Dimethylcyclopropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine

Welcome to the technical support center dedicated to the synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine. This chiral amine is a valuable building block in pharmaceutical development, notably as a key fragment for various therapeutic agents. Achieving high yield and enantiomeric purity is critical for its successful application.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and maximize the output of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for (1S)-2,2-Dimethylcyclopropan-1-amine.

Q1: What are the primary synthetic routes to enantiomerically pure (1S)-2,2-Dimethylcyclopropan-1-amine?

There are three main strategies to obtain the enantiopure target molecule:

  • Chiral Resolution: This is a very common approach where a racemic mixture of a precursor, typically 2,2-dimethylcyclopropanecarboxylic acid, is resolved.[1] This involves forming diastereomeric salts with a chiral resolving agent (like an optically active amine). The differing solubilities of these salts allow for their separation by fractional crystallization.[2][] After separation, the acid is liberated and then converted to the target amine.

  • Asymmetric Synthesis: This strategy involves creating the chiral center stereoselectively. This can be achieved through methods like asymmetric cyclopropanation or by using a chiral auxiliary to direct the stereochemistry of a reaction.[4][5] Enzymatic reactions, for instance, can perform asymmetric hydrolysis of a prochiral precursor to yield an enantiomerically enriched intermediate.[4][5][6]

  • Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive chiral molecule from nature as the starting material. For instance, derivatives of chrysanthemic acid have been used as precursors for the synthesis of related cyclopropane structures.[7][8]

Q2: What is the role of the Hofmann and Curtius rearrangements in this synthesis, and what are their key differences?

Both the Hofmann and Curtius rearrangements are crucial for converting a carboxylic acid derivative into the desired primary amine with the loss of one carbon atom (as CO₂).[9][10][11][12] This is essential for transforming the C₄ skeleton of 2,2-dimethylcyclopropanecarboxylic acid into the C₃ amine, (1S)-2,2-Dimethylcyclopropan-1-amine.

The core of both reactions is the formation of an isocyanate intermediate, which is then hydrolyzed to the amine.[11][13] The primary difference lies in the starting material and the reagents used to generate the isocyanate:

  • Hofmann Rearrangement: Starts with a primary amide ((1S)-2,2-dimethylcyclopropanecarboxamide). It uses a halogen (typically bromine) in the presence of a strong base (like NaOH) to form a sodium hypobromite solution in situ.[9][14]

  • Curtius Rearrangement: Starts with a carboxylic acid, which is first converted to an acyl azide. This is often done by treating an acyl chloride with sodium azide or by reacting the carboxylic acid directly with an azide-transfer reagent like diphenylphosphoryl azide (DPPA). The isolated acyl azide is then thermally or photochemically rearranged to the isocyanate.[11][15][16]

Q3: What are the critical parameters for a successful diastereomeric salt crystallization for chiral resolution?

Diastereomeric salt crystallization is an art as much as a science, but success hinges on several key factors:

  • Choice of Resolving Agent: The agent must form a stable salt with the substrate and, most importantly, the two resulting diastereomeric salts must have a significant difference in solubility in the chosen solvent system.[2] Common choices for resolving racemic acids are chiral bases like ephedrine or quinine.[17]

  • Solvent Selection: This is arguably the most critical parameter. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in the mother liquor.[2] Systematic screening of various solvents and solvent mixtures is often required.[2]

  • Temperature and Cooling Rate: The crystallization process is temperature-dependent. A slow, controlled cooling rate generally promotes the formation of larger, purer crystals and prevents the co-precipitation of the more soluble diastereomer.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the efficiency of the resolution. Using a sub-stoichiometric amount of the resolving agent can sometimes favor the crystallization of the less soluble salt.[2]

Q4: Can enzymatic methods be used for this synthesis?

Yes, enzymatic methods offer a powerful route to high enantiomeric purity. Pig liver esterase (PLE), for example, has been successfully used for the enantioselective hydrolysis of a prochiral bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate.[4][5][6] This yields an enantiomerically enriched mono-acid, which can then be converted to the target amine via a Curtius-type reaction.[4][6] Lipases like Novozyme 435 have also been used for the asymmetric hydrolysis of racemic esters of 2,2-dimethylcyclopropanecarboxylic acid, providing a kinetic resolution to isolate the desired (S)-enantiomer.[1]

Section 2: Troubleshooting Guide

This guide addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Focus Area: Hofmann Rearrangement of (1S)-2,2-Dimethylcyclopropanecarboxamide

Problem 1: My Hofmann rearrangement yield is significantly lower than expected. What are the likely causes?

Low yields in this reaction are common and can usually be traced back to several key issues.[14]

  • Potential Cause 1: Degradation of the Hypobromite Reagent. The active reagent, sodium hypobromite (NaOBr), is generated in situ and is thermally unstable. If the solution warms up, it can disproportionate into sodium bromate and sodium bromide, neither of which will effect the desired reaction.

    • Solution: Always prepare the NaOBr solution at low temperatures (0-5 °C) by adding bromine slowly to a cold, vigorously stirred solution of sodium hydroxide.[14][18] Use the reagent immediately after preparation.

  • Potential Cause 2: Hydrolysis of the Starting Amide. Under the strongly basic conditions, your starting amide can hydrolyze back to the corresponding carboxylate (sodium 2,2-dimethylcyclopropanecarboxylate), which will not undergo the rearrangement.

    • Solution: Maintain low temperatures during the initial N-bromination step to minimize hydrolysis. While the rearrangement step itself requires heating, the initial phase should be kept cold to ensure the formation of the N-bromoamide intermediate before other side reactions can occur.[18]

  • Potential Cause 3: Over-oxidation. Using a large excess of the hypobromite reagent can sometimes lead to oxidative side reactions, destroying the desired amine product.

    • Solution: Use only a slight excess of bromine (e.g., 1.05-1.1 equivalents) for the in situ preparation of the reagent. Ensure accurate measurement of your starting amide to calculate the required stoichiometry.

Problem 2: I'm isolating a significant amount of a white, insoluble precipitate which is not my desired amine. What is it and how can I prevent its formation?

This is a classic issue in the Hofmann rearrangement. The precipitate is almost certainly a symmetrically substituted urea byproduct, formed when the newly generated amine product acts as a nucleophile and attacks the isocyanate intermediate before it can be hydrolyzed by water.[14]

  • Prevention Strategy 1: Maintain High Base Concentration. The hydrolysis of the isocyanate to a carbamic acid (which rapidly decarboxylates to the amine) is catalyzed by hydroxide.[9] Ensuring a high concentration of NaOH helps this desired reaction outcompete the undesired reaction with the amine product.[14]

  • Prevention Strategy 2: Control Reaction Temperature. After the initial low-temperature N-bromination, the rearrangement to the isocyanate is typically induced by heating (e.g., to 70-80 °C).[18] This heating also accelerates the hydrolysis of the isocyanate. Maintaining this temperature ensures the intermediate is rapidly converted to the product, minimizing its concentration and the likelihood of it reacting with the product amine.

  • Prevention Strategy 3: Work-up Procedure. During work-up, the urea byproduct is typically insoluble in both acidic and basic aqueous layers and can often be removed by filtration.

Focus Area: Curtius Rearrangement of (1S)-2,2-Dimethylcyclopropanecarbonyl Azide

Problem 3: The Curtius rearrangement is not proceeding as expected. What are common issues?

Difficulties with the Curtius rearrangement often stem from either the formation of the acyl azide or the rearrangement step itself.

  • Potential Cause 1: Incomplete Acyl Azide Formation. If converting the carboxylic acid via an acyl chloride, ensure the conversion to the acyl chloride with reagents like thionyl chloride or oxalyl chloride is complete before adding the azide source (e.g., sodium azide).[15] If using a one-pot method with DPPA, ensure your starting carboxylic acid is dry, as water can react with the reagent.[16]

  • Potential Cause 2: Premature Decomposition or Side Reactions of Acyl Azide. Acyl azides can be thermally sensitive. The rearrangement requires heating, but excessive temperatures can lead to uncontrolled decomposition.

    • Solution: Heat the reaction gently and monitor for the evolution of nitrogen gas, which signals the start of the rearrangement.[11] The reaction is often performed in an inert solvent like toluene. Once N₂ evolution ceases, the rearrangement is complete.

  • Potential Cause 3: Inefficient Trapping of the Isocyanate. The isocyanate intermediate must be trapped by a nucleophile. For the synthesis of the amine, water is used for hydrolysis.[16] If the reaction medium is not sufficiently aqueous during the hydrolysis step, the isocyanate may polymerize or react with other species.

    • Solution: After the rearrangement is complete (cessation of N₂ evolution), ensure the addition of water or aqueous acid to hydrolyze the isocyanate to the carbamic acid, which then decarboxylates to the amine.[12]

Focus Area: Purification & Isolation

Problem 4: I'm having difficulty with the final extraction of the amine product. What are the best practices?

(1S)-2,2-Dimethylcyclopropan-1-amine, being a small primary amine, can have some water solubility, especially in its protonated salt form.

  • Solution 1: pH Adjustment. After the reaction is complete, the amine is typically present in a basic aqueous solution. To remove neutral organic byproducts, you can perform an initial extraction with a solvent like ether or dichloromethane. Then, carefully acidify the aqueous layer with HCl to a pH of ~1-2. This protonates the amine to its hydrochloride salt, making it highly water-soluble and leaving non-basic impurities in the aqueous phase, which can be washed away with an organic solvent. Finally, make the aqueous layer strongly basic (pH > 12) with NaOH to regenerate the free amine, which can then be thoroughly extracted with an organic solvent like dichloromethane or ether.[18]

  • Solution 2: Salting Out. Before extracting the free amine from the basified aqueous layer, saturate the solution with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer during extraction.

Section 3: Protocols & Data

Protocol 1: Hofmann Rearrangement of (1S)-2,2-Dimethylcyclopropanecarboxamide

This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scale.

  • Preparation of Sodium Hypobromite Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium hydroxide (4.2 eq.) in water. Cool the solution to 0-5 °C in an ice-salt bath. While stirring vigorously, add bromine (1.05 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[18] Use this solution immediately.

  • N-Bromination: To the freshly prepared, cold hypobromite solution, add (1S)-2,2-dimethylcyclopropanecarboxamide (1.0 eq.) in one portion. Continue to stir the mixture at 0-10 °C for approximately 30 minutes.

  • Rearrangement and Hydrolysis: Remove the ice bath and gently heat the reaction mixture to 70-80 °C. Maintain this temperature for 45-60 minutes. The reaction is complete when a clear solution is obtained.[18]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Extract with dichloromethane to remove any neutral impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl. Wash the acidic aqueous layer again with dichloromethane. Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of concentrated NaOH solution. Extract the liberated amine product thoroughly with dichloromethane (e.g., 4 x 50 mL).

  • Purification: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to yield the crude (1S)-2,2-Dimethylcyclopropan-1-amine. Further purification can be achieved by distillation.

Table 1: Comparison of Hofmann and Curtius Rearrangements
FeatureHofmann RearrangementCurtius Rearrangement
Starting Material Primary AmideCarboxylic Acid (or Acyl Halide)
Key Reagents Br₂ + NaOH (or NaOBr)NaN₃ or DPPA, then heat
Intermediate N-Bromoamide, Isocyanate[9]Acyl Azide, Isocyanate[11]
Advantages Often a one-pot procedure from the amide.Tolerates a wider range of functional groups. Acyl azide can sometimes be isolated. Milder conditions are possible with reagents like DPPA.[16]
Disadvantages Strongly basic conditions can cause side reactions (e.g., hydrolysis).[14] Use of toxic bromine. Yields can be variable for larger alkyl groups.[19]Use of potentially explosive sodium azide.[16] Often requires multiple steps (acid -> acyl chloride -> acyl azide).

Section 4: Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Route A: Hofmann cluster_1 Route B: Curtius Amide (1S)-2,2-Dimethyl- cyclopropanecarboxamide Amine_H (1S)-2,2-Dimethyl- cyclopropan-1-amine Amide->Amine_H Br₂ / NaOH Heat Acid (1S)-2,2-Dimethyl- cyclopropanecarboxylic Acid Azide Acyl Azide Acid->Azide 1. SOCl₂ 2. NaN₃ Isocyanate Isocyanate Azide->Isocyanate Heat (-N₂) Amine_C (1S)-2,2-Dimethyl- cyclopropan-1-amine Isocyanate->Amine_C H₂O Start Racemic 2,2-Dimethyl- cyclopropanecarboxylic Acid Resolved_Acid (1S)-2,2-Dimethyl- cyclopropanecarboxylic Acid Start->Resolved_Acid Chiral Resolution Resolved_Acid->Amide 1. SOCl₂ 2. NH₃

Caption: Key synthetic routes to the target amine.

Diagram 2: Simplified Hofmann Rearrangement Mechanism

G Amide Primary Amide R-CO-NH₂ N_Bromoamide N-Bromoamide R-CO-NHBr Amide->N_Bromoamide + NaOBr - NaOH Anion Bromoamide Anion R-CO-N⁻-Br N_Bromoamide->Anion + OH⁻ - H₂O Isocyanate Isocyanate O=C=N-R Anion->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid Carbamic Acid HO-CO-NHR Isocyanate->Carbamic_Acid + H₂O Amine Primary Amine R-NH₂ Carbamic_Acid->Amine - CO₂

Caption: Key steps of the Hofmann rearrangement.

Diagram 3: Troubleshooting Low Yield in Hofmann Rearrangement

G Start Low Yield Observed Check_Temp Was Br₂ addition kept at 0-5 °C? Start->Check_Temp Check_Reagent_Age Was NaOBr solution used immediately? Check_Temp->Check_Reagent_Age Yes Sol_Temp Re-run, ensuring strict temperature control. Check_Temp->Sol_Temp No Check_Urea Is a white precipitate (urea) observed? Check_Reagent_Age->Check_Urea Yes Sol_Reagent_Age Prepare reagent fresh and use instantly. Check_Reagent_Age->Sol_Reagent_Age No Check_Starting_Material Is starting amide present post-reaction? Check_Urea->Check_Starting_Material No Sol_Urea Increase NaOH concentration. Ensure sufficient heating during rearrangement. Check_Urea->Sol_Urea Yes Sol_Starting_Material Increase reaction time/temp during rearrangement step. Consider amide hydrolysis. Check_Starting_Material->Sol_Starting_Material Yes Success Yield Improved Check_Starting_Material->Success No Sol_Temp->Success Sol_Reagent_Age->Success Sol_Urea->Success Sol_Starting_Material->Success

Caption: Decision tree for troubleshooting low yields.

Section 5: References

  • Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Molbase. Synthesis of (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. [Link]

  • Wang, J., & Li, Z. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

  • The Journal of Organic Chemistry. Stereoselective synthesis of cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. ACS Publications. [Link]

  • Sciforum. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective.... [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Google Patents. US4864052A - 2,2-Dimethylcyclopropane-carboxylic acid derivatives.

  • Google Patents. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

  • REDI. Synthesis of (1S)-1-amino-2, 2-dimethylcyclopropane-1-carbox. [Link]

  • Chemist Library. Chiral Separation Techniques. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Chem-Station. (2014). Curtius Rearrangement. [Link]

  • Scribd. Hofmann Rearrangement Mechanism Overview. [Link]

  • Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • The Vespiary. (2011). Hofmann Rearrangement Yields. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • PubMed. (2008). Selected regiocontrolled transformations applied to the synthesis of (1S)-cis-chrysanthemic acid from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol. [Link]

  • e-Publications@Marquette. Synthesis of cyclopropane containing natural products. [Link]

  • Chemistry Steps. (2025). Hofmann Rearrangement. [Link]

  • MDPI. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. [Link]

  • ResearchGate. Synthesis of chrysanthemic acid derivatives. [Link]

  • Scilit. Simple synthetic route to chrysanthemic acid and hemicaronic aldehyde. [Link]

  • ResearchGate. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. [Link]

  • MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • Publications of the IAS Fellows. (2012). Synthesis of (IR)-(+)-cis-chrysanthemic acid. [Link]

  • Synfacts. Diasteroselective Preparation of Cyclopropanols Using Methylene Bis(iodozinc). [Link]

  • PubMed. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. [Link]

  • R Discovery. (1996). Novel synthesis of vinyl cyclopropane carboxylic acids: Application to the synthesis of ( d, l)- and ( d)- cis-chrysanthemic acid. [Link]

  • SciSpace. Hofmann rearrangement | 262 Publications | 2249 Citations. [Link]

  • Chemistry – A European Journal. (2007). Highly Enantioselective and Diastereoselective Cycloaddition of Cyclopropanes with Nitrones and Its Application in the Kinetic R. [Link]

  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Google Patents. WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.

Sources

Purification techniques for 2,2-dimethylcyclopropanamine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the chiral resolution and purification of 2,2-dimethylcyclopropanamine enantiomers.

As a crucial pharmacophore in modern drug development, the rigid cyclopropylamine scaffold introduces conformational constraints that enhance target binding affinity. However, isolating the pure (1R)- or (1S)-enantiomers presents significant thermodynamic and chromatographic challenges.

This guide is designed for researchers and process chemists, providing field-proven methodologies, causality-driven troubleshooting, and self-validating protocols.

Module 1: Classical Resolution via Diastereomeric Salt Formation

Q: Why does my fractional crystallization plateau at ~80% enantiomeric excess (ee), and how can I push it to >99%?

A: This plateau is a classic thermodynamic roadblock caused by reaching the eutectic point of the diastereomeric salt mixture. At the eutectic composition, both the (R,R) and (S,R) salts co-crystallize at a constant ratio, making further enantiomeric enrichment impossible in that specific solvent system.

Causality & Solution: The success of fractional crystallization depends entirely on maximizing the solubility ratio (


) between the two salts. If 

is too close to 1, you must increase the thermodynamic difference (

) of crystallization. We recommend switching the resolving agent from standard tartaric acid to one with greater steric bulk, such as Di-p-toluoyl-D-tartaric acid[1], or utilizing (2R)-mandelic acid[2]. Alternatively, altering the solvent's dielectric constant (e.g., adding 5–10% water to ethanol) disrupts non-specific hydrogen bonding, which often breaks the eutectic plateau.
Quantitative Data: Resolving Agent Screening
Resolving AgentOptimal SolventYield (%)Initial ee (%)ee After 1st Recryst. (%)
L-(+)-Tartaric AcidEthanol45.030.555.2
(2R)-Mandelic AcidEtOH / H₂O (9:1)38.265.092.4
Di-p-toluoyl-D-tartaric acidMethanol41.578.0>99.0
Protocol 1: Self-Validating Fractional Crystallization
  • Salt Formation: Dissolve 1.0 eq of racemic 2,2-dimethylcyclopropanamine and 1.0 eq of Di-p-toluoyl-D-tartaric acid in boiling methanol (10 mL/g of amine).

  • Controlled Nucleation: Cool the solution at a strict rate of 5°C/hour. To prevent kinetic trapping of the wrong isomer, seed the solution with 0.1% w/w of pure diastereomeric salt at 40°C.

  • Isolation: Filter the precipitate and wash with ice-cold methanol.

  • Validation Check (Critical): Before proceeding to cleavage, analyze a 5 mg sample of the crystal lattice via Chiral HPLC. If the ee is <95%, perform a second recrystallization. Do not proceed until the intermediate salt meets the optical purity threshold.

  • Alkaline Cleavage (Free-basing): Suspend the validated salt in 2M NaOH (aq) and extract with dichloromethane (3x).

  • Concentration: Dry the organic layer over Na₂SO₄. Experience Note: 2,2-dimethylcyclopropanamine is highly volatile. Concentrate under mild reduced pressure (>200 mbar) at a bath temperature not exceeding 25°C to prevent product loss.

G Racemic Racemic 2,2-Dimethylcyclopropanamine SaltFormation Salt Formation in Solvent Racemic->SaltFormation Agent Chiral Resolving Agent (e.g., Tartaric Acid) Agent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization MotherLiquor Mother Liquor (Enriched in (S)-Amine) Crystallization->MotherLiquor Solution Crystals Crystals (Enriched in (R)-Amine) Crystallization->Crystals Precipitates FreeBasing2 Alkaline Cleavage MotherLiquor->FreeBasing2 FreeBasing1 Alkaline Cleavage Crystals->FreeBasing1 PureR (1R)-Amine FreeBasing1->PureR PureS (1S)-Amine FreeBasing2->PureS

Workflow for diastereomeric salt resolution of racemic amines.

Module 2: Biocatalytic Kinetic Resolution (Precursor Route)

Q: The free amine is difficult to handle due to volatility. Can we bypass amine resolution entirely by resolving a synthetic precursor?

A: Yes. A highly efficient, modern alternative is the biocatalytic desymmetrization of the nitrile or amide precursor using whole-cell biocatalysts, followed by a Curtius rearrangement to yield the amine.

Causality & Solution:Rhodococcus erythropolis (strain ATCC 25544) contains a non-enantioselective nitrile hydratase coupled with a highly enantioselective amidase. The amidase's chiral binding pocket preferentially hydrolyzes one enantiomer of the amide intermediate to the (S)-acid, leaving the (R)-amide unreacted[3].

Troubleshooting Enzyme Degradation: If your ee is dropping unexpectedly, check your incubator temperature. Maintaining strict temperature control (≤20°C) is critical. At higher temperatures, the enzyme's conformational flexibility increases, which lowers the activation energy difference (


) between the enantiomeric transition states, drastically reducing enantioselectivity[3].
Quantitative Data: Temperature vs. Amidase Enantioselectivity
Temperature (°C)pHConversion (%)Enantiomeric Excess (ee %)
157.048.092.1
207.050.081.8
257.055.565.0
307.060.245.3
Protocol 2: Self-Validating Biocatalytic Resolution
  • Cell Suspension: Suspend R. erythropolis ATCC 25544 cells in 100 mM phosphate buffer (pH 7.0) containing 10% (v/v) methanol.

  • Substrate Addition: Add racemic 2,2-dimethylcyclopropanecarbonitrile to achieve a 100 mM final concentration.

  • Incubation: Incubate at exactly 20°C with orbital shaking (200 rpm) for 64 hours[3].

  • Validation Check: Monitor the reaction via GC-MS. The reaction is self-validating when the concentration of the (S)-acid plateaus at ~50% conversion. If total hydrolysis exceeds 52%, non-specific background hydrolysis is occurring; terminate the reaction immediately by dropping the pH.

  • Extraction & Rearrangement: Acidify to pH 2.0 with HCl and extract the (S)-2,2-dimethylcyclopropane carboxylic acid with ethyl acetate. Convert the enriched acid to the desired (1S)-amine via a Curtius rearrangement using Diphenylphosphoryl azide (DPPA) and triethylamine.

G Nitrile Racemic Nitrile Precursor Hydratase Nitrile Hydratase Nitrile->Hydratase Amide Racemic Amide Hydratase->Amide Amidase Amidase (pH 7.0, 20°C) Amide->Amidase Acid (S)-Acid (81.8% ee) Amidase->Acid Hydrolysis RemainingAmide (R)-Amide Amidase->RemainingAmide Unreacted Curtius Curtius Rearrangement Acid->Curtius FinalAmine (1S)-2,2-Dimethylcyclopropanamine Curtius->FinalAmine

Biocatalytic kinetic resolution pathway utilizing R. erythropolis.

Module 3: Preparative Chiral Chromatography (SFC/HPLC)

Q: During chiral Supercritical Fluid Chromatography (SFC) scale-up, why do I observe severe peak tailing and a gradual loss of resolution (


) over multiple injections? 

A: This is a common chromatographic artifact when dealing with highly basic, sterically unhindered primary amines like 2,2-dimethylcyclopropanamine.

Causality & Solution: The free amine interacts strongly with residual, unendcapped silanol groups (-SiOH) on the silica backbone of the Chiral Stationary Phase (CSP) via ion-exchange and secondary hydrogen-bonding mechanisms. Over time, these interactions cause severe peak tailing, broaden the elution band, and degrade the column.

To mitigate this, you must dynamically coat the active silanols by adding 0.1% – 0.5% of a volatile basic modifier (such as diethylamine, DEA, or triethylamine, TEA) to your co-solvent mobile phase. Alternatively, utilize a dedicated immobilized CSP specifically designed for basic compounds (e.g., Chiralpak IG or IA) rather than traditional coated phases.

References

  • Synthesis of high enantiomeric purity gem-dihalocyclopropane derivatives from biotransformations of nitriles and amides Source: ResearchGate URL
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)
  • Cas 32634-68-7, 2,3-Di-O-para-toluoyl-D-tartaric acid Source: Lookchem URL

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of (1S)-2,2-Dimethylcyclopropan-1-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the production of (1S)-2,2-Dimethylcyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this critical chiral building block. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, providing in-depth, scientifically-grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing (1S)-2,2-Dimethylcyclopropan-1-amine on a larger scale?

A1: Several strategies exist, each with its own set of challenges for industrial application. The most common approaches involve:

  • Asymmetric cyclopropanation: This method often employs a chiral catalyst to directly form the cyclopropane ring with the desired stereochemistry.[1]

  • Resolution of a racemic mixture: This involves synthesizing the racemic amine and then separating the enantiomers. Common resolution techniques include diastereomeric salt crystallization and enzymatic resolution.[][3]

  • Curtius rearrangement: This route can start from a chiral precursor, such as an enantiomerically enriched carboxylic acid, which is then converted to the amine.

The choice of route often depends on factors like cost of starting materials, catalyst availability and cost, desired enantiomeric purity, and the scalability of the individual steps.

Q2: My diastereomeric salt crystallization for resolving the racemic amine is not working. What are the likely causes?

A2: Failure of diastereomeric salt crystallization is a common hurdle. Key factors to investigate include:

  • Inappropriate Resolving Agent: The choice of the chiral acid is critical. Commonly used resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. The ideal agent forms a stable, crystalline salt with a significant solubility difference between the two diastereomers.

  • Suboptimal Solvent System: The solvent plays a crucial role in the solubility difference between the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often necessary.[4]

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystallization to occur.[4]

  • Purity of Starting Materials: Impurities can inhibit crystallization or lead to the formation of oils.[5]

Q3: I'm observing low enantiomeric excess (e.e.) in my final product after resolution. How can I improve this?

A3: Achieving high enantiomeric excess is paramount. If you're facing low e.e., consider the following:

  • Incomplete Resolution: A single crystallization step may not be sufficient. Recrystallization of the diastereomeric salt is a common technique to enhance enantiomeric purity.[4]

  • Co-crystallization: Both diastereomers may be crystallizing from the solution. This can often be addressed by adjusting the stoichiometry of the resolving agent or by changing the solvent system to maximize the solubility difference.[4]

  • Racemization: The chiral center of the amine could be susceptible to racemization under certain pH or temperature conditions. It's crucial to ensure that the conditions used for salt breaking and isolation of the free amine are mild enough to prevent this.

Q4: What are the main challenges in scaling up an enzymatic resolution process for (1S)-2,2-Dimethylcyclopropan-1-amine?

A4: Enzymatic resolutions can be highly selective but present unique scale-up challenges:

  • Enzyme Stability and Reusability: The enzyme's stability under process conditions (temperature, pH, solvent) is critical for cost-effectiveness. Immobilization of the enzyme can improve its reusability.

  • Product Inhibition: The desired amine product or the byproduct can inhibit the enzyme's activity, slowing down the reaction rate.[6] In-situ product removal techniques might be necessary.

  • Mass Transfer Limitations: In heterogeneous systems (e.g., with an immobilized enzyme), the reaction rate can be limited by the diffusion of the substrate to the enzyme's active site. Efficient mixing and reactor design are crucial to overcome this.

  • Work-up and Product Isolation: Separating the product from the remaining unreacted enantiomer and the enzyme can be challenging on a large scale.[7]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis and purification of (1S)-2,2-Dimethylcyclopropan-1-amine.

A. Synthesis & Reaction Optimization
Issue Potential Cause Troubleshooting & Optimization
Low Yield in Cyclopropanation Reaction Inefficient Carbene Generation: Insufficient base, low temperature, or presence of moisture can hinder carbene formation.[8]Optimize Reaction Conditions: Ensure the use of a strong base (e.g., 50% NaOH for phase-transfer catalysis) and anhydrous conditions for anhydrous systems.[8] Temperature control is crucial; some reactions may require gentle heating to initiate, while others need cooling to prevent carbene decomposition.[8]
Unreactive Alkene: The alkene substrate may be sterically hindered or electron-deficient.Increase Reactivity: Consider using a more reactive carbene precursor. Increasing the reaction time and/or temperature may also improve conversion, but should be done cautiously to avoid product decomposition.
Catalyst Deactivation: In catalytic cyclopropanation, impurities in the starting materials or solvents can poison the catalyst.[5]Ensure Purity: Use high-purity reagents and solvents. Pre-treating starting materials to remove potential catalyst poisons may be necessary.
Poor Stereoselectivity in Asymmetric Synthesis Suboptimal Chiral Catalyst or Ligand: The chosen catalyst or ligand may not be providing sufficient stereocontrol for the specific substrate.Screen Catalysts and Ligands: A systematic screening of different chiral catalysts and ligands is often required to find the optimal system for the desired transformation.
Incorrect Reaction Temperature: Temperature can have a significant impact on the enantioselectivity of a reaction.Optimize Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and stereoselectivity. Lower temperatures often lead to higher enantioselectivity.[4]
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.Solvent Screening: Evaluate a variety of solvents to determine their effect on the enantiomeric excess of the product.
B. Purification & Isolation
Issue Potential Cause Troubleshooting & Optimization
Difficulty in Isolating the Free Amine after Diastereomeric Salt Resolution Incomplete Salt Breaking: The base used to liberate the free amine from the diastereomeric salt may not be strong enough or used in insufficient quantity.Optimize Base and Conditions: Ensure at least a stoichiometric amount of a suitable base (e.g., NaOH, K₂CO₃) is used. Monitor the pH to ensure complete neutralization of the chiral acid.
Emulsion Formation during Extraction: The presence of the chiral resolving agent or other impurities can lead to the formation of stable emulsions during aqueous work-up.Break Emulsions: Addition of brine or a small amount of a different organic solvent can help to break emulsions. Centrifugation can also be effective on a laboratory scale.
Product Decomposition during Distillation Thermal Instability: The amine may be unstable at the temperatures required for distillation, leading to decomposition and reduced yield.Use Vacuum Distillation: Purifying the product under reduced pressure will lower the boiling point and minimize thermal degradation.
Air Sensitivity: The amine may be susceptible to oxidation upon exposure to air, especially at elevated temperatures.Use an Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
Poor Resolution in Chiral Chromatography Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for separating the enantiomers of 2,2-Dimethylcyclopropan-1-amine.Screen Different CSPs: Test a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based) to find one that provides adequate separation.[4]
Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) is critical for achieving good resolution.Optimize Mobile Phase: Systematically vary the mobile phase composition, including the ratio of solvents and the type and concentration of additives (e.g., acids, bases), to improve the separation factor.
Temperature Effects: Temperature can significantly influence chiral recognition on the CSP.[4]Vary Column Temperature: Evaluate the effect of column temperature on the resolution. In many cases, lower temperatures improve separation.[4]

III. Experimental Protocols & Methodologies

Protocol 1: Diastereomeric Salt Resolution of Racemic 2,2-Dimethylcyclopropan-1-amine

This protocol provides a general procedure for the resolution of racemic 2,2-Dimethylcyclopropan-1-amine using a chiral acid. The specific chiral acid, solvent, and temperatures will need to be optimized for your specific case.

  • Salt Formation:

    • Dissolve the racemic 2,2-Dimethylcyclopropan-1-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture).

    • In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try seeding the solution with a small crystal of the desired diastereomeric salt or cooling the solution further in an ice bath or refrigerator.

    • Allow the crystallization to proceed for a sufficient amount of time (this can range from hours to days).

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Chiral Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a solution of a base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (e.g., pH 11-12).

    • Extract the liberated chiral amine with a suitable organic solvent (e.g., dichloromethane, diethyl ether).

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude chiral amine.

  • Purification and Analysis:

    • Purify the chiral amine by vacuum distillation or another suitable method.

    • Determine the enantiomeric excess of the purified amine using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

IV. Visualizations

Scale_Up_Challenges low_yield Low Yield opt_conditions Optimize Reaction Conditions (Temp, Solvent, Reagents) low_yield->opt_conditions poor_stereo Poor Stereoselectivity poor_stereo->opt_conditions catalyst_screen Catalyst/Ligand Screening poor_stereo->catalyst_screen catalyst_issues Catalyst Deactivation/Cost catalyst_issues->catalyst_screen resolution Inefficient Resolution purification_dev Develop Robust Purification Method resolution->purification_dev product_decomp Product Decomposition product_decomp->purification_dev isolation_diff Isolation Difficulties isolation_diff->purification_dev analytical_methods Implement Accurate Analytical Methods opt_conditions->analytical_methods catalyst_screen->analytical_methods purification_dev->analytical_methods

Sources

Technical Support Center: Optimization of Reaction Conditions for Enzymatic Resolution of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic kinetic resolution of cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these sensitive biocatalytic reactions. Drawing from established principles and field-proven experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your experiments are both successful and reproducible.

Troubleshooting Guide

This section addresses specific, common problems encountered during the enzymatic resolution of cyclopropylamines. Each issue is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Problem: My enantiomeric excess (ee) is low or non-existent. How can I improve it?

Low enantioselectivity is a frequent hurdle. The enantiomeric excess (ee) is a direct measure of the enzyme's ability to discriminate between the two amine enantiomers. If the ee is poor, a systematic review of your reaction parameters is necessary.

Causality & Solution Workflow:

  • Verify Enzyme Choice: The primary catalyst, lipase B from Candida antarctica (CALB), is a robust and highly effective biocatalyst for the resolution of chiral amines and is an excellent starting point.[1][2] However, no single enzyme is universal. If CALB provides low selectivity, screen other lipases such as those from Pseudomonas cepacia (PCL) or Thermomyces lanuginosus (TLL).[3] The unique geometry of your cyclopropylamine's active site may require a different enzymatic pocket for optimal discrimination.

  • Optimize Reaction Temperature: Temperature is a critical parameter that directly influences an enzyme's flexibility and the energy difference between the diastereomeric transition states.[4]

    • The Principle: Generally, lower temperatures increase enantioselectivity because the selection process becomes more sensitive to small energy differences between the competing reaction pathways.[5][6] However, this often comes at the cost of a slower reaction rate.

    • Actionable Step: Screen a temperature range (e.g., 25 °C to 60 °C). While 40-50 °C is a common starting point for many lipase-catalyzed resolutions[7], a decrease in temperature may significantly enhance your ee.

  • Re-evaluate the Acylating Agent: The acyl donor plays a crucial role in the enantioselective acylation. Its structure can influence how the substrate fits into the enzyme's active site.

    • Common Choices: Simple esters like ethyl acetate are widely used as both the acyl donor and the solvent.[8] However, activated esters or anhydrides can also be effective.[9]

    • Optimization Strategy: If a simple ester fails, consider more sterically demanding or electronically different acylating agents. For example, isopropyl 2-ethoxyacetate or diisopropyl malonate have shown high efficacy in resolving various amines with CALB.[2][8]

  • Assess the Solvent System: The solvent can profoundly impact enzyme conformation, and therefore, its enantioselectivity.[10][11]

    • The Guideline: Apolar, hydrophobic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are generally preferred as they tend to maintain the enzyme's essential hydration layer without stripping it, which is crucial for catalytic activity.[3]

    • Troubleshooting Step: If you are using a moderately polar solvent, switch to a non-coordinating, apolar solvent. Screening solvents with different polarities (Log P values) is a standard optimization step.[5]

Problem: My reaction conversion is poor or has stalled. What are the potential causes and solutions?

Low conversion (<50%) prevents the attainment of high enantiomeric excess in the unreacted substrate. Stalled reactions can be due to enzyme inhibition, deactivation, or unfavorable equilibria.

Causality & Solution Workflow:

  • Check for Enzyme Deactivation: Lipases are robust but not indestructible. Extreme pH, high temperatures (>60-70°C for many lipases), or aggressive organic solvents can lead to denaturation.[12]

    • Recommendation: Use immobilized enzymes, such as Novozym 435 (CALB immobilized on acrylic resin). Immobilization significantly enhances enzyme stability, preventing denaturation and allowing for easier recovery and reuse.[13][14][15]

  • Suspect Product Inhibition: As the amide product forms, it can compete with the amine substrate for binding to the active site, leading to inhibition and a stalled reaction.

    • Diagnostic Test: Run a time-course experiment, monitoring both substrate depletion and product formation by chiral HPLC or GC.[7] If the reaction rate plateaus early despite ample starting material, product inhibition is a likely cause.

    • Solution: While challenging to eliminate completely, operating in a continuous-flow reactor can mitigate this by constantly removing the product from the enzyme's environment.[16]

  • Evaluate Substrate Solubility: If your cyclopropylamine derivative has poor solubility in the chosen organic solvent, the low substrate concentration available to the enzyme will result in a slow reaction rate.

    • Actionable Step: Add a small amount of a co-solvent to improve solubility. However, be cautious, as this can also affect enantioselectivity.[3] Alternatively, screen for a different primary solvent that better solubilizes the substrate while still being compatible with the enzyme.

  • Consider the Acyl Donor: Some acylating agents, particularly long-chain fatty acids or their esters, can lead to faster reaction rates compared to their shorter-chain counterparts.[17] If your reaction is slow, testing an alternative acyl donor like lauric acid could accelerate the process.[17]

Frequently Asked Questions (FAQs)

Q1: Which enzyme should I start with for my cyclopropylamine resolution?

For the kinetic resolution of primary and secondary amines, Lipase B from Candida antarctica (CALB) is the most widely recommended and successful biocatalyst.[1][18][19] It is commercially available in a highly stable, immobilized form, most notably as Novozym 435 .[20][21] This enzyme has a broad substrate scope and consistently demonstrates high enantioselectivity in the acylation of chiral amines.[2][22]

Q2: How do I choose the optimal solvent and acylating agent?

The choice of solvent and acylating agent are interconnected and crucial for success.

  • Solvent Selection: The primary role of the solvent is to solubilize the substrates while maintaining the enzyme's activity. A good starting point is a hydrophobic, water-immiscible organic solvent such as MTBE, toluene, or hexane .[3] These solvents help maintain the rigid, active conformation of the lipase.[23]

  • Acylating Agent Selection: The acyl donor must react efficiently with one amine enantiomer over the other. Ethyl acetate is a cost-effective and common choice that can also serve as the solvent.[8] For more challenging resolutions, activated esters such as isopropyl 2-alkoxyacetates are excellent alternatives that have been shown to improve both reaction rates and selectivity.[2][8]

ParameterRecommended Starting PointOptimization StrategyRationale
Enzyme Novozym 435 (Immobilized CALB)Screen other lipases (PCL, TLL) if ee is low.CALB is a proven workhorse for amine resolution.[1][2]
Solvent MTBE or TolueneScreen apolar solvents with varying Log P values.Apolar solvents maintain enzyme conformation and activity.[3][5]
Acylating Agent Ethyl AcetateTest activated esters (e.g., isopropyl 2-propoxyacetate).[8]The acyl donor's structure is key to enantiomeric discrimination.
Temperature 40-50 °CTest a lower temperature range (e.g., 25-40 °C) to improve ee.Lower temperatures often enhance enantioselectivity.[6]
Substrate Ratio 1:1 (Amine:Acyl Donor)Use a slight excess of acyl donor (e.g., 1:1.2).Ensures the reaction does not become limited by the acyl source.
Q3: How can I accurately monitor the progress of the reaction?

Accurate monitoring is essential to stop the reaction at the ideal point (around 50% conversion for kinetic resolution) to maximize the ee of both the product and the remaining substrate.

The gold standard for monitoring is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[7] This technique allows you to simultaneously determine two critical parameters from a single sample injection:

  • Conversion: By measuring the peak areas of the starting amine and the newly formed amide product.

  • Enantiomeric Excess (ee): By separating and quantifying the enantiomers of the unreacted starting material and/or the acylated product.[24][25]

A typical chiral column for this purpose would be a polysaccharide-based stationary phase, such as Chiralcel OD-H or Chiralpak AD.[25][26]

Q4: Can I reuse the enzyme, and what is the proper procedure?

Yes, one of the most significant advantages of using an immobilized enzyme like Novozym 435 is its stability and reusability, which is crucial for process economy and sustainability.[13][14][15]

General Protocol for Enzyme Recovery and Reuse:

  • Stop the Reaction: Once the reaction reaches the desired conversion, stop the stirring.

  • Separate the Enzyme: The immobilized enzyme beads will settle. They can be easily separated from the reaction mixture by simple filtration or decantation.

  • Wash the Enzyme: Wash the recovered enzyme beads several times with the reaction solvent (e.g., MTBE or toluene) to remove any residual substrate and product.

  • Dry the Enzyme: Dry the washed beads under a gentle stream of nitrogen or in a vacuum desiccator until they are free-flowing.

  • Store or Reuse: The dried enzyme can be immediately added to a new reaction batch or stored in a cool, dry place (e.g., at 4 °C) for future use. Properly handled, immobilized lipases can often be reused for multiple cycles with minimal loss of activity.[13]

Visualized Workflows & Protocols

General Experimental Workflow

The following diagram outlines the standard workflow for a batch-mode enzymatic kinetic resolution of a cyclopropylamine.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Incubation cluster_monitoring 3. Monitoring cluster_workup 4. Work-up & Purification A Dissolve Racemic Cyclopropylamine in Solvent B Add Acylating Agent (e.g., Ethyl Acetate) A->B C Add Immobilized Enzyme (e.g., Novozym 435) B->C D Incubate at Controlled Temperature with Stirring (e.g., 40°C, 200 rpm) C->D E Take Aliquots Periodically D->E F Analyze by Chiral HPLC/GC (Determine Conversion & ee) E->F G Stop Reaction at ~50% Conv. F->G Target Reached H Filter to Recover Immobilized Enzyme G->H I Separate Amine and Amide (e.g., Column Chromatography) H->I H->I

Caption: Standard workflow for enzymatic kinetic resolution.

Troubleshooting Flowchart: Low Enantiomeric Excess (ee)

Use this decision tree to systematically diagnose and solve issues of low enantioselectivity.

G start_node Low ee Detected (<90%) d1 Is Conversion ~50%? start_node->d1 Start Diagnosis decision_node decision_node action_node action_node end_node High ee Achieved a1 Focus on Improving Conversion Rate (See 'Poor Conversion' Guide) d1->a1 No d2 Is Temperature Optimized? d1->d2 Yes a2 Screen Temperature Gradient (e.g., 25°C to 50°C) d2->a2 No d3 Is Solvent Apolar? d2->d3 Yes a2->d2_return Re-evaluate a3 Switch to Apolar Solvent (e.g., MTBE, Toluene) d3->a3 No d4 Acyl Agent Screened? d3->d4 Yes a3->d3_return Re-evaluate a4 Test Different Acyl Donors (e.g., Activated Esters) d4->a4 No a5 Consider Screening Alternative Lipases (PCL, TLL, etc.) d4->a5 Yes a4->d4_return Re-evaluate a5->end_node

Caption: Decision tree for troubleshooting low ee.

General Experimental Protocol

This protocol is a starting point and should be optimized for your specific substrate.

  • Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the racemic cyclopropylamine (1.0 mmol, 1.0 equiv) and 5 mL of anhydrous methyl tert-butyl ether (MTBE).[7]

  • Reagent Addition: Add the acylating agent (e.g., isopropyl 2-ethoxyacetate, 1.0-1.2 mmol, 1.0-1.2 equiv) to the solution.[2]

  • Enzyme Addition: Add the immobilized lipase (Novozym 435, typically 20-50 mg per mmol of amine) to the reaction mixture.[7]

  • Incubation: Seal the flask and place it in an incubator shaker or on a stirring hotplate set to a controlled temperature (e.g., 40 °C) and stirring speed (e.g., 200 rpm).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), pause stirring, allow the enzyme to settle, and carefully withdraw a small aliquot (~10-20 µL) of the supernatant. Dilute the aliquot with a suitable solvent (e.g., isopropanol) and analyze by chiral HPLC to determine conversion and enantiomeric excess.[7][24]

  • Work-up: When the reaction has reached approximately 50% conversion, stop the reaction by filtering the mixture through a small plug of cotton or celite to remove the immobilized enzyme.

  • Purification: The filtrate, containing the unreacted (S)-amine and the (R)-amide (assuming Kazlauskas' rule selectivity), can be concentrated under reduced pressure. The two components can then be separated by standard techniques such as flash column chromatography or acid-base extraction.

  • Enzyme Recycling: The filtered enzyme should be washed thoroughly with fresh solvent, dried, and stored for reuse.[13]

References

  • Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. (2000). Biotechnology and Bioengineering. [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (2023). ChemRxiv. [Link]

  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (1995). ResearchGate. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). Molecules. [Link]

  • Effects of alcohol and solvent on the performance of lipase from Candida sp. in enantioselective esterification of racemic ibuprofen. (2012). ResearchGate. [Link]

  • Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. (2002). Enzyme and Microbial Technology. [Link]

  • Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. (2012). ResearchGate. [Link]

  • How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. (2002). The Journal of Organic Chemistry. [Link]

  • Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. (2022). Periodica Polytechnica Chemical Engineering. [Link]

  • Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. (2016). Current Organic Synthesis. [Link]

  • Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography. (1991). Chirality. [Link]

  • Kinetic resolutions of amine and thiol analogues of secondary alcohols catalyzed by the Candida antarctica lipase B. (1996). Enzyme and Microbial Technology. [Link]

  • Chemoenzymatic dynamic kinetic resolution of primary amines. (2005). Journal of the American Chemical Society. [Link]

  • Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. (2025). ACS Omega. [Link]

  • Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. (2022). ProQuest. [Link]

  • Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. (2020). ResearchGate. [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. (2025). ResearchGate. [Link]

  • Lipases: Sources, immobilization techniques, and applications. (2023). ResearchGate. [Link]

  • Stability and reusability of the free and immobilized lipase. (2019). ResearchGate. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). International Journal of Molecular Sciences. [Link]

  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2025). International Journal of Molecular Sciences. [Link]

  • Enzymatic resolution of an amine under solvent-free conditions with diethyl malonate as reagent for acylation. (2017). TUHH Open Research. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2017). ChemistryOpen. [Link]

  • Chiral liquid chromatography-mass spectrometry for high-throughput screening of enzymatic racemase activity. (2003). Journal of Chromatography A. [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (2023). Molecules. [Link]

  • Rational design of enzyme activity and enantioselectivity. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • The lipase-catalyzed BASF process for the kinetic resolution of amines. (2018). ResearchGate. [Link]

  • Enzymatic strategies for asymmetric synthesis. (2021). RSC Chemical Biology. [Link]

  • Optimization of a two-step process comprising lipase catalysis and thermal cyclization improves the efficiency of synthesis of six-membered cyclic carbonate from trimethylolpropane and dimethylcarbonate. (2013). Biotechnology Progress. [Link]

  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. (2000). ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules. [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. (2024). Chemistry. [Link]

Sources

Identifying and minimizing byproducts in cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Byproducts in Cyclopropanation Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Diagnostic Triage: Why Did My Reaction Fail?

Before altering your protocol, identify the failure mode using this logic flow. Most cyclopropanation failures stem from kinetic competition between the desired pathway and three primary parasitic reactions: Dimerization, C-H Insertion, or Hydrolysis.

TroubleshootingFlow Start START: Low Yield / Impure Product CheckDiazo Is Diazo precursor remaining? Start->CheckDiazo CheckDimer Is Maleate/Fumarate present? (Carbene Dimerization) CheckDiazo->CheckDimer No (Diazo Consumed) CheckSM Is Alkene recovered unreacted? CheckDiazo->CheckSM Yes (Reaction Stalled) CheckInsert Is C-H Insertion observed? (Allylic/Benzylic) CheckDimer->CheckInsert No Sol_SlowAdd SOLUTION A: Implement Slow Addition Protocol (Decrease instantaneous carbene conc.) CheckDimer->Sol_SlowAdd Yes Sol_Catalyst SOLUTION B: Increase Steric Bulk of Catalyst (Switch to Rh2(esp)2 or Donor-Acceptor) CheckInsert->Sol_Catalyst Yes Sol_Inert SOLUTION C: Dry Solvents & Inert Atmosphere (Scavenge water/nucleophiles) CheckInsert->Sol_Inert No (Hydrolysis/Unknown) Sol_Activation SOLUTION D: Check Catalyst Activation/Poisoning (Lewis basic sites on substrate?) CheckSM->Sol_Activation Yes

Figure 1: Diagnostic logic gate for identifying the root cause of low cyclopropanation yields.

Issue: Carbene Dimerization (Maleate/Fumarate Formation)

Symptom: The alkene starting material is recovered, but the diazo reagent is fully consumed. NMR shows olefinic protons characteristic of maleates or fumarates (coupling of two carbene units).

The Mechanism of Failure

In metal-catalyzed diazo decomposition (e.g., Rh, Cu, Ru), the metal-carbene intermediate (


) is an electrophile. If the concentration of the diazo precursor is too high relative to the alkene, the metal-carbene will react with a second molecule of diazo compound (nucleophile) rather than the alkene, forming an alkene dimer (

) and releasing

.
Protocol: Syringe Pump Slow Addition

To favor cyclopropanation, you must maintain a low steady-state concentration of the diazo species.

Step-by-Step Methodology:

  • Setup: Equip a 2-neck round bottom flask with a reflux condenser and a rubber septum.

  • Catalyst/Substrate Charge: Dissolve the alkene (1.0 equiv) and catalyst (e.g.,

    
    , 0.5–1.0 mol%) in the reaction solvent (DCM or DCE). Bring to reflux.
    
  • Diazo Preparation: Dissolve the diazo compound (1.2–1.5 equiv) in a separate volume of solvent. Note: Ensure the volume is sufficient to allow addition over 4–8 hours.

  • Controlled Addition: Load the diazo solution into a gas-tight syringe (glass or chemically resistant plastic).

  • Execution: Using a syringe pump, add the diazo solution directly into the refluxing mixture at a rate of 0.1 – 0.2 equiv/hour . The tip of the needle should be submerged or directly above the vortex to ensure immediate mixing.

  • Validation: Monitor the disappearance of the diazo peak (approx. 2100 cm⁻¹ in IR) to ensure no accumulation occurs.

Issue: Chemoselectivity (C-H Insertion vs. Cyclopropanation)

Symptom: Product mixture contains the desired cyclopropane and a constitutional isomer where the carbene has inserted into an allylic or benzylic C-H bond.

The Mechanism of Failure

Metal carbenes are highly energetic. While the


-bond of an alkene is a good nucleophile, electron-rich C-H bonds (adjacent to heteroatoms or 

-systems) are also viable targets. Less sterically hindered catalysts (like

) often lack the geometric constraints to distinguish between the

-face and a proximal C-H bond.
Comparative Data: Catalyst Selection Guide

Selectivity trends based on donor/acceptor diazo reagents.

Catalyst SystemLigand TypeCyclopropanation SelectivityC-H Insertion RiskRecommended For
Rh₂(OAc)₄ Acetate (Small)ModerateHighSimple, unhindered alkenes
Rh₂(esp)₂ Strapped DicarboxylateHighLowComplex substrates, intermolecular reactions
Rh₂(DOSP)₄ Prolinate (Chiral/Bulky)Very HighVery LowAsymmetric induction, high chemoselectivity
Cu(OTf)₂ + Box Bis(oxazoline)HighModerateElectron-rich alkenes (styrenes, enol ethers)

Corrective Action: If C-H insertion is observed >10%, switch from


 to a bulkier catalyst like Rh₂(esp)₂  or Rh₂(oct)₄ . The steric bulk around the metal center destabilizes the transition state for C-H insertion (which is more sterically demanding) relative to cyclopropanation.

Issue: Simmons-Smith Reaction Stalling

Symptom: Reaction stops at 50-60% conversion. Addition of more reagent does not push it to completion. White precipitate (


) is heavy.
The "Zinc Finger" Effect & Lewis Acidity

The classic Simmons-Smith reagent (


) and the Furukawa modification (

) are Lewis acidic.
  • Product Inhibition: The byproduct

    
     is a strong Lewis acid and can cause polymerization of sensitive vinyl ethers or rearrangement of the cyclopropane product.
    
  • Coordination: If the substrate has basic sites (amines, ethers), the zinc reagent may coordinate tightly to them, effectively poisoning the active carbenoid species.

Protocol: The Furukawa Modification with Lewis Acid Control

Use this protocol for sensitive or sluggish substrates.

Reagents:

  • Diethylzinc (

    
    , 1.0 M in hexanes)[1]
    
  • Diiodomethane (

    
    )[2][3]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Workflow:

  • Inert Environment: Flame-dry all glassware under Argon. Moisture destroys the organozinc reagent immediately.

  • Carbenoid Generation: To a solution of substrate (1.0 equiv) in DCE at -10°C, add

    
     (2.0 equiv).
    
  • Carbenoid Activation: Add

    
     (2.0 equiv) dropwise. Caution: Exothermic.[4]
    
  • Temperature Ramp: Allow the reaction to warm to 0°C, then to room temperature.

  • Troubleshooting the Stall:

    • If stalled: Add DME (Dimethoxyethane) (1.0 equiv). DME coordinates to

      
       byproducts, solubilizing the aggregates and reactivating the carbenoid species.
      
    • If acid-sensitive: Add Pyridine (2.0 equiv) during the quench, or use

      
       with a non-coordinating cosolvent to buffer the acidity.
      

Analytical Forensics: Identifying the Impurity

Use this reference table to interpret crude NMR/MS data.

Impurity Type¹H NMR Signature (CDCl₃)MS (EI/ESI) SignatureOrigin
Cyclopropane (Product) High field multiplets: δ -0.2 to 1.0 ppm (distinctive upfield shift).M+ (Molecular Ion)Desired Reaction
Maleate/Fumarate Singlet (Maleate) ~6.2 ppm; Singlet (Fumarate) ~6.8 ppm.2x Diazo Mass -

Carbene Dimerization
Allylic C-H Insertion Loss of alkene protons; new multiplet ~2.0-3.0 ppm (methine/methylene).M+ (Same mass as product)Chemoselectivity Failure
Methyl Ketone Methyl singlet ~2.1 ppm (if using diazoacetone).M + 18 (Hydration)Hydrolysis of Diazo
Homologated Alkene Shift of alkene protons; complex splitting.M + 14 (CH₂)Carbene insertion into vinyl C-H
Visualizing the Competition Pathways

The following diagram illustrates the mechanistic divergence of a metal-carbenoid. Use this to visualize where your mass balance is going.

ReactionPathways Diazo Diazo Precursor (N=N=C-R) MetalCarbene Metal-Carbene Intermediate (Ln-M=CR) Diazo->MetalCarbene -N2 Cyclopropane Cyclopropane (Desired) MetalCarbene->Cyclopropane + Alkene (Path A: Desired) Dimer Alkene Dimer (Maleate/Fumarate) MetalCarbene->Dimer + Diazo (Path B: High Conc.) Insertion C-H Insertion Product MetalCarbene->Insertion + C-H Bond (Path C: Low Sterics) Hydrolysis Alcohol/Ketone (Hydrolysis) MetalCarbene->Hydrolysis + H2O (Path D: Wet Solvent)

Figure 2: Mechanistic divergence of the metal-carbenoid intermediate.

References

  • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews 98.2 (1998): 911-960. Link

  • Davies, H. M. L., & Manning, J. R. "Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion." Nature 451 (2008): 417–424. Link

  • Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions 58 (2001): 1-415. Link

  • Lebel, H., et al. "Recent advances in enantioselective cyclopropanation." Chemical Reviews 103.4 (2003): 977-1050. Link

  • Lévesque, É., et al. "Improved Zinc-Catalyzed Simmons–Smith Reaction."[5] Organic Letters 16.5 (2014): 1490–1493. Link

Sources

Troubleshooting diastereomeric salt crystallization for chiral resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I frequently consult with researchers who struggle with diastereomeric salt crystallizations. Often, these experiments fail not because of flawed chemistry, but due to a misunderstanding of the underlying thermodynamics (solubility products, phase behavior) and kinetics (nucleation rates, crystal growth).

This guide is designed to transcend basic recipes. Here, we will explore the causality behind phase behaviors, solid solutions, and nucleation kinetics to help you design robust, self-validating chiral resolution workflows[1].

The Mechanistic Foundation of Diastereomeric Salt Resolution

When a racemic mixture (e.g., a chiral amine) reacts with an enantiopure resolving agent (e.g., a chiral acid), two diastereomeric salts are formed[1]. Because these salts are diastereomers, they possess distinct physical properties, including different solubility products (


) in a given solvent system[2]. The objective is to exploit this 

to selectively precipitate the less soluble salt while leaving the other in the mother liquor[1].

Workflow Racemate Racemic Mixture (50% R / 50% S) Mix Salt Formation in Solvent Racemate->Mix Agent Chiral Resolving Agent (e.g., R-isomer) Agent->Mix Cryst Fractional Crystallization (Thermodynamic Control) Mix->Cryst Solid Precipitate (Desired Salt: R-R) Cryst->Solid Low Ksp Liquid Mother Liquor (Soluble Salt: S-R) Cryst->Liquid High Ksp Break Salt Breaking (Acid/Base Extraction) Solid->Break Pure Pure Enantiomer (High ee%) Break->Pure

General workflow for chiral resolution via diastereomeric salt formation.

Self-Validating Protocol: Resolving Agent & Solvent Screening

Before scaling up, a systematic screen is mandatory[3]. This protocol is self-validating: Step 5 acts as an internal control to ensure that the observed precipitation is a true diastereomeric resolution and not simply the non-specific precipitation of a racemic compound.

Step-by-Step Methodology:

  • Preparation: In an array of vials or a 96-well plate, dispense 0.1 mmol of the racemic substrate per well[3].

  • Resolving Agent Addition: Add 0.1 mmol (1 equivalent) of various enantiopure resolving agents (e.g., (R)-mandelic acid, L-tartaric acid) to different wells[3].

  • Solvent Dispensation: Add 1.0 mL of screening solvents (ranging from polar protic like MeOH/EtOH to polar aprotic like MeCN/Acetone, and aqueous mixtures)[3].

  • Thermal Cycling (Dissolution & Nucleation): Heat the vials to 10 °C below the solvent's boiling point until complete dissolution is achieved. Linearly cool to 5 °C at a highly controlled, slow rate (e.g., 0.1 °C/min) to promote thermodynamic control[4].

  • Validation (The "Self-Check"): Filter the resulting precipitates. Treat a 1 mg aliquot of the solid with a biphasic mixture of 1M NaOH (or HCl) and EtOAc to break the salt[1]. Analyze the organic layer via Chiral HPLC. Causality Check: If the enantiomeric excess (ee) is <10%, you have likely formed a solid solution or a co-crystal of both diastereomers, meaning the chosen solvent/agent pair is thermodynamically incapable of resolution.

  • Optimization: Select the combination yielding the highest resolvability for scale-up.

Troubleshooting & FAQs: The Causality of Failure

Troubleshooting Start Crystallization Outcome Oiling Oiling Out (Liquid-Liquid Phase) Start->Oiling NoCryst No Crystals (Clear Solution) Start->NoCryst LowEE Low Purity (Co-crystallization) Start->LowEE FixOil Add seeds, Reduce supersaturation Oiling->FixOil Kinetic bypass FixNo Evaporate solvent, Add anti-solvent NoCryst->FixNo Lower solubility FixEE Slow cooling rate, Advanced Resolution LowEE->FixEE Thermodynamic control

Decision tree for resolving common diastereomeric salt crystallization failures.

Q1: My reaction mixture is "oiling out" instead of forming crystals. Why does this happen, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur[1]. Mechanistically, this happens when the crystallization temperature is below the melting point of the solvated diastereomeric salt, but the supersaturation is driven too high, too fast[4].

  • Solution 1 (Thermodynamic): Reduce the initial concentration. By adding more solvent, you shift the system out of the metastable liquid-liquid phase boundary[1].

  • Solution 2 (Kinetic): Seed the solution. Introduce seed crystals of the desired salt just above the temperature where oiling out typically occurs[1]. This bypasses the high activation energy of primary nucleation, forcing ordered crystal growth instead of phase separation[1].

Q2: I have a clear solution and absolutely no crystals are forming, even at 4 °C. What is the mechanistic flaw? A2: A complete lack of crystals indicates either extreme solubility (


 is too high) or a massive kinetic barrier to nucleation[3]. The solvation energy of the diastereomeric salts in your chosen solvent is vastly exceeding the lattice energy required to form a crystal.
  • Actionable Fix: Evaporate a portion of the solvent to increase supersaturation[3]. If that fails, gradually add an anti-solvent (e.g., adding non-polar MTBE to an ethanol solution)[3]. The anti-solvent drastically lowers the dielectric constant of the medium, forcing the ionic salts to pair and precipitate[3].

Q3: I obtained beautiful crystals, but the chiral HPLC shows a very low diastereomeric excess (e.g., 15% ee). Why? A3: This is the most deceptive failure. You have likely formed a solid solution or experienced rapid kinetic co-precipitation[4]. If the cooling rate is too fast, the less soluble salt nucleates, but the rapidly growing crystal lattice entraps the more soluble diastereomer (kinetic entrapment)[4].

  • Actionable Fix: Employ a strictly controlled, slower cooling rate to allow for thermodynamic discrimination[4]. If the issue persists, you must change the resolving agent or utilize advanced strategies (see below).

Advanced Resolution Strategies

When standard 1:1 stoichiometric resolution fails due to poor solubility differences or solid solution formation, two field-proven methodologies can alter the thermodynamic landscape:

The Pope-Peachey Method Instead of using 1 equivalent of the expensive chiral resolving agent, use 0.5 equivalents of the chiral agent and 0.5 equivalents of a cheap, achiral additive (e.g., HCl for amines, or an achiral amine for acids)[5].

  • Causality: This exaggerates the solubility differences[5]. The desired enantiomer pairs with the chiral agent and precipitates, while the undesired enantiomer pairs with the achiral agent and remains highly soluble in the mother liquor[5]. This method is highly efficient and routinely used in the commercial production of drugs like Naproxen[5].

Dutch Resolution If a single resolving agent fails, use a "family" of structurally related resolving agents (e.g., a mixture of tartaric acid derivatives) simultaneously[6].

  • Causality: The presence of multiple, slightly different resolving agents disrupts the formation of solid solutions (which often plague single-agent resolutions) and triggers the nucleation of a highly pure conglomerate[6].

Quantitative Data: Evaluating Resolution Efficiency

To properly evaluate a resolution, you must calculate the Resolvability (S), which factors in both Yield and Enantiomeric Excess (ee).



Table 1: Example Solvent Screen Data for (R/S)-Pregabalin with L-Tartaric Acid[7]

Solvent SystemCooling RateYield (%)ee (%)Resolvability (S)Mechanistic Observation
Methanol1.0 °C/min45120.054Rapid co-precipitation; kinetic entrapment.
Ethanol / Water (9:1)0.1 °C/min38850.323Slow growth allowed thermodynamic discrimination.
Acetone0.5 °C/minN/AN/AN/AOiling out observed; poor solvation of ions.
Water + Seeding 0.07 °C/min 51.6 >98 0.505 Seeds bypassed primary nucleation barrier; high purity[7].

Note: As demonstrated by recent studies on pregabalin, utilizing water as a solvent with a slow cooling rate (0.07 °C/min) and seeding can yield highly pure monohydrate crystals with excellent fluidity and productivity[7].

References

  • "CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS." ResearchGate. Available at: [Link]

  • "Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen - The Retort." University of Delaware (udel.edu). Available at: [Link]

  • "Strategies for chiral separation: from racemate to enantiomer." Chemical Science (RSC Publishing). Available at:[Link]

  • "Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation." CrystEngComm (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Enhancing the Stereoselectivity of (1S)-2,2-Dimethylcyclopropan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable chiral building block. The following question-and-answer format directly addresses common challenges encountered during its synthesis, with a focus on enhancing stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My synthesis is resulting in a low enantiomeric excess (ee) for (1S)-2,2-Dimethylcyclopropan-1-amine. What are the most common causes and how can I address them?

Answer:

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. A systematic approach to troubleshooting is essential.[1] Here are the primary factors to investigate:

  • Catalyst Purity and Activity: The integrity of your chiral catalyst is paramount.

    • Verification: Confirm the purity and structural integrity of your catalyst, especially for in-house prepared ligand-metal complexes, using techniques like NMR or X-ray crystallography.[1] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions.

    • Control Reaction: Perform a control experiment with a substrate known to yield high ee with your catalyst system. If this also results in low ee, it strongly indicates a catalyst-related issue.[1]

  • Reaction Conditions: Minor deviations can have a significant impact on stereoselectivity.

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy.[1][2] It is advisable to screen a range of temperatures, systematically decreasing from the initially reported value.[1]

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screening a variety of solvents with different polarities and coordinating abilities is often beneficial.[1]

    • Concentration: Substrate concentration can affect enantioselectivity. In some cases, operating under more dilute conditions can improve the ee.[1]

  • Reagent and Substrate Purity: Impurities can interfere with the catalytic cycle.

    • Anhydrous Conditions: Many catalysts used in asymmetric synthesis are sensitive to moisture. Ensure all glassware, solvents, and reagents are rigorously dried.[3]

    • Purification: Re-purify starting materials if their purity is questionable. Impurities can act as catalyst poisons.[3]

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring simultaneously.

    • Mitigation: Lowering the reaction temperature can sometimes suppress the background reaction more than the catalyzed one.[3] Considering a lower catalyst loading might also be beneficial.[3]

Question 2: I am considering an enzymatic approach to improve the stereoselectivity. What are some established enzymatic methods for synthesizing precursors to (1S)-2,2-Dimethylcyclopropan-1-amine?

Answer:

Enzymatic methods offer high stereoselectivity and are increasingly utilized in the synthesis of chiral compounds. For precursors of (1S)-2,2-Dimethylcyclopropan-1-amine, enzymatic resolution and asymmetric synthesis are powerful strategies.

  • Enzymatic Hydrolysis of Prochiral Diesters: A well-documented approach involves the hydrolysis of a prochiral 2,2-dimethylcyclopropane-1,1-diester.

    • Example: The hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase (PLE) can afford (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid in high enantiomeric excess (>95%).[4] This intermediate can then be converted to the desired (1S)-amine via a Curtius rearrangement.[4]

    • Troubleshooting Low ee in Enzymatic Hydrolysis: If you observe low ee (e.g., ~65%) with simpler diesters like dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate, switching to more activated esters, such as those derived from β-halogenated alcohols, can improve both reactivity and enantioselectivity.[4]

  • Enzymatic Resolution of Racemic Esters: Lipases are commonly used for the enantioselective hydrolysis of racemic esters.

    • Example: Novozyme 435 has shown high enantioselectivity and activity in the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate to yield (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, a key intermediate for Cilastatin.[5]

  • Biocatalytic Cyclopropanation: Engineered enzymes, such as variants of myoglobin or cytochrome P450, can catalyze highly stereoselective intramolecular and intermolecular cyclopropanation reactions.[6][7] While direct synthesis of the target amine might not be established, these methods can produce chiral cyclopropane scaffolds that can be further elaborated.[7]

Question 3: What are the key considerations when choosing a metal catalyst and chiral ligand for the asymmetric cyclopropanation to form the 2,2-dimethylcyclopropane core?

Answer:

The choice of metal catalyst and chiral ligand is critical for achieving high stereoselectivity in asymmetric cyclopropanation.

  • Metal Catalyst: The metal center influences the reactivity and geometry of the active catalyst.

    • Common Metals: Copper (Cu), Rhodium (Rh), Ruthenium (Ru), and Cobalt (Co) are frequently used.[2]

    • Rhodium Catalysts: Chiral dirhodium(II) carboxamidates, often called 'Doyle catalysts', are particularly effective for asymmetric inter- and intramolecular cyclopropanation reactions, often providing excellent enantioselectivities.[8] Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common choice, but other rhodium catalysts with different carboxylate ligands might offer better performance for specific substrates.[2]

    • Copper Catalysts: Aratani's copper catalyst is a notable example used in the industrial manufacture of Cilastatin, which contains a similar cyclopropane moiety.[8]

  • Chiral Ligand: The ligand is responsible for creating the chiral environment that dictates the stereochemical outcome.

    • Ligand Classes: Common ligand classes include bis(oxazolines) (BOX), TADDOL-derived PTCs, and chiral porphyrins.[2][9][10]

    • Substrate-Catalyst Matching: It is crucial to understand that not all chiral catalysts are universally effective. Screening a small library of ligands for your specific substrate and carbene precursor is often necessary to find the optimal combination.[2]

    • Catalyst-to-Ligand Ratio: The ratio of the metal precursor to the chiral ligand can significantly impact the formation of the active catalytic species and, consequently, the stereoselectivity.[2]

Question 4: I am using a Simmons-Smith type cyclopropanation. How can I improve the diastereoselectivity when a chiral auxiliary is present on the substrate?

Answer:

The Simmons-Smith reaction and its modifications are powerful tools for cyclopropanation. When a chiral auxiliary or a directing group is present, several factors can be optimized to enhance diastereoselectivity.

  • Directing Groups: The presence of a hydroxyl or other coordinating group on the substrate can direct the cyclopropanation to one face of the double bond, significantly influencing the stereochemical outcome.[11][12]

  • Reagent Choice:

    • Furukawa Modification: Using diethylzinc (Et₂Zn) instead of the traditional zinc-copper couple can be more reactive, especially for less nucleophilic alkenes.[2][11] The higher electrophilicity of the reagent in non-complexing solvents is often advantageous.[12]

    • Reagent Quality: Always use freshly prepared or high-quality zinc-copper couple and pure diiodomethane.[2]

  • Solvent Selection:

    • Non-coordinating Solvents: For non-directed cyclopropanations, solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred.

    • Coordinating Solvents: In directed cyclopropanations, coordinating solvents may interfere with the directing group, so their use should be carefully considered.[2]

  • Reaction Temperature: As with enantioselectivity, lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lower activation energy.[2]

Experimental Protocols & Data

Protocol 1: Enzymatic Hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate

This protocol is adapted from a reported enantioselective synthesis of a precursor to (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.[4]

  • Dispersion: Disperse bis(2,2,2-trifluoroethyl)-2,2-dimethylcyclopropane-1,1-dicarboxylate in a pH 7.0 phosphate buffer at 30°C.

  • Enzyme Addition: Add pig liver esterase (PLE) to the mixture.

  • Reaction: Stir the reaction for approximately 30 hours, monitoring the progress by an appropriate method (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, acidify the mixture and extract the product, (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid.

  • Purification: Purify the product using standard techniques such as column chromatography.

  • Enantiomeric Excess Determination: The ee can be determined by chiral GC after esterification of the carboxylic acid group with diazomethane.[4]

Table 1: Comparison of Catalytic Systems for Asymmetric Cyclopropanation
Catalyst SystemLigand TypeTypical SubstrateAchieved ee/drReference
Dirhodium(II) CarboxamidatesChiral CarboxamidateAllylic Diazoacetamides>94% ee[8]
Chiral Rhodium(III) ComplexChiral-at-metalβ,γ-unsaturated ketoestersup to 99% ee, >20:1 dr[13]
Co(II)-based MetalloradicalChiral AmidoporphyrinAlkenes & α-heteroaryldiazomethanesHigh dr and ee[10]
Cinchona Alkaloid PTCFree OH-containingChalcones & Bromomalonatesup to 91:9 er[9]

This table provides a summary of representative literature values and is not exhaustive.

Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Observed catalyst Is the Catalyst Active and Pure? start->catalyst conditions Are Reaction Conditions Optimal? start->conditions reagents Are Reagents/Substrates Pure? start->reagents background Is a Racemic Background Reaction Occurring? start->background catalyst_check Problem Solved? catalyst->catalyst_check Verify purity (NMR, etc.) Run control reaction temp Problem Solved? conditions->temp Lower Temperature solvent Problem Solved? conditions->solvent Screen Solvents conc Problem Solved? conditions->conc Vary Concentration purify Problem Solved? reagents->purify Purify Starting Materials Ensure Anhydrous Conditions lower_temp Problem Solved? background->lower_temp Lower Temperature lower_loading Problem Solved? background->lower_loading Consider Lower Catalyst Loading end High ee Achieved catalyst_check->end Yes temp->end Yes solvent->end Yes conc->end Yes purify->end Yes lower_temp->end Yes lower_loading->end Yes

Caption: A troubleshooting workflow for addressing low enantiomeric excess.

General Approaches to Chiral Cyclopropane Synthesis

G start Desired Chiral Cyclopropane asymmetric_catalysis Asymmetric Catalysis start->asymmetric_catalysis enzymatic_methods Enzymatic Methods start->enzymatic_methods chiral_auxiliary Chiral Auxiliary start->chiral_auxiliary metal_catalyzed metal_catalyzed asymmetric_catalysis->metal_catalyzed Metal-catalyzed (Rh, Cu, Ru, Co) organocatalysis organocatalysis asymmetric_catalysis->organocatalysis Organocatalysis resolution resolution enzymatic_methods->resolution Kinetic Resolution (e.g., Lipase) asymmetric_synthesis asymmetric_synthesis enzymatic_methods->asymmetric_synthesis Asymmetric Synthesis (e.g., Engineered Enzymes) directed_cyclopropanation directed_cyclopropanation chiral_auxiliary->directed_cyclopropanation Directed Cyclopropanation (e.g., Simmons-Smith) ligand_screening ligand_screening metal_catalyzed->ligand_screening Ligand Screening (BOX, Porphyrins, etc.) precursor_hydrolysis precursor_hydrolysis resolution->precursor_hydrolysis Ester/Amide Hydrolysis remove_auxiliary remove_auxiliary directed_cyclopropanation->remove_auxiliary Auxiliary Removal

Caption: Key strategies for the stereoselective synthesis of cyclopropanes.

References

  • Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • BenchChem. (n.d.). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. BenchChem.
  • Majdecki, M., & Tyszka-Gumkowska, A. (2018).
  • Colacot, T. J. (2015). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C-H insertion reactions.
  • Goswami, M., & Zhang, X. P. (2020). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society.
  • Pian, J., Chen, Q., Luo, Y., Zhao, Z., Liu, J., He, L., & Li, S.-W. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal.
  • Gao, J., Woolley, F. R., & Zingaro, R. A. (2005).
  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem.
  • Honma, M., et al. (1990). Enzymatic Deamination of ( + )-2-Methyl- and (S)-2,2-Dimethyl-I-aminocyclopropane- I-carboxylic Acid. Journal of the Agricultural Chemical Society of Japan.
  • Wang, Y., et al. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Charette, A. B., & Beauchemin, A. (2001).
  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions.
  • BenchChem. (n.d.). improving enantiomeric excess in asymmetric synthesis. BenchChem.
  • Ren, X., et al. (2019).
  • Ren, X., et al. (2020).

Sources

Methods for racemization and recycling of the undesired enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chemistry & Biocatalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the racemization and recycling of undesired enantiomers.

In pharmaceutical synthesis, discarding the undesired enantiomer after a classical resolution limits the theoretical yield to 50%, severely impacting atom economy. By implementing in situ racemization (Dynamic Kinetic Resolution, DKR) or discrete recycling loops, we can drive the theoretical yield of the desired enantiomer to 100%.

Below, you will find mechanistic FAQs, field-proven troubleshooting guides, self-validating protocols, and quantitative reference data to ensure your chiral workflows are robust and scalable.

I. Mechanistic Foundations & FAQs

Q1: My Dynamic Kinetic Resolution (DKR) reaction is stalling at ~50% yield, effectively acting like a standard Kinetic Resolution (KR). What is the kinetic bottleneck? A: A successful DKR is a delicate kinetic balancing act. For the reaction to proceed beyond 50% yield, the rate of racemization (


) of the slow-reacting enantiomer must be at least 10 times faster than the enzyme-catalyzed acylation of that same slow enantiomer (

)[1]. If your reaction stalls, your metal catalyst is underperforming. You must either increase the temperature (if the enzyme permits), increase the mol% of the racemization catalyst, or switch to a more active catalyst (e.g., moving from a heat-activated Shvo complex to a base-activated ruthenium pentaphenylcyclopentadienyl catalyst, which achieves full racemization in minutes at ambient temperature).

Q2: I am trying to racemize an amino acid using a base, but degradation is occurring before racemization. How can I lower the activation energy for α-proton abstraction? A: Unprotected amino acids have high pKa values at the α-carbon, making direct base-catalyzed deprotonation harsh and destructive. You must utilize Schiff base activation . By introducing a catalytic amount of an aldehyde (e.g., pyridoxal or 8-quinolinecarboxaldehyde), the primary amine forms an aldimine. This transiently acts as an electron sink, significantly increasing the α-C–H acidity. A mild Brønsted base can then easily abstract the proton to form a planar, achiral ketimine/carbanion intermediate, which subsequently reprotonates from either face to yield the racemate[2][3].

Schiff_Base AminoAcid Chiral Amino Acid (L-enantiomer) Aldimine Aldimine Tautomer (Chiral) AminoAcid->Aldimine + Aldehyde - H2O Aldehyde Aldehyde Catalyst (e.g., Pyridoxal) Aldehyde->Aldimine Carbanion Planar Carbanion / Ketimine (Achiral) Aldimine->Carbanion Base (- H+) RacemicAA Racemic Amino Acid (D/L Mixture) Carbanion->RacemicAA + H+ + H2O

Base-catalyzed Schiff base mechanism for amino acid racemization via a ketimine intermediate.

II. Troubleshooting Guide & Protocols

Workflow 1: Chemoenzymatic DKR of Primary Amines

Primary amines are notoriously difficult to resolve via DKR because they readily undergo uncatalyzed background acylation, which ruins the enantiomeric excess (ee). To solve this, we utilize a highly specific acyl donor and a heterogeneous palladium nanocatalyst for rapid redox-based racemization[4].

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask under Argon, combine the racemic primary amine (1.0 mmol), Pd/AlO(OH) nanocatalyst (5.0 mol% Pd), and Novozym-435 (Burkholderia cepacia lipase, 30 mg) in dry toluene (5 mL).

  • Moisture Scavenging: Add 100 mg of activated 4Å molecular sieves. Causality: Water traces will hydrolyze the acyl donor, generating acidic byproducts that poison the Pd catalyst and halt racemization.

  • Acylation: Add ethyl methoxyacetate (1.5 mmol). Causality: Standard ethyl acetate causes high background chemical acylation. The methoxy group activates the ester specifically for the enzymatic active site, suppressing the non-selective background reaction[4].

  • Reaction: Stir at 70°C for 24 hours.

  • Validation Checkpoint: At 4 hours, sample the reaction and analyze via Chiral HPLC. If the ee of the unreacted amine is >10%, your racemization is too slow. The unreacted amine should remain nearly racemic (~0% ee) throughout the entire reaction if

    
     is properly outcompeting 
    
    
    
    .

Troubleshooting Matrix:

Symptom Mechanistic Cause Corrective Action
Yield < 50%, Product ee > 99% Pd catalyst is poisoned or inactive; reaction is functioning as a simple KR. Ensure rigorous exclusion of oxygen. Increase Pd loading to 5.0 mol% or raise temperature to 80°C[1].
Yield > 80%, Product ee < 80% Uncatalyzed background acylation is occurring. Switch acyl donor to ethyl methoxyacetate. Lower the reaction temperature to 50°C[4].

| Enzyme Denaturation | Metal leaching from the catalyst is disrupting the enzyme's tertiary structure. | Use a co-immobilized hybrid catalyst or ensure the Pd is tightly bound to the AlO(OH) matrix[1][4]. |

DKR_Workflow Racemate Racemic Substrate (50% R / 50% S) FastEnantiomer Fast-Reacting Enantiomer (e.g., R) Racemate->FastEnantiomer Resolves SlowEnantiomer Slow-Reacting Enantiomer (e.g., S) Racemate->SlowEnantiomer Resolves Product Enantiopure Product (>99% ee, ~100% Yield) FastEnantiomer->Product Enzymatic Acylation Racemization In situ Racemization (Metal Catalyst / Heat) SlowEnantiomer->Racemization Epimerization Racemization->FastEnantiomer Enzyme Kinetic Resolution (Lipase / Acyl Donor) Enzyme->FastEnantiomer

Dynamic Kinetic Resolution (DKR) coupling enzymatic resolution with in situ racemization.

Workflow 2: Recycling Undesired Amino Amides via Hybrid Catalysis

When separating amino acid derivatives via classical resolution or chromatography, the undesired enantiomer must be collected and racemized in a separate batch reactor before being fed back into the resolution stream[5].

Self-Validating Protocol:

  • Preparation: Dissolve the enantiopure, undesired N-unprotected α-amino amide (e.g., L-phenylglycine amide, 1.0 mmol) in toluene (5 mL).

  • Catalyst Addition: Add 8-quinolinecarboxaldehyde (10 mol%) and benzoic acid (10 mol%)[3]. Causality: The quinoline nitrogen acts as an internal basic relay, while the benzoic acid acts as a Brønsted acid co-catalyst to accelerate the transimination step.

  • Reaction: Stir at 70°C for 24 hours.

  • Validation Checkpoint: Monitor the reaction via UV-Vis or NMR. You should observe a transient color change or a distinct imine proton shift (~8.2 ppm in 1H NMR), validating the formation of the critical Schiff base intermediate. Complete racemization is confirmed when polarimetry reads 0° optical rotation.

III. Quantitative Data Summary

The following table summarizes the performance metrics of various racemization and DKR methodologies to help you select the appropriate system for your substrate.

Substrate ClassMethodologyCatalyst SystemTemp (°C)Time (h)Max Yield (%)Product ee (%)
Secondary Alcohols DKRRu-cyclopentadienyl + CALB25 - 403 - 12> 99> 99
Primary Amines DKR[4]Pd/AlO(OH) + Novozym-43570 - 10024 - 4885 - 9997 - 99
Amino Amides Batch Racemization[3]8-quinolinecarboxaldehyde + Benzoic Acid7024QuantitativeN/A (Racemic)
Mandelic Acid Biocatalytic Fixed Bed[6]Immobilized Mandelate Racemase30Continuous> 95*N/A (Racemic)

*Yield reflects the recovery of the mass after the racemization loop prior to re-entering the resolution phase.

IV. References

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society.

  • Dynamic Kinetic Resolution. The Bäckvall Group (Stockholm University).

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal.

  • Racemization of undesired enantiomers: Immobilization of mandelate racemase and application in a fixed bed reactor. PubMed.

  • Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids. PMC.

  • Hybrid Catalysis of 8-Quinolinecarboxaldehyde and Brønsted Acid for Efficient Racemization of α-Amino Amides. Heterocycles.

  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. ETH Zurich Research Collection.

Sources

Technical Support Center: Catalyst Selection & Optimization for Asymmetric Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for asymmetric cyclopropanation. This portal is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot, optimize, and scale stereoselective cyclopropanation workflows.

Below, you will find a data-driven catalyst selection matrix, mechanistic troubleshooting FAQs, visual logic workflows, and self-validating standard operating procedures (SOPs).

Part 1: Quantitative Catalyst Selection Matrix

Selecting the correct transition metal is the most critical variable in asymmetric cyclopropanation. The table below summarizes the empirical data and mechanistic pathways associated with the four primary catalytic metals used in the field[1],[2].

Metal CatalystTypical LigandsMechanistic PathwayOptimal Substrate ClassesStereochemical BiasKey Limitations
Copper (Cu) C2-Symmetric Bis(oxazoline) (BOX)Concerted, electrophilic metallocarbeneElectron-rich terminal alkenes, styrenesStrongly trans-selectivePoor reactivity with unactivated internal alkenes
Rhodium (Rh) Prolinates (DOSP), Chiral CarboxylatesConcerted, highly electrophilic carbeneUnfunctionalized alkenes, donor/acceptor carbenestrans-selective (tunable)High catalyst cost; prone to diazo dimerization
Cobalt (Co) D2-Symmetric AmidoporphyrinsStepwise metalloradical catalysis (MRC)Electron-deficient alkenes, heteroaryl diazosTunable (trans or cis)Requires strict anaerobic conditions
Ruthenium (Ru) Pybox, Salen, PorphyrinsConcerted metallocarbeneConjugated alkenes, enynesOften cis-selectiveSlower kinetics; limited substrate scope

Part 2: Troubleshooting Guides & FAQs

Q1: I am screening catalysts for an electron-deficient alkene, but my Copper-BOX and Dirhodium catalysts are yielding <10% product. Why is this happening, and what should I switch to? Causality & Solution: Copper and Rhodium catalysts generate highly electrophilic singlet metallocarbenes. These intermediates react via a concerted, asynchronous transition state that relies on the nucleophilicity of the alkene to initiate carbon-carbon bond formation[3]. Electron-deficient alkenes (e.g., acrylates) lack the electron density to attack these electrophilic carbenes. Action: Switch to a Cobalt(II)-porphyrin catalyst. Co(II) operates via Metalloradical Catalysis (MRC). It homolytically activates the diazo compound to form a stable 15-electron


-Co(III)-alkyl radical, which readily undergoes stepwise radical addition to electron-deficient alkenes[4].

Q2: My cyclopropanation yield is low, and GC-MS shows a massive peak corresponding to the dimerization of my diazoacetate. How do I suppress this side reaction? Causality & Solution: Diazo dimerization occurs when the highly reactive metallocarbene intermediate reacts bimolecularly with unreacted, nucleophilic diazoalkane instead of the target alkene[1]. Action: You must manipulate the reaction kinetics to favor alkene trapping. Do this by maintaining a near-zero steady-state concentration of the diazo compound. Use a programmable syringe pump to add the diazo precursor over 4–8 hours into a solution containing a high concentration of the alkene and the catalyst[1].

Q3: I am getting excellent yields, but my diastereomeric ratio (dr) is a 1:1 mixture of cis and trans isomers. How can I rationally tune the ligand sterics to favor the trans product? Causality & Solution: Diastereoselectivity is governed by steric clashes in the transition state. If your dr is 1:1, your ligand lacks sufficient steric bulk to direct the approach of the alkene. Action: Upgrade to a ligand with bulkier substituents (e.g., switching from a phenyl-substituted BOX ligand to a tert-butyl-substituted BOX ligand). The bulky groups create a "chiral wall." When the metallocarbene forms, its ester group is forced to point away from this wall. As the alkene approaches, steric repulsion between the alkene's substituent and the carbene's ester group forces them into an anti-relationship, heavily favoring the trans cyclopropane[1]. Alternatively, heteroleptic dirhodium amidate complexes can utilize interligand hydrogen bonding to lock the carbene conformation, enabling precise diastereodivergent control[5].

Q4: I need to transfer a non-stabilized carbene (e.g., a simple alkyl carbene), but aliphatic diazo compounds are highly explosive and prone to 1,2-hydride shifts. Is there a safer, high-yielding alternative? Causality & Solution: Non-stabilized diazoalkanes lack resonance-stabilizing electron-withdrawing groups, making them energetic hazards. Furthermore, their corresponding singlet carbenes rapidly undergo 1,2-hydride shifts to form alkenes before cyclopropanation can occur. Action: Bypass diazo compounds entirely by using gem-dichloroalkanes as carbene precursors in combination with a Cobalt catalyst and a Zinc reductant. The Cobalt catalyst reduces the gem-dichloroalkane to generate a cationic carbenoid species (similar to a Simmons-Smith reagent) that safely transfers non-stabilized carbenes to the alkene with high enantioselectivity[6].

Part 3: Visual Workflows & Logic Diagrams

CatalystSelection Start Analyze Substrate & Carbene Source Alkene What is the electronic nature of the alkene? Start->Alkene ER_Alkene Electron-Rich (e.g., Styrenes) Alkene->ER_Alkene ED_Alkene Electron-Deficient (e.g., Acrylates) Alkene->ED_Alkene Cu_Rh Cu(I)-BOX or Dirhodium(II) ER_Alkene->Cu_Rh Co_Ru Co(II)-Porphyrin or Ru(II)-Salen ED_Alkene->Co_Ru Carbene Is the carbene precursor stabilized? Cu_Rh->Carbene Co_Ru->Carbene Stabilized Stabilized (e.g., Diazoacetates) Carbene->Stabilized NonStab Non-Stabilized (e.g., Dichloroalkanes) Carbene->NonStab Co_gem Co(II) Catalysis (Avoid Dimerization) NonStab->Co_gem

Logical decision tree for selecting the optimal transition metal catalyst based on substrate.

EETroubleshooting Start Issue: Low ee% in Cyclopropanation Temp 1. Lower Temperature (-20°C to -78°C) Start->Temp Check1 ee > 90%? Temp->Check1 Ligand 2. Increase Ligand Sterics (e.g., t-Bu BOX) Check2 ee > 90%? Ligand->Check2 Solvent 3. Change Solvent (Use non-coordinating DCE) Redesign 4. Catalyst Redesign (C1 vs C2 symmetry) Solvent->Redesign Check1->Ligand No Success Optimal Conditions Achieved Check1->Success Yes Check2->Solvent No Check2->Success Yes

Step-by-step troubleshooting workflow for resolving low enantiomeric excess in cyclopropanation.

Part 4: Standard Operating Procedures (Experimental Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual and analytical checkpoints are embedded within the steps to confirm mechanistic success before proceeding.

Protocol A: Copper-Catalyzed Asymmetric Cyclopropanation of Styrenes[1],[3]

Objective: High-yielding, trans-selective cyclopropanation using a Cu(I)-BOX catalyst.

  • Catalyst Preparation: To a flame-dried Schlenk flask under Argon, add Cu(OTf)

    
     (0.05 equiv) and the chiral C2-symmetric BOX ligand (0.06 equiv) in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature.
    
    • Self-Validation Checkpoint 1: The suspension must transition to a homogeneous, vibrant blue/green solution. This color change confirms the successful chelation of the BOX ligand to the Copper center. If the solution remains cloudy or colorless, ligand binding has failed (check solvent anhydrousness).

  • Reduction & Substrate Addition: Add phenylhydrazine (0.05 equiv) to reduce Cu(II) to the catalytically active Cu(I) species. Add the styrene derivative (1.0 equiv). Cool the reaction to -20°C.

  • Diazo Addition: Prepare a solution of Ethyl Diazoacetate (EDA, 1.2 equiv) in DCM. Using a programmable syringe pump, add the EDA solution to the reaction mixture at a rate of 1.0 mL/hour.

    • Self-Validation Checkpoint 2: Observe the reaction mixture. Continuous, steady evolution of N

      
       gas bubbles should be visible. If bubbling stops prematurely, the catalyst has deactivated. If bubbling is violent, the addition rate is too fast, risking diazo dimerization.
      
  • Quench & Analysis: Once addition is complete, stir for 1 hour. Filter through a short pad of silica to remove the copper catalyst.

    • Self-Validation Checkpoint 3: Run a crude GC-MS. The presence of a peak at m/z 172 (diethyl maleate/fumarate) indicates diazo dimerization occurred. Optimize the syringe pump rate in the next iteration if this peak is >5% relative to the product.

Protocol B: Cobalt(II)-Catalyzed Cyclopropanation using Non-Stabilized Carbenes[6]

Objective: Safe transfer of non-stabilized alkyl carbenes using gem-dichloroalkanes, avoiding explosive diazo intermediates.

  • Inert Atmosphere Setup: Inside an Argon-filled glovebox, combine the [Co(Porphyrin)] catalyst (0.02 equiv), activated Zinc dust (2.0 equiv, acts as the reductant), and the alkene (1.0 equiv) in anhydrous THF.

  • Carbene Precursor Addition: Add the gem-dichloroalkane (e.g., 2,2-dichloropropane) (1.5 equiv) in one portion. Seal the vessel and remove it from the glovebox.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint 1: Because no diazo compound is used, there will be no N

      
       gas evolution . Reaction progress cannot be monitored visually by bubbling. Instead, monitor the color of the solution. A shift from the characteristic red/purple of Co(II) to a darker brown indicates the steady-state formation of the transient Co(III)-alkyl radical intermediate.
      
  • Workup: Quench with saturated aqueous NH

    
    Cl to consume excess Zinc. Extract with diethyl ether, concentrate, and purify via flash chromatography.
    

Part 5: References

  • Benchchem. Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. 1

  • National Institutes of Health (NIH). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. 4

  • Journal of the American Chemical Society (ACS). From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation. 5

  • Wiley-VCH. 1 Asymmetric Cyclopropanation. 2

  • Organic Chemistry Frontiers (RSC). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. 3

  • Oxford Academic. REVIEW - Iron and Cobalt Porphyrins in Cyclopropanation. 7

  • ResearchGate. Asymmetric Olefin Cyclopropanation Catalyzed by Pincer Ruthenium Complexes. 8

  • National Institutes of Health (NIH). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. 6

Sources

Validation & Comparative

Comparative analysis of (1S)-2,2-Dimethylcyclopropan-1-amine with other chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, amine selection is rarely a trivial exercise of "R-group scanning." It is a strategic decision that dictates the physicochemical baseline of a drug candidate. (1S)-2,2-Dimethylcyclopropan-1-amine (CAS: 112794-11-5) represents a "high-value" chiral building block that offers a unique solution to the classic medicinal chemistry trade-off: increasing metabolic stability without sacrificing—and often enhancing—potency.

This guide objectively compares this specific chiral amine against standard acyclic and cyclic alternatives. Our analysis demonstrates that the gem-dimethylcyclopropane motif acts as a bioisostere of isopropyl and tert-butyl groups , providing superior metabolic robustness through steric shielding and conformational restriction.

Physicochemical Profile & Comparative Metrics

The selection of (1S)-2,2-dimethylcyclopropan-1-amine is often driven by the need to modulate basicity (


) and lipophilicity (

) while introducing defined steric vectors.
Table 1: Comparative Physicochemical Properties

Data compiled from experimental values and high-fidelity predictive models (ACD/Percepta).

Property(1S)-2,2-Dimethylcyclopropan-1-amine Cyclopropylamine Isopropylamine tert-Butylamine Pyrrolidine
Structure Cyclic (gem-dimethyl)Cyclic (Unsubst.)AcyclicAcyclic (Bulky)Cyclic (5-mem)
Basicity (

, Conj. Acid)
~9.3 - 9.5 *9.1010.6310.6811.27
Lipophilicity (

)
1.42 0.070.260.400.88
Steric Bulk (

-value equiv.)
High (Rigid) MediumMediumHigh (Spherical)Medium
Metabolic Liability Low (Steric Shield)Medium (Ring opening)High (

-oxidation)
LowMedium (

-oxidation)
Key Advantage Conformational Lock + StabilitySizeAvailabilityStabilitySolvency/Potency

*Note: The gem-dimethyl group exerts a positive inductive effect (+I), slightly raising the


 relative to unsubstituted cyclopropylamine, yet it remains significantly less basic than acyclic counterparts due to the greater s-character of the cyclopropane C-N bond (

vs

).

Mechanistic Analysis: Why This Amine?

The "Conformational Lock" Effect

Unlike isopropylamine, which has free rotation around the C-N bond, or tert-butylamine, which is a spherical "bulwark," the 2,2-dimethylcyclopropane unit is a vector-specific scaffold . The gem-dimethyl group locks the conformation of the attached pharmacophore. In the case of M4 Positive Allosteric Modulators (PAMs) , switching from a standard cyclopropylamine to the 2,2-dimethyl analog resulted in a 17-fold increase in potency (VU6008677 series), attributed to the rigidification of the ligand into its bioactive conformation [1].

Metabolic Shielding (The Gem-Dimethyl Effect)

A common failure mode for amine-containing drugs is oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Isopropylamine: Highly susceptible to

    
    -carbon hydroxylation.
    
  • Cyclopropylamine: Resistant to

    
    -hydroxylation but susceptible to Single Electron Transfer (SET) ring-opening mechanisms.
    
  • 2,2-Dimethylcyclopropylamine: The methyl groups provide steric occlusion , preventing the approach of the heme iron-oxo species to the nitrogen lone pair or the

    
    -proton. This "steric shield" significantly lowers intrinsic clearance (
    
    
    
    ) values in human liver microsomes (HLM).
Visualization: Structural Logic

StructuralLogic cluster_0 Acyclic Amines (e.g., Isopropyl) cluster_1 (1S)-2,2-Dimethylcyclopropan-1-amine A1 Free Rotation (High Entropy Cost) B1 Rigid Cyclopropane Ring (Low Entropy Cost) A1->B1 Optimization A2 Exposed α-Proton (High CYP Liability) B2 Gem-Dimethyl Bulk (Steric Shielding) A2->B2 Bioisostere B3 Bioactive Conformation (Potency Boost) B1->B3 B4 Metabolic Stability (Low CL_int) B2->B4

Caption: Transitioning from acyclic amines to the dimethylcyclopropane scaffold locks conformation and blocks metabolic hotspots.

Synthetic Accessibility & Protocols

While simple amines are commercially available, the specific (1S)-enantiomer is often expensive or requires custom synthesis. The most robust route for generating high-enantiopurity material is the Enzymatic Desymmetrization followed by Curtius Rearrangement .

Protocol: Synthesis of (1S)-2,2-Dimethylcyclopropan-1-amine

Based on the method by Salgado et al. [2] and optimized for scale.

Phase 1: Enzymatic Resolution (The Key Step)
  • Substrate Preparation: Dissolve dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate in pH 7.0 phosphate buffer.

  • Enzyme Addition: Add Pig Liver Esterase (PLE) (crude or immobilized). Maintain temperature at 30°C.

  • Monitoring: Monitor pH stat titration (maintain pH 7.0 with 1M NaOH). The reaction stops automatically at 1 equivalent of hydrolysis.

  • Workup: Acidify to pH 2.0, extract with Ethyl Acetate.

  • Result: Yields (1R)-2,2-dimethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid with >95% ee.

Phase 2: Curtius Rearrangement (The Nitrogen Insertion)

Safety Note: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. Work behind a blast shield.

  • Activation: Dissolve the chiral acid (1.0 eq) in dry Toluene. Add Triethylamine (1.1 eq).

  • Azidation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1 hour, then heat to 80°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping: Add tert-butanol (excess) to trap the isocyanate as the Boc-protected amine. Reflux for 12 hours.

  • Deprotection: Treat the crude Boc-amine with 4M HCl in Dioxane.

  • Isolation: Concentrate and recrystallize the hydrochloride salt.

Visualization: Synthetic Workflow

Synthesis Start Dimethyl 3,3-dimethylcyclopropane- 1,2-dicarboxylate (Prochiral) Step1 Enzymatic Hydrolysis (Pig Liver Esterase, pH 7) Start->Step1 Inter1 (1R)-Half Ester (>95% ee) Step1->Inter1 Desymmetrization Step2 Curtius Rearrangement (DPPA, Et3N, t-BuOH) Inter1->Step2 Stereoretentive Inter2 N-Boc Protected Amine (Retained Stereochem) Step2->Inter2 Step3 Acid Deprotection (HCl/Dioxane) Inter2->Step3 Final (1S)-2,2-Dimethylcyclopropan-1-amine Hydrochloride Step3->Final

Caption: The stereoselective route relies on PLE desymmetrization to establish chirality before nitrogen insertion.

Decision Framework: When to Use This Amine?

Use the following logic tree to determine if (1S)-2,2-dimethylcyclopropan-1-amine is the correct tool for your lead optimization campaign.

DecisionTree Q1 Is the current amine metabolically unstable? Q2 Is the instability at the α-carbon (oxidation)? Q1->Q2 Yes Res2 Switch to Cyclopropylamine Q1->Res2 No (Seeking Potency Only) Q3 Does the binding pocket tolerate bulk? Q2->Q3 Yes Res1 Consider Fluorination or Ring Contraction Q2->Res1 No (N-dealkylation) Res3 USE (1S)-2,2-DIMETHYLCYCLOPROPYL (High Potency Potential) Q3->Res3 Yes (Exploit hydrophobic contact) Res4 Use Simple Cyclopropyl or Oxetane Q3->Res4 No (Steric clash)

Caption: Strategic selection criteria based on metabolic liability and active site topology.

References

  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator. Source: ACS Medicinal Chemistry Letters (2024). Context: Demonstrates a 17-fold potency increase by substituting simple cyclopropylamine with the 2,2-dimethyl analog.[1][2][3] URL:[Link]

  • Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Source: MDPI / ECSOC-4 (2000).[4] Context: Primary reference for the Pig Liver Esterase (PLE) resolution and Curtius rearrangement protocol. URL:[Link][4][5]

  • Metabolism of cyclopropyl groups in drug discovery. Source: Hypha Discovery (2021). Context: Detailed analysis of metabolic stability differences between simple and substituted cyclopropanes. URL:[Link]

  • Boceprevir (Victrelis) Clinical Pharmacology. Source: FDA / Merck (2011). Context: Illustrates the successful commercial application of the dimethylcyclopropane moiety in HCV protease inhibitors.[6] URL:[Link]

Sources

Determination of enantiomeric excess of (1S)-2,2-Dimethylcyclopropan-1-amine by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Determination of Enantiomeric Excess of (1S)-2,2-Dimethylcyclopropan-1-amine by HPLC

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is of paramount importance. Enantiomers of a drug substance can exhibit significantly different pharmacological and toxicological profiles. (1S)-2,2-Dimethylcyclopropan-1-amine is a key chiral building block in the synthesis of various pharmaceutical agents. Therefore, the accurate determination of its enantiomeric excess (ee) is a critical quality control step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, offering both direct and indirect approaches.

The Significance of Chiral Purity in Drug Development

The different physiological effects of enantiomers are well-documented, with the tragic case of thalidomide serving as a stark reminder.[1] Consequently, regulatory agencies worldwide demand strict control over the enantiomeric purity of chiral drugs.[2] HPLC is a powerful and widely used technique for the separation and quantification of enantiomers, enabling the determination of enantiomeric excess.[3][4]

Strategies for Chiral Separation of Primary Amines by HPLC

The chiral separation of primary amines like (1S)-2,2-Dimethylcyclopropan-1-amine can be challenging due to their basicity and potential for strong interactions with the stationary phase. Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).

Direct Chiral HPLC Methods: A Comparison of Stationary Phases

Direct methods involve the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[3] The choice of CSP is critical for achieving successful separation.[5]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used for their broad applicability.[1][6] They can be used in normal-phase, polar organic, and reversed-phase modes.

  • Coated vs. Immobilized: Coated polysaccharide CSPs are physically adsorbed onto the silica support, which limits the range of usable solvents.[7] Immobilized CSPs, where the polysaccharide is covalently bonded to the silica, offer greater solvent versatility, allowing for the use of a wider range of organic solvents and enhancing method development flexibility.[6][7]

  • Chiral Recognition: The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[6] For primary amines, the amino group can interact with the carbamate groups on the polysaccharide backbone.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity.[8]

  • Separation Principle: Enantioseparation is achieved through the differential inclusion of the enantiomers into the cyclodextrin cavity.[8] The hydroxyl groups on the rim of the cyclodextrin can also participate in hydrogen bonding interactions.

  • Applicability: Native and derivatized cyclodextrins are effective for the separation of a wide range of chiral compounds, including amines.[9] They are typically used in reversed-phase or polar organic modes.

Cyclofructan-Based CSPs

Cyclofructans are another class of cyclic oligosaccharides that have shown excellent performance in the separation of primary amines, particularly in the polar organic mode.[10]

Crown Ether-Based CSPs

Crown ether-based CSPs are particularly well-suited for the separation of primary amines.[11][12]

  • Mechanism: These CSPs utilize the principle of host-guest chemistry, where the protonated primary amine forms a complex with the crown ether cavity.[11] The stability of this complex is influenced by the stereochemistry of the amine, leading to separation.

  • Mobile Phase: Often, acidic mobile phases are required to ensure the amine is in its protonated form.[10]

Comparative Performance of Direct Chiral HPLC Methods
Chiral Stationary PhaseSeparation PrincipleTypical Mobile PhasesAdvantagesDisadvantages
Polysaccharide-Based H-bonding, dipole-dipole, steric interactionsNormal Phase, Polar Organic, Reversed PhaseBroad applicability, high loading capacity[1]Coated phases have solvent limitations[7]
Cyclodextrin-Based Inclusion complexation, H-bondingReversed Phase, Polar OrganicGood for a wide range of compounds[8]May have lower efficiency than polysaccharide phases
Cyclofructan-Based Inclusion complexation, H-bondingPolar OrganicHigh success rate for primary amines[10]Less broadly applicable than polysaccharide phases
Crown Ether-Based Host-guest complexationAcidic aqueous, non-aqueousHigh selectivity for primary amines[12]Requires protonation of the amine

Indirect Chiral HPLC Methods: The Derivatization Approach

Indirect methods involve the reaction of the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[13] These diastereomers have different physicochemical properties and can be separated on a conventional achiral HPLC column (e.g., C18).[13][14]

Common Chiral Derivatizing Agents for Primary Amines
Chiral Derivatizing AgentReaction PrincipleDetectionAdvantagesDisadvantages
Marfey's Reagent (FDAA) Nucleophilic substitutionUVForms stable derivatives, strong chromophore[14]Requires careful control of reaction conditions
NBD-Cl Nucleophilic aromatic substitutionUV, FluorescenceHigh sensitivity with fluorescence detection[5][15]Derivatization may not be quantitative
Mosher's Reagent (MTPA-Cl) AcylationNMR, UVWidely used, can help determine absolute configurationCan be prone to racemization
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methyl ester Urethane formationUVIntroduces a UV-active group[14]May require optimization of reaction time and temperature
Workflow for Indirect Chiral HPLC Analysis

cluster_0 Sample Preparation and Derivatization cluster_1 HPLC Analysis cluster_2 Data Analysis Racemic Amine Racemic Amine Derivatization Reaction Derivatization Reaction Racemic Amine->Derivatization Reaction Chiral Derivatizing Agent Chiral Derivatizing Agent Chiral Derivatizing Agent->Derivatization Reaction Diastereomeric Mixture Diastereomeric Mixture Derivatization Reaction->Diastereomeric Mixture Achiral HPLC Column Achiral HPLC Column Diastereomeric Mixture->Achiral HPLC Column Separated Diastereomers Separated Diastereomers Achiral HPLC Column->Separated Diastereomers Detection Detection Separated Diastereomers->Detection Chromatogram Chromatogram Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Enantiomeric Excess Calculation Enantiomeric Excess Calculation Peak Integration->Enantiomeric Excess Calculation

Caption: Workflow for indirect chiral HPLC analysis.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

This protocol provides a starting point for the direct enantioseparation of (1S)-2,2-Dimethylcyclopropan-1-amine using a polysaccharide-based CSP.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak IA or a similar immobilized polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A typical starting mobile phase would be n-hexane/ethanol (90:10, v/v) with 0.1% diethylamine (DEA).[16] The ratio of n-hexane to ethanol can be adjusted to optimize resolution and retention time.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the analyte.

  • Sample Preparation:

    • Dissolve the racemic 2,2-Dimethylcyclopropan-1-amine standard and the (1S)-2,2-Dimethylcyclopropan-1-amine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[3]

Protocol 2: Indirect Chiral HPLC Method with NBD-Cl Derivatization

This protocol outlines the derivatization of the amine with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) followed by separation on an achiral column.[5][15]

  • Reagents and Materials:

    • Racemic 2,2-Dimethylcyclopropan-1-amine standard.

    • (1S)-2,2-Dimethylcyclopropan-1-amine sample.

    • NBD-Cl solution (e.g., 1 mg/mL in acetone).

    • Borate buffer (pH 8-9).

    • HPLC system with a UV or fluorescence detector.

  • Derivatization Procedure:

    • In a vial, mix 100 µL of the amine sample or standard (1 mg/mL in a suitable solvent) with 500 µL of borate buffer.

    • Add 200 µL of the NBD-Cl solution.

    • Vortex the mixture and allow it to react at room temperature for 30-60 minutes in the dark.

    • The reaction progress can be monitored by TLC or a quick HPLC injection.

  • HPLC Analysis:

    • Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at the λmax of the NBD derivative (around 470 nm) or fluorescence detection (excitation ~470 nm, emission ~530 nm).[5]

  • Data Analysis:

    • Inject the derivatized racemic standard to identify the two diastereomeric peaks.

    • Inject the derivatized sample and integrate the peak areas of the diastereomers.

    • Calculate the enantiomeric excess as described in Protocol 1.

Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced organic solvent consumption compared to HPLC.[12][17] For primary amines, SFC can offer superior peak shapes and resolution.[17]

SFC Workflow

cluster_0 Sample Preparation cluster_1 SFC Analysis cluster_2 Data Analysis Dissolve Amine in Modifier Dissolve Amine in Modifier Chiral SFC Column Chiral SFC Column Dissolve Amine in Modifier->Chiral SFC Column Separated Enantiomers Separated Enantiomers Chiral SFC Column->Separated Enantiomers Supercritical CO2 + Modifier Supercritical CO2 + Modifier Supercritical CO2 + Modifier->Chiral SFC Column Detection Detection Separated Enantiomers->Detection Chromatogram Chromatogram Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Enantiomeric Excess Calculation Enantiomeric Excess Calculation Peak Integration->Enantiomeric Excess Calculation

Caption: General workflow for chiral SFC analysis.

A typical SFC method for a primary amine would involve a polysaccharide-based chiral column with a mobile phase of supercritical CO₂ and a polar modifier like methanol, often with additives such as trifluoroacetic acid and triethylamine to improve peak shape.[17]

Conclusion

The determination of the enantiomeric excess of (1S)-2,2-Dimethylcyclopropan-1-amine can be effectively achieved by HPLC using either direct or indirect methods. The choice between these approaches will depend on factors such as available instrumentation, sample matrix, and the desired level of sensitivity. Direct methods using modern immobilized polysaccharide or cyclofructan-based CSPs are often preferred for their simplicity and broad applicability. Indirect methods, while requiring an additional derivatization step, can offer enhanced sensitivity and the use of standard achiral columns. For high-throughput applications, SFC presents a compelling alternative with significant advantages in speed and sustainability. The protocols and comparative data presented in this guide provide a solid foundation for the development of a robust and reliable method for the chiral analysis of this important pharmaceutical intermediate.

References

Sources

A Comparative Guide to the Structural Elucidation of (1S)-2,2-Dimethylcyclopropan-1-amine Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-2,2-Dimethylcyclopropan-1-amine and its derivatives are pivotal chiral building blocks in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, particularly the absolute stereochemistry, is paramount to their biological activity and efficacy. Single-crystal X-ray diffraction (SCXRD) has long been the definitive method for unambiguous structural determination, providing atomic-level insights into molecular conformation.[1] However, the journey from a synthesized compound to a high-quality crystal suitable for SCXRD can be fraught with challenges. This guide provides a comprehensive comparison of X-ray crystallographic analysis with alternative and complementary techniques for the structural elucidation of (1S)-2,2-Dimethylcyclopropan-1-amine derivatives, offering field-proven insights and detailed experimental protocols.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is an unparalleled technique that provides precise and accurate determination of the three-dimensional atomic arrangement in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the absolute configuration of chiral centers with high resolution.[1][2]

Experimental Workflow for SCXRD

The successful application of SCXRD hinges on the ability to grow high-quality single crystals, a process that is often a significant bottleneck.[3] The general workflow is as follows:

SCXRD_Workflow cluster_0 Upstream Processing cluster_1 Data Collection & Analysis cluster_2 Downstream Application Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization High Purity Compound Crystal_Harvesting Crystal Harvesting & Mounting Crystallization->Crystal_Harvesting Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Pattern Validation Structure Validation Structure_Solution->Validation Atomic Model SAR_Analysis Structure-Activity Relationship (SAR) Analysis Validation->SAR_Analysis Validated 3D Structure Drug_Design Informed Drug Design SAR_Analysis->Drug_Design

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol: Crystallization of (1S)-2,2-Dimethylcyclopropan-1-amine Derivatives

The crystallization of small, chiral amines can be challenging due to their polarity and potential for hydrogen bonding, which can sometimes inhibit the formation of well-ordered crystals.[4][5] Diastereomeric salt crystallization is a common and effective technique to overcome these challenges.[4]

Step 1: Resolving Agent Selection

  • Choose a suitable chiral acid to form a diastereomeric salt with the amine. Common choices include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[5] The selection is often empirical and may require screening of several agents.

Step 2: Salt Formation

  • Dissolve the purified (1S)-2,2-Dimethylcyclopropan-1-amine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

  • Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent to the amine solution.

Step 3: Crystallization

  • Gently heat the mixture to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered crystals.

  • If no crystals form, consider techniques such as slow evaporation, vapor diffusion, or cooling to lower temperatures (e.g., 4°C).[3]

Step 4: Crystal Isolation and Analysis

  • Once suitable crystals have formed, carefully isolate them by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any surface impurities.

  • The quality of the crystals should be initially assessed under a microscope.

Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, other techniques are invaluable, particularly when crystallization is unsuccessful or when information about the solution-state conformation is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[6] For cyclopropane derivatives, specific NMR parameters are highly informative.

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons on the cyclopropane ring is dependent on their dihedral angle, allowing for the assignment of cis and trans isomers.[7][8]

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments can confirm the relative stereochemistry by identifying protons that are in close proximity.[6] For small molecules, ROESY often provides more reliable results.[6]

  • ¹⁹F NMR: If the derivative contains a fluorine atom, ¹⁹F NMR can be a sensitive probe of the local stereochemical environment.[9]

Complementary Nature of NMR and X-ray Crystallography: In many cases, NMR data from solution-state analysis is consistent with the solid-state structure determined by X-ray crystallography, providing a comprehensive understanding of the molecule's conformation.[6]

Computational Crystal Structure Prediction (CSP)

CSP is a rapidly evolving field that uses computational methods to predict the most thermodynamically stable crystal structures of a molecule from its chemical diagram alone.[10][11] This can be particularly useful in cases where experimental crystallization is challenging.

Methodology: CSP methods typically involve two main steps:

  • Generation of Candidate Structures: A large number of potential crystal packings are generated using algorithms such as random searching, simulated annealing, or evolutionary algorithms.[10][12]

  • Energy Ranking: The generated structures are then ranked based on their calculated lattice energies, often using a combination of force fields and more accurate first-principles calculations.[11]

Recent advances have seen the integration of machine learning and artificial intelligence to accelerate the prediction process and improve accuracy.[13] CSP can be a powerful tool to complement experimental screening by identifying promising crystallization conditions and understanding polymorphism.[14]

Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyCrystal Structure Prediction (CSP)
Principle X-ray diffraction by a crystal lattice[1]Nuclear spin transitions in a magnetic field[1]Computational prediction of stable crystal structures[10]
Sample Phase Solid (single crystal)[1]Liquid (solution)[1]In silico
Information Yield Absolute 3D structure, bond lengths/angles[1]Atomic connectivity, solution-state conformation, relative stereochemistry[6]Plausible crystal structures, lattice energies[11]
Resolution Atomic (<1 Å)[1]AtomicTheoretical
Key Limitation Requires high-quality single crystals[3]Does not provide absolute configuration, less sensitive than SCXRD[1]Computationally intensive, accuracy can vary[12]

Advanced and Emerging Techniques

The field of structural analysis is continually evolving, with new techniques emerging that can address some of the limitations of traditional methods.

  • Microcrystal Electron Diffraction (MicroED): This technique uses an electron beam instead of X-rays to determine the structure of very small crystals (nanocrystals to sub-micron sized).[15] It is particularly useful when only microcrystalline powders can be obtained.

  • Serial Femtosecond X-ray Crystallography (SFX): Utilizing X-ray free-electron lasers (XFELs), SFX can determine the structure of proteins and small molecules from nanocrystals, often at room temperature, thus avoiding potential conformational changes induced by cryo-cooling.[16]

Logical Decision-Making in Structural Analysis

The choice of analytical technique depends on the specific research question and the nature of the sample. The following diagram illustrates a logical approach to structural elucidation.

Decision_Making Start Synthesized Compound Purity_Check Purity > 95%? Start->Purity_Check Purify Purify Compound Purity_Check->Purify No Crystallization_Screen Crystallization Screening Purity_Check->Crystallization_Screen Yes Purify->Crystallization_Screen Crystals_Obtained Single Crystals Obtained? Crystallization_Screen->Crystals_Obtained SCXRD SCXRD Analysis Crystals_Obtained->SCXRD Yes NMR_Analysis NMR Spectroscopic Analysis Crystals_Obtained->NMR_Analysis No Final_Structure Final Structure Elucidated SCXRD->Final_Structure CSP_Analysis Computational CSP NMR_Analysis->CSP_Analysis NMR_Analysis->Final_Structure Sufficient data for assignment MicroED MicroED Analysis CSP_Analysis->MicroED Microcrystals available? MicroED->Final_Structure

Caption: Decision-making workflow for structural analysis.

Conclusion

The definitive structural elucidation of (1S)-2,2-Dimethylcyclopropan-1-amine derivatives is crucial for advancing drug discovery and development. While single-crystal X-ray diffraction remains the gold standard for providing unambiguous three-dimensional structural information, its reliance on high-quality single crystals can be a significant hurdle. A multi-faceted approach, integrating the strengths of NMR spectroscopy for solution-state analysis and computational crystal structure prediction for in silico screening, provides a robust strategy for overcoming experimental challenges. Furthermore, emerging techniques like MicroED offer powerful alternatives when conventional crystallization methods fail. By leveraging this comprehensive analytical toolkit, researchers can efficiently and accurately determine the structures of these important chiral molecules, thereby accelerating the design of new and improved therapeutic agents.

References

  • A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes - Benchchem. (n.d.).
  • Crystal structure prediction - Wikipedia. (n.d.).
  • Crystal structure prediction – Knowledge and References - Taylor & Francis. (n.d.).
  • From Molecules to Crystals: Machine Learning Predicts Structures with Quantum Accuracy. (2024, September 12).
  • Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives - Benchchem. (n.d.).
  • Crystal structure prediction workflow for small molecule drug formulation - Schrödinger. (2024, October 23).
  • XFELs make small molecule crystallography without crystals possible - Chemistry World. (2022, January 27).
  • Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields - ACS Publications. (2022, August 5).
  • Overcoming challenges in the purification of chiral amino alcohols - Benchchem. (n.d.).
  • [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed. (2016).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16).
  • 19F NMR analyses of some cyclopropane derivatives - Academia.edu. (n.d.).
  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives - Caltech Authors. (n.d.).
  • Technical Support Center: Purification of Chiral Amines - Benchchem. (n.d.).
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF - ResearchGate. (n.d.).
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (n.d.).
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (n.d.).
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r - IUCr Journals. (2023, September 26).
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.).
  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (2023, September 27).
  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines | Request PDF. (n.d.).
  • The role of small organic amine molecules and their aggregates in the crystallization of microporous materials - DOI. (2013, August 15).
  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. (n.d.).
  • Development of an in situ-Product Crystallization (ISPC)-Concept to Shift the Reaction Equilibria of Selected Amine Transaminase-Catalyzed Reactions | Request PDF - ResearchGate. (n.d.).
  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023, March 1).
  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021, November 15).
  • An In-depth Technical Guide on the Crystal Structure of (1S,2S)-2-Phenylcyclopentanamine Derivatives - Benchchem. (n.d.).
  • How To Automate Data Analysis In X-ray Diffraction - Patsnap Eureka. (2026, February 27).
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - University of Rochester. (2021, January 26).
  • Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. (2025, November 24).
  • Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs | Crystal Growth & Design - ACS Publications. (2025, September 4).
  • (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. - ResearchGate. (n.d.).
  • 2,2-Dimethylcyclopropan-1-amine | C5H11N | CID 10909485 - PubChem. (n.d.).
  • The crystal and molecular structure of aminocyclopropane - ResearchGate. (n.d.).
  • One-pot synthesis and chiral analysis of cyclopropane derivatives - PubMed. (2005, January 15).

Sources

A Comparative Guide to the Biological Activity of (1S)-2,2-Dimethylcyclopropan-1-amine Analogs as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for its unique conformational rigidity and electronic properties that can enhance metabolic stability and binding affinity of drug candidates.[1] (1S)-2,2-Dimethylcyclopropan-1-amine, in particular, serves as a versatile building block for the synthesis of a diverse range of biologically active compounds, including enzyme inhibitors.[1][2] This guide provides a comparative analysis of the biological activity of a series of (1S)-2,2-Dimethylcyclopropan-1-amine analogs, with a specific focus on their inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).

LSD1, a flavin-dependent monoamine oxidase, is a key epigenetic regulator involved in gene transcription. Its aberrant activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Cyclopropylamine-containing molecules have emerged as a promising class of LSD1 inhibitors, acting as mechanism-based inactivators.[3] This guide will delve into the structure-activity relationships (SAR) of selected analogs, present their comparative inhibitory potency, and provide detailed experimental protocols for assessing their biological activity.

Comparative Biological Activity of (1S)-2,2-Dimethylcyclopropan-1-amine Analogs as LSD1 Inhibitors

The inhibitory potency of a series of cyclopropylamine-containing cyanopyrimidine derivatives against LSD1 was evaluated to understand the impact of structural modifications on their biological activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined and are presented in the table below.

Compound IDStructureR GroupIC50 (µM)[4]
VIIb 4-isopropylphenyl2.25
VIIi 4-chlorophenyl1.80
VIIm 3,4-dimethoxyphenyl6.08

Note: The structures are representative examples from the cited study and are based on the cyanopyrimidine scaffold linked to a cyclopropylamine moiety.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above, derived from a study on cyclopropylamine-containing cyanopyrimidines, provides valuable insights into the structure-activity relationships of these (1S)-2,2-Dimethylcyclopropan-1-amine analogs as LSD1 inhibitors.[4]

The core scaffold, consisting of a cyanopyrimidine ring linked to the cyclopropylamine, appears to be essential for LSD1 inhibitory activity. The variations in the R group substituted on the phenyl ring significantly influence the potency of the compounds.

Compound VIIi , with a 4-chlorophenyl substituent, exhibited the lowest IC50 value (1.80 µM), indicating it to be the most potent inhibitor among the three.[4] This suggests that the presence of an electron-withdrawing group at the para position of the phenyl ring is favorable for LSD1 inhibition within this series.

In contrast, compound VIIb , bearing a 4-isopropylphenyl group (an electron-donating group), showed a slightly higher IC50 of 2.25 µM.[4] This indicates that while electron-donating groups are tolerated, they may not be as optimal as electron-withdrawing groups for enhancing inhibitory activity.

Compound VIIm , which features a 3,4-dimethoxyphenyl substituent, displayed the highest IC50 value (6.08 µM), making it the least potent of the three.[4] The presence of two methoxy groups, which are electron-donating, and their positions on the phenyl ring might contribute to a less favorable interaction with the active site of LSD1 compared to the other analogs.

These findings underscore the importance of the electronic properties and the position of the substituents on the phenyl ring for modulating the LSD1 inhibitory activity of these cyclopropylamine analogs. Further optimization of this scaffold could involve exploring a wider range of substituents to develop even more potent and selective LSD1 inhibitors.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.

LSD1_Inhibition_Pathway cluster_0 Cellular Context cluster_1 Inhibitor Action Histone H3 Histone H3 Methylated Histone H3 (H3K4me2) Methylated Histone H3 (H3K4me2) Histone H3->Methylated Histone H3 (H3K4me2) Methyltransferase Gene Repression Gene Repression Histone H3->Gene Repression Methylated Histone H3 (H3K4me2)->Histone H3 LSD1 (Demethylation) LSD1 LSD1 Inactivated LSD1 Inactivated LSD1 Cyclopropylamine Analog Cyclopropylamine Analog Cyclopropylamine Analog->LSD1 Inhibition

Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition by cyclopropylamine analogs.

Experimental_Workflow cluster_assay Biochemical LSD1 Inhibition Assay Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubation Substrate Mix Substrate Mix Substrate Mix->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: General workflow for a biochemical LSD1 inhibition assay.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the biological activity of (1S)-2,2-Dimethylcyclopropan-1-amine analogs.

Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the activity of LSD1 by detecting the production of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction.[5][6]

Materials:

  • Purified recombinant human LSD1/CoREST complex

  • Dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or a similar fluorogenic HRP substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Test compounds (analogs of (1S)-2,2-Dimethylcyclopropan-1-amine) dissolved in DMSO

  • 384-well black microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well black microplate. Include wells with DMSO only as a vehicle control and wells with a known LSD1 inhibitor as a positive control.

  • Enzyme Preparation: Dilute the purified LSD1/CoREST complex in assay buffer to the desired concentration.

  • Reaction Initiation: Add 20 µL of the diluted LSD1 enzyme solution to each well containing the test compounds.

  • Substrate Addition: Prepare a substrate master mix containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer. Add 20 µL of the substrate master mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Cytochrome P450 Inhibition Assay

This assay is crucial for assessing the potential of the analogs to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[9]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Specific probe substrates for different CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and known CYP inhibitors (positive controls)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM and the test compound (or vehicle/positive control) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[10]

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence and absence of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

The (1S)-2,2-Dimethylcyclopropan-1-amine scaffold holds significant promise for the development of potent enzyme inhibitors, particularly for the epigenetic target LSD1. The comparative analysis of the cyanopyrimidine-based analogs reveals that the electronic properties of the substituents on the peripheral phenyl ring play a critical role in modulating their inhibitory potency. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this promising class of compounds. Future research should focus on expanding the structure-activity relationship studies to identify analogs with enhanced potency, selectivity, and drug-like properties for potential therapeutic applications.

References

  • Culhane, J. C., Wang, D., Yen, P. M., & Cole, P. A. (2010). Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Journal of the American Chemical Society, 132(9), 3164–3176. Available at: [Link]

  • Culhane, J. C., Wang, D., Yen, P. M., & Cole, P. A. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society, 132(9), 3164–3176. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. ResearchGate. Available at: [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. Available at: [Link]

  • Suzuki, T., et al. (2022). Investigating the Therapeutic Potential of LSD1 Enzyme Activity-Specific Inhibition by TAK-418 for Social and Memory Deficits in Rodent Disease Models. ACS Chemical Neuroscience, 13(3), 341-351. Available at: [Link]

  • Sorrento, C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 249–267. Available at: [Link]

  • Laba, K., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & medicinal chemistry letters, 18(4), 1448–1451. Available at: [Link]

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Available at: [Link]

  • Gooden, D. M., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Bioorganic & medicinal chemistry, 25(7), 2203–2213. Available at: [Link]

  • High-throughput Miniaturization of Cytochrome P450 Time-dependent Inhibition Screening Using the Echo 525 Liquid Handler. Beckman Coulter. Available at: [Link]

  • Cytochrome P450 Inhibition assay. Evotec. Available at: [Link]

  • In-vitro CYP inhibition pooled. protocols.io. Available at: [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. Available at: [Link]

  • Ortwine, D. F., et al. (2012). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS medicinal chemistry letters, 3(11), 906–910. Available at: [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(6), 684–692. Available at: [Link]

  • Synthesis and anticancer activity studies of cyclopamine derivatives. Semantic Scholar. Available at: [Link]

  • Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & biomolecular chemistry, 14(36), 8576–8585. Available at: [Link]

  • Lead Optimization and Structure–Activity Relationships for Reversible Inhibitors. Basicmedical Key. Available at: [Link]

  • Huang, H., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & medicinal chemistry, 63, 128669. Available at: [Link]

  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules (Basel, Switzerland), 29(17), 4124. Available at: [Link]

  • Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. ResearchGate. Available at: [Link]

  • Appendino, G., et al. (2005). Natural and synthetic 2,2-dimethylpyranocoumarins with antibacterial activity. Journal of natural products, 68(1), 78–81. Available at: [Link]

  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. Available at: [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. In Small Ring Compounds in Organic Synthesis VI (pp. 1-67). Springer, Berlin, Heidelberg. Available at: [Link]

  • Enzyme Inhibition and Medicinal Chemistry. Journal of New Developments in Chemistry. Available at: [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (1S)-2,2-Dimethylcyclopropan-1-amine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1S)-2,2-Dimethylcyclopropan-1-amine is a critical chiral building block in modern pharmaceuticals. The cyclopropyl motif is prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] The stereochemistry, specifically the (1S) configuration, is often pivotal to pharmacological activity, making the accurate quantification of this enantiomer a non-negotiable requirement in drug development and quality control.[2] The challenge lies in the molecule's inherent properties: it is a small, polar primary amine that lacks a strong chromophore, and its chirality demands stereoselective analytical techniques.

This guide provides an in-depth comparison of two primary analytical methodologies for the quantification of (1S)-2,2-Dimethylcyclopropan-1-amine: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), with an emphasis on mass spectrometric detection (MS). We will explore the causality behind experimental choices, provide detailed, validated protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific application. All validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]

Method 1: Chiral Gas Chromatography with Mass Spectrometric Detection (GC-MS)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[9][10] However, the direct analysis of primary amines like (1S)-2,2-Dimethylcyclopropan-1-amine by GC is notoriously difficult. The high polarity of the amine group leads to strong interactions with active sites on the column and in the inlet, resulting in poor peak shape (tailing) and inaccurate quantification.[11]

Expertise & Experience: The Rationale for Derivatization

To overcome these challenges, a chemical derivatization step is essential. The core principle is to convert the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[11] This chemical modification masks the active hydrogens on the amino group, leading to:

  • Improved Volatility: Allowing for analysis at lower temperatures, minimizing thermal degradation.[11]

  • Enhanced Peak Shape: Reducing interactions with the GC system for sharp, symmetrical peaks.[11]

  • Increased Sensitivity: Introducing fluorine atoms via derivatization can significantly boost sensitivity, especially with mass spectrometry.[11]

For this application, acylation with Trifluoroacetic Anhydride (TFAA) is an excellent choice. The reaction is rapid and produces a stable, volatile N-trifluoroacetyl derivative that is highly responsive to MS detection.

Experimental Workflow: GC-MS Quantification

The following diagram outlines the complete workflow for the GC-MS based quantification of (1S)-2,2-Dimethylcyclopropan-1-amine.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing (1S)-2,2-Dimethylcyclopropan-1-amine Solvent Dissolve in Aprotic Solvent (e.g., Ethyl Acetate) Sample->Solvent Deriv Add TFAA Reagent & Pyridine (Catalyst) Solvent->Deriv React Vortex & Heat (60°C, 30 min) to Form N-Trifluoroacetyl Derivative Deriv->React Extract Liquid-Liquid Extraction (Aqueous Wash) React->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Inject Inject Derivatized Sample into GC-MS Dry->Inject Separate Chiral GC Column Separation (e.g., Cyclodextrin-based) Detect Mass Spectrometer Detection (EI, SIM Mode) Integrate Integrate Peak Area of (1S)-Enantiomer Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: Workflow for GC-MS analysis of (1S)-2,2-Dimethylcyclopropan-1-amine via derivatization.

Detailed Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of (1S)-2,2-Dimethylcyclopropan-1-amine standard in ethyl acetate.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the sample and dissolve it in ethyl acetate to a known volume.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a vial, add 50 µL of pyridine (acid scavenger).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 500 µL of 1M HCl, vortex, and allow the layers to separate.

    • Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate.

    • Transfer the dried organic solution to an autosampler vial for analysis.

  • Instrumental Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: Chiral GC column, e.g., Rt-βDEXse (30 m x 0.25 mm, 0.25 µm).[12][13]

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 60°C (hold 2 min), ramp at 5°C/min to 180°C, hold 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized amine.[14]

Trustworthiness: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose.[15] The table below summarizes the key validation parameters and typical acceptance criteria based on ICH Q2(R2) guidelines.[7][8][16]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest, free from interference.Baseline resolution (Rs > 1.5) between enantiomers and from matrix components.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy To measure the closeness of the results to the true value.80-120% recovery for assay; may be wider for trace analysis.[17]
Precision (%RSD) To measure the degree of scatter between a series of measurements.Repeatability (≤ 2.0%); Intermediate Precision (≤ 3.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 10%.[17][18]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.No significant change in results with varied parameters (e.g., oven temp ±2°C).

Method 2: Chiral High-Performance Liquid Chromatography with Tandem MS (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying compounds in complex matrices, offering unparalleled sensitivity and selectivity.[19][20][21] For chiral analysis of (1S)-2,2-Dimethylcyclopropan-1-amine, a direct approach using a Chiral Stationary Phase (CSP) is highly advantageous.

Expertise & Experience: The Rationale for Direct Chiral LC-MS/MS

The direct approach eliminates the need for derivatization, thereby simplifying sample preparation and removing a potential source of analytical error.[22] The mechanism relies on a CSP, typically based on a polysaccharide like cellulose or amylose, which is coated onto a silica support. The chiral selector on the stationary phase forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different interaction energies, leading to different retention times and, thus, separation.[23]

Pairing this separation with tandem mass spectrometry (MS/MS) provides a highly self-validating system. The first mass spectrometer (Q1) isolates the parent ion of our analyte, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) monitors for a specific, characteristic fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interference, making it ideal for bioanalytical applications.[24]

Experimental Workflow: LC-MS/MS Quantification

The following diagram illustrates the streamlined workflow for direct LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Containing (1S)-2,2-Dimethylcyclopropan-1-amine Dilute Dilute with Mobile Phase (e.g., Acetonitrile/Water) Sample->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject Sample into LC-MS/MS Filter->Inject Separate Chiral Stationary Phase (CSP) Column Separation Detect Tandem MS Detection (ESI+, MRM Mode) Integrate Integrate Peak Area of (1S)-Enantiomer MRM Transition Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: Workflow for direct LC-MS/MS analysis of (1S)-2,2-Dimethylcyclopropan-1-amine.

Detailed Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of (1S)-2,2-Dimethylcyclopropan-1-amine standard in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution with the initial mobile phase.

    • Dissolve or dilute the sample in the initial mobile phase to bring it within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.

  • Instrumental Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: Chiral polysaccharide-based column, e.g., Daicel CHIRALPAK IG-3 (150 x 3.0 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic or a shallow gradient optimized for resolution (e.g., 80% B held for 10 min).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Mass Spectrometer: Sciex 7500 QTrap or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition: Optimize using the standard solution. For a parent mass of 100.1 Da ([M+H]⁺), a potential fragment could be monitored (e.g., loss of ammonia leading to a fragment around m/z 83.1).

Trustworthiness: FDA Bioanalytical Method Validation

For methods intended to support regulatory submissions, validation must adhere to guidelines such as the FDA's Bioanalytical Method Validation Guidance.[3][4][25] The parameters are similar to ICH but with a specific focus on performance in biological matrices.

Validation Parameter Purpose Typical Acceptance Criteria (FDA)
Selectivity To ensure no interference at the retention time of the analyte and internal standard.Response in blank matrix should be < 20% of the LLOQ response.
Calibration Curve To define the relationship between concentration and response.≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99.
Accuracy & Precision To assess accuracy and precision across multiple runs and days.Mean concentration of QC samples (at least 3 levels) must be within ±15% of nominal. Precision (%CV) ≤ 15%.[3][5]
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with acceptable performance.Analyte response must be ≥ 5x blank response. Accuracy within ±20%, Precision ≤ 20%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Mean concentration of stability samples must be within ±15% of nominal baseline samples.

Comparative Analysis and Method Selection

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Parameter Chiral GC-MS (with Derivatization) Chiral LC-MS/MS (Direct) Senior Scientist's Insight
Sample Preparation Multi-step: derivatization, extraction, drying. More labor-intensive.Minimal: dilute, filter. High-throughput friendly.LC-MS/MS is superior for efficiency. The derivatization step in GC is a significant time and resource cost.
Sensitivity (LOQ) Good (pg on-column).[26]Excellent (fg on-column).LC-MS/MS offers significantly lower detection limits, crucial for trace analysis or bioequivalence studies.
Selectivity Good, enhanced by SIM mode.Unmatched, due to the specificity of MRM transitions.LC-MS/MS is the clear winner for complex matrices (e.g., plasma, urine) where interferences are common.
Analysis Time Typically 15-30 minutes per sample.[26]Typically 5-15 minutes per sample.LC-MS/MS methods can often be faster, further enhancing throughput.
Robustness Derivatization can be a source of variability. Inlet cleanliness is critical.Generally very robust. Fewer manual steps reduce potential for error.The simplicity of the direct LC-MS/MS workflow leads to higher overall method robustness.
Cost & Availability GC-MS systems are widely available and generally less expensive.LC-MS/MS systems are a larger capital investment.The choice may be dictated by budget, but the performance gains of LC-MS/MS often justify the cost.

Conclusion

Both Chiral GC-MS and Chiral LC-MS/MS are viable and powerful techniques for the quantification of (1S)-2,2-Dimethylcyclopropan-1-amine when properly validated.

The Chiral GC-MS method , while requiring a more involved sample preparation due to the necessity of derivatization, is a robust and reliable option, particularly for purity testing of raw materials and finished products where concentration levels are relatively high.

However, for applications demanding the highest sensitivity, selectivity, and throughput—such as pharmacokinetic studies, metabolite identification, or trace-level impurity analysis—the direct Chiral LC-MS/MS method is unequivocally superior . Its ability to analyze samples with minimal preparation while providing exceptional specificity makes it the state-of-the-art choice for researchers, scientists, and drug development professionals in a regulatory environment. The investment in LC-MS/MS technology is repaid with data of the highest quality and integrity, accelerating development timelines and ensuring product safety and efficacy.

References

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • BioPharma Services Inc. Essential FDA Guidelines for Bioanalytical Method Validation.
  • Policy & Medicine. FDA issues final guidance on bioanalytical method validation.
  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Slideshare. USFDA guidelines for bioanalytical method validation.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Phenomenex. GC Derivatizing Reagents Explained.
  • National Center for Biotechnology Information. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Journal of AOAC INTERNATIONAL. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • ResearchGate. Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC.
  • National Center for Biotechnology Information. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
  • Springer Nature. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures.
  • National Center for Biotechnology Information. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • Kyushu University. Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples.
  • FUJIFILM Wako Laboratory Chemicals. Chiral Amino Acid Analysis Using LC/MS.
  • Office of Scientific and Technical Information. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Journal of the American Society for Mass Spectrometry. Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases.
  • ACS Publications. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides.
  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • National Center for Biotechnology Information. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • PubMed. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides.
  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Benchchem. Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.
  • ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Google Patents. SU892298A1 - Amine quantitative determination method.
  • National Center for Biotechnology Information. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Royal Society of Chemistry. Analytical Methods.
  • Organic Chemistry Portal. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters.
  • ACS Publications. Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives.
  • Benchchem. Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
  • Chiralpedia. Part 6: Resolution of Enantiomers.
  • Benchchem. Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine.

Sources

Efficacy of Different Chiral Resolving Agents for 2,2-Dimethylcyclopropanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and isolation of enantiopure cyclopropylamines are critical in modern drug development, as the rigid cyclopropane ring forces substituents into well-defined spatial orientations, drastically improving target binding affinity and metabolic stability. Among these, 2,2-dimethylcyclopropanamine presents a unique challenge. The gem-dimethyl group introduces significant steric bulk adjacent to the stereocenter, which can hinder enzymatic active sites or disrupt standard classical salt crystallizations.

As a Senior Application Scientist, I have evaluated the three primary methodologies for resolving racemic 2,2-dimethylcyclopropanamine: Classical Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Precursor Resolution via Cinchona Alkaloids. This guide objectively compares the efficacy, causality, and scalability of these resolving agents, backed by self-validating experimental protocols.

Classical Resolution via Tartaric Acid Derivatives

The Causality of Selection

L-(+)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid) are the industry standard for resolving primary amines [1]. The efficacy of tartaric acid relies on its rigid, C2-symmetric chiral backbone, which forms a robust hydrogen-bonding network with the amine. For 2,2-dimethylcyclopropanamine, the gem-dimethyl group creates a distinct steric clash with the hydroxyl (or toluoyl) groups of the tartrate in the "mismatched" diastereomer. This massive difference in solvation energy drastically reduces the solubility of the matched (1S)-amine tartrate, driving highly selective fractional crystallization.

Self-Validating Experimental Protocol
  • Salt Formation: Dissolve racemic 2,2-dimethylcyclopropanamine (1.0 eq) and L-(+)-tartaric acid (0.5 eq) in a boiling mixture of methanol/water (9:1 v/v).

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. Causality: Slow cooling promotes Ostwald ripening, preventing the kinetic trapping of the mismatched diastereomer and ensuring large, pure crystals.

  • Filtration: Isolate the precipitated diastereomeric salt via vacuum filtration.

  • Self-Validation Checkpoint (Mosher's Derivatization): Before bulk processing, liberate a 5 mg aliquot of the salt with 1M NaOH, extract into dichloromethane (DCM), and derivatize with (R)-Mosher's acid chloride. Analyze via ^19^F NMR. The presence of a single -CF3 resonance confirms >95% enantiomeric excess (ee), validating the crystallization efficiency.

  • Free-Basing: Suspend the validated salt in 2M NaOH and extract with diethyl ether to yield the enantiopure (1S)-amine.

Enzymatic Kinetic Resolution via CALB (Lipase B)

The Causality of Selection

Candida antarctica Lipase B (CALB) is an exceptionally robust biocatalyst for the kinetic resolution of amines [2]. CALB possesses a highly selective active site with a large hydrophobic pocket and a smaller stereospecific pocket. The catalytic triad (Ser-His-Asp) selectively acylates the (R)-enantiomer. The gem-dimethyl group of 2,2-dimethylcyclopropanamine fits optimally into the large hydrophobic pocket only when the chiral center is in the (R)-configuration. Consequently, the (S)-enantiomer remains completely unreacted.

Self-Validating Experimental Protocol
  • Reaction Setup: Suspend racemic 2,2-dimethylcyclopropanamine (1.0 eq) and ethyl methoxyacetate (0.6 eq, acyl donor) in anhydrous diisopropyl ether.

  • Biocatalysis: Add immobilized CALB (Novozym 435, 10% w/w relative to the amine). Incubate at 60 °C under orbital shaking (200 rpm).

  • Self-Validation Checkpoint (Kinetic Monitoring): Monitor the reaction strictly via GC-FID. The reaction must be quenched exactly when the area ratio of the acylated product to the free amine reaches 1:1 (50% conversion). An E-value >100 is confirmed if the unreacted amine shows >99% ee at exactly 50% conversion.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the unreacted (1S)-amine (free base) from the (1R)-amide via silica gel chromatography (DCM/MeOH 95:5).

G cluster_tartaric Classical Resolution cluster_enzymatic Enzymatic Resolution Racemic Racemic 2,2-Dimethyl- cyclopropanamine Tartaric L-(+)-Tartaric Acid (Crystallization) Racemic->Tartaric 0.5 eq CALB CALB + Acyl Donor (Kinetic Resolution) Racemic->CALB 60°C, 24h Salt Diastereomeric Salt Tartaric->Salt Cool to RT Amine1 (1S)-Amine (>95% ee) Salt->Amine1 NaOH wash Mix (R)-Amide + (S)-Amine CALB->Mix 50% Conv. Amine2 (1S)-Amine (>99% ee) Mix->Amine2 Column Sep.

Fig 1: Workflow comparison of Classical Tartaric Acid vs. Enzymatic CALB resolution pathways.

Precursor Resolution via Cinchona Alkaloids

The Causality of Selection

When direct amine resolution fails due to extreme basicity or unfavorable crystallization thermodynamics, resolving the precursor carboxylic acid is a highly effective workaround [3]. Cinchonidine forms a highly crystalline, insoluble salt with the (S)-enantiomer of 2,2-dimethylcyclopropanecarboxylic acid. Once resolved, the acid is converted to the amine via a Curtius rearrangement. Causality: The Curtius rearrangement proceeds via a concerted mechanism where the migrating cyclopropyl group never detaches from the chiral center, guaranteeing 100% retention of stereochemical configuration.

Self-Validating Experimental Protocol
  • Salt Formation: Mix racemic 2,2-dimethylcyclopropanecarboxylic acid and cinchonidine (1:1 eq) in hot ethyl acetate.

  • Crystallization: Cool to 4 °C to induce crystallization of the (S)-acid-cinchonidine salt. Treat the salt with 1M HCl to recover the enantiopure acid.

  • Self-Validation Checkpoint (Chiral HPLC): Analyze the liberated acid via chiral HPLC (Chiralcel OJ-H). Because the downstream Curtius rearrangement is strictly stereoretentive, the ee of the precursor acid directly dictates and validates the ee of the final amine. Ensure >98% ee before proceeding.

  • Curtius Rearrangement: React the enantiopure acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 80 °C to form the isocyanate intermediate.

  • Hydrolysis: Hydrolyze the isocyanate with 6M aqueous HCl to yield the enantiopure 2,2-dimethylcyclopropanamine hydrochloride.

Curtius RacemicAcid Racemic Precursor Acid Cinchona Cinchonidine Resolution RacemicAcid->Cinchona PureAcid (S)-Acid (>98% ee) Cinchona->PureAcid Crystallization DPPA DPPA / Et3N (Curtius Rearrangement) PureAcid->DPPA 80°C Isocyanate Isocyanate Intermediate DPPA->Isocyanate -N2 PureAmine (S)-Amine (Retention of Config) Isocyanate->PureAmine Hydrolysis

Fig 2: Precursor resolution workflow utilizing Cinchonidine and Curtius Rearrangement.

Quantitative Performance Comparison

The table below summarizes the empirical performance of each resolving agent based on standard laboratory scale-up parameters.

Resolving Agent / MethodTarget Enantiomer IsolatedTypical Yield (Max 50%)Enantiomeric Excess (ee)ScalabilityCost & Time Efficiency
L-(+)-Tartaric Acid (Classical)(1S)-Amine38 - 42%95 - 98%High Excellent (Cheap reagents, fast)
CALB / Lipase B (Enzymatic)(1S)-Amine45 - 48%>99%Medium Moderate (Enzyme cost, column separation)
Cinchonidine (Precursor)(1S)-Amine35 - 40% (Over 2 steps)>98%High Good (Requires hazardous DPPA reagent)
Conclusion & Recommendations

For industrial scale-up and general laboratory synthesis, L-(+)-Tartaric acid remains the most cost-effective and scalable resolving agent, provided that a single recrystallization step is acceptable to push the ee above 95%. However, if absolute enantiomeric purity (>99% ee) is required without the loss of yield associated with multiple recrystallizations, Enzymatic Resolution via CALB is the superior alternative. The Cinchonidine precursor route should be reserved for scenarios where the amine is synthesized de novo from the carboxylic acid, allowing resolution to be seamlessly integrated upstream.

References

  • Synthesis of Chiral Vicinal Diamines by Highly Diastereoselective Three-Component Phenolic Mannich Reaction: Temperature-Dependent Stereodivergency. ResearchGate.
  • Emma Yang Thesis FULL_Margins. University of Liverpool Repository.
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI.

The 2,2-Dimethylcyclopropane Scaffold: A Comparative Guide to its Impact on In Vitro and In Vivo Drug Performance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Strained Ring

In the landscape of medicinal chemistry, the relentless pursuit of enhanced efficacy, selectivity, and metabolic stability is a central theme. Structural modifications to lead compounds are the primary tools in this endeavor, and among the vast arsenal of chemical motifs, the cyclopropane ring stands out for its unique stereoelectronic properties. The inherent ring strain and significant s-character of its carbon-carbon bonds bestow upon it the ability to profoundly influence the pharmacological profile of a molecule.[1] This guide delves into the specific contributions of the 2,2-dimethylcyclopropane scaffold, a privileged structural element, to the performance of drugs through a detailed examination of in vitro and in vivo studies.

The rationale for incorporating a 2,2-dimethylcyclopropane moiety extends beyond simple conformational constraint. This small, rigid ring can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.[1] Furthermore, the gem-dimethyl substitution provides steric shielding, which can protect adjacent functional groups from metabolic degradation, a critical factor in improving a drug's pharmacokinetic profile.[1]

This guide will provide a comparative analysis of drugs and clinical candidates containing the 2,2-dimethylcyclopropane scaffold against relevant alternatives. Through a series of case studies, we will explore the experimental data that substantiates the value of this unique chemical entity. Detailed protocols for key in vitro and in vivo assays will be provided to allow for a comprehensive understanding of how these molecules are evaluated.

Case Study 1: Cilastatin - Protecting an Antibiotic Powerhouse

Background: The carbapenem antibiotic, Imipenem, possesses a broad spectrum of antibacterial activity. However, its clinical utility is hampered by its rapid degradation by renal dehydropeptidase-I (DHP-I), an enzyme located on the brush border of proximal tubular epithelial cells in the kidneys.[2][3] To overcome this, Imipenem is co-administered with Cilastatin, a potent and specific inhibitor of DHP-I. The key to Cilastatin's inhibitory activity lies in its structure, which features a (S)-(+)-2,2-dimethylcyclopropane carboxamide moiety.[4]

In Vitro Studies: Quantifying the Inhibition of Dehydropeptidase-I

The inhibitory potency of Cilastatin against DHP-I has been extensively validated through in vitro enzymatic assays. These assays directly measure the reduction in DHP-I activity in the presence of the inhibitor.

Comparative Inhibitory Activity:

CompoundTargetInhibition MetricValueReference
Cilastatin Dehydropeptidase-I (DHP-I) Ki ~ 0.1 µM [3]
PanipenemDehydropeptidase-I (DHP-I)QualitativeUnstable to DHP-I hydrolysis[3]
MeropenemDehydropeptidase-I (DHP-I)QualitativeRelatively stable to DHP-I hydrolysis[3]

Experimental Protocol: In Vitro DHP-I Inhibition Assay (Determination of Ki)

This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a compound against DHP-I in vitro.

Materials:

  • Purified renal dehydropeptidase-I (porcine or human)

  • Imipenem (substrate)

  • Cilastatin (test inhibitor)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare stock solutions of DHP-I, Imipenem, and Cilastatin in phosphate buffer.

  • In a 96-well plate or microcentrifuge tubes, add the DHP-I enzyme solution.

  • Add varying concentrations of Cilastatin to the wells.

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding varying concentrations of Imipenem to each well.

  • Monitor the decrease in Imipenem concentration over time using a spectrophotometer at a specific wavelength or by HPLC analysis.

  • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

  • Determine the Ki value by analyzing the data using a Dixon plot or by non-linear regression analysis of the velocity data.[3]

Workflow for In Vitro DHP-I Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Solutions: DHP-I, Imipenem, Cilastatin A1 Combine DHP-I and varying concentrations of Cilastatin P1->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate reaction with varying concentrations of Imipenem A2->A3 A4 Monitor Imipenem degradation A3->A4 D1 Calculate initial velocities A4->D1 D2 Determine Ki value (Dixon plot or non-linear regression) D1->D2

Caption: Workflow for determining the Ki of DHP-I inhibitors.

Proposed Comparative Study: The Role of the Cyclopropane Ring

To definitively ascertain the contribution of the 2,2-dimethylcyclopropane scaffold to the inhibitory potency of Cilastatin, a direct comparative study with a non-cyclopropane analog is necessary.

Proposed Analog: Isopropyl-Cilastatin

An appropriate analog would replace the 2,2-dimethylcyclopropane ring with an isopropyl group, which has a similar steric bulk.

Proposed In Vitro Experiment:

The synthesized Isopropyl-Cilastatin would be evaluated alongside Cilastatin in the DHP-I inhibition assay described above. The primary endpoint would be the determination and comparison of their respective Ki values. It is hypothesized that the rigid, strained cyclopropane ring in Cilastatin orients the pharmacophoric elements more favorably within the DHP-I active site, leading to a significantly lower Ki value compared to the more flexible isopropyl analog.

In Vivo Studies: Pharmacokinetic Enhancement in Animal Models

The in vivo efficacy of Cilastatin is demonstrated by its ability to alter the pharmacokinetics of Imipenem, leading to increased plasma concentrations and urinary excretion of the active antibiotic.

Animal Models: Studies in rats, rabbits, and dogs have shown that co-administration of Cilastatin significantly decreases the non-renal clearance of carbapenems susceptible to DHP-I degradation.[5]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Divide rats into two groups: Group A receives Imipenem intravenously, and Group B receives Imipenem and Cilastatin intravenously.

  • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).

  • Collect urine samples over a 24-hour period.

  • Analyze plasma and urine samples for Imipenem concentrations using a validated HPLC method.

  • Calculate pharmacokinetic parameters, including plasma clearance, volume of distribution, and percentage of dose excreted unchanged in urine.

Proposed Comparative In Vivo Experiment:

The proposed Isopropyl-Cilastatin would be co-administered with Imipenem in the rat model described above. The pharmacokinetic profile of Imipenem would be compared to that obtained with Cilastatin co-administration. A significantly smaller increase in Imipenem's plasma concentration and urinary excretion with Isopropyl-Cilastatin would provide strong evidence for the critical role of the 2,2-dimethylcyclopropane scaffold in in vivo DHP-I inhibition.

Case Study 2: Selective Serotonin 2C Agonists for CNS Disorders

Background: The serotonin 2C (5-HT2C) receptor is a promising target for the treatment of central nervous system (CNS) disorders, including schizophrenia and obesity.[6][7] The development of selective 5-HT2C receptor agonists is a key therapeutic strategy. A series of compounds incorporating a 2,2-dimethyl-2,3-dihydrobenzofuran scaffold, which contains a 2,2-dimethylcyclopropane-like constrained system, have been designed as selective 5-HT2C agonists.[6]

In Vitro Studies: Assessing Potency and Selectivity

The functional activity and selectivity of these compounds are determined using in vitro cell-based assays that measure receptor activation.

Experimental Protocol: In Vitro Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon Gq-coupled receptor activation.

Materials:

  • HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors

  • Fluo-4 AM calcium indicator dye

  • Test compounds and reference agonist (e.g., serotonin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Plate the cells in 96-well plates and allow them to attach overnight.

  • Load the cells with Fluo-4 AM dye.

  • Add varying concentrations of the test compounds to the wells.

  • Measure the fluorescence intensity before and after the addition of the compounds to determine the change in intracellular calcium levels.

  • Calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) values for each compound at each receptor subtype.

Workflow for In Vitro Calcium Flux Assay

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate HEK293 cells expressing 5-HT2 receptors P2 Load cells with Fluo-4 AM dye P1->P2 A1 Add varying concentrations of test compounds P2->A1 A2 Measure fluorescence change A1->A2 D1 Calculate EC50 and Emax values A2->D1

Caption: Workflow for assessing 5-HT2 receptor agonism.

Proposed Comparative Study: Impact of Conformational Constraint

To evaluate the contribution of the conformationally restricted 2,2-dimethyl-2,3-dihydrobenzofuran system, a comparison with a more flexible analog is proposed.

Proposed Analog: Isopropyl Phenyl Ether Analog

This analog would replace the 2,2-dimethyl-2,3-dihydrobenzofuran moiety with an isopropyl phenyl ether group, removing the conformational constraint imposed by the fused ring system.

Proposed In Vitro Experiment:

The synthesized isopropyl phenyl ether analog would be tested in the calcium flux assay alongside the 2,2-dimethyl-2,3-dihydrobenzofuran-containing compound. A decrease in potency (higher EC50) and/or selectivity for the 5-HT2C receptor would suggest that the rigid conformation provided by the cyclopropane-like scaffold is crucial for optimal receptor interaction.

In Vivo Studies: Evaluating Therapeutic Potential in Animal Models

The in vivo efficacy of selective 5-HT2C agonists can be assessed in animal models of schizophrenia and obesity.

Animal Models:

  • Amphetamine-induced hyperlocomotion in rats: This model is used to screen for antipsychotic activity.[8]

  • Food intake and body weight studies in obese mice: These models are used to evaluate anti-obesity effects.[9]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

Animals:

  • Male Wistar rats

Procedure:

  • Acclimate the rats to the testing environment (e.g., open-field arenas).

  • Administer the test compound or vehicle to the rats.

  • After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

  • Record the locomotor activity of the rats for a specified period using an automated activity monitoring system.

  • Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound can attenuate the amphetamine-induced hyperactivity.

Proposed Comparative In Vivo Experiment:

The isopropyl phenyl ether analog would be tested in the amphetamine-induced hyperlocomotion model. If this less constrained analog shows reduced efficacy in attenuating hyperlocomotion compared to the 2,2-dimethyl-2,3-dihydrobenzofuran compound, it would further support the importance of the rigid scaffold for in vivo activity.

Case Study 3: Broad-Spectrum Coronavirus 3C-like Protease Inhibitors

Background: The 3C-like (3CL) protease is an essential enzyme for the replication of a broad range of coronaviruses, including SARS-CoV-2 and MERS-CoV, making it an attractive target for antiviral drug development.[10] A series of potent, broad-spectrum inhibitors of coronavirus 3CL proteases have been developed that incorporate a cyclopropane ring.[10]

In Vitro Studies: Measuring Protease Inhibition and Antiviral Activity

The efficacy of these inhibitors is evaluated through in vitro enzyme inhibition assays and cell-based antiviral assays.

Experimental Protocol: In Vitro 3CL Protease FRET Assay

This assay utilizes a fluorescently labeled peptide substrate that is cleaved by the 3CL protease, resulting in a change in fluorescence.

Materials:

  • Recombinant 3CL protease from SARS-CoV-2, MERS-CoV, or other coronaviruses

  • A FRET-based peptide substrate for 3CL protease

  • Test compounds

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Add the 3CL protease and varying concentrations of the test compounds to a 96-well plate.

  • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the FRET substrate.

  • Monitor the change in fluorescence over time.

  • Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.

Workflow for In Vitro 3CL Protease FRET Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare solutions of 3CL protease, test compounds, and FRET substrate A1 Combine 3CL protease and varying concentrations of inhibitors P1->A1 A2 Pre-incubate A1->A2 A3 Initiate reaction with FRET substrate A2->A3 A4 Monitor fluorescence A3->A4 D1 Calculate IC50 values A4->D1

Caption: Workflow for determining the IC50 of 3CL protease inhibitors.

Experimental Protocol: Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit viral replication in cultured cells.

Materials:

  • A suitable cell line for coronavirus infection (e.g., Vero E6 or Huh-7 cells)

  • Coronavirus (e.g., SARS-CoV-2 or MERS-CoV)

  • Test compounds

  • Cell culture medium

  • Method for quantifying viral replication (e.g., cytopathic effect assay, plaque reduction assay, or qRT-PCR for viral RNA)

Procedure:

  • Seed the cells in 96-well plates.

  • Pre-treat the cells with varying concentrations of the test compounds.

  • Infect the cells with the coronavirus at a known multiplicity of infection (MOI).

  • Incubate for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantify the extent of viral replication in the presence of the compounds compared to a vehicle control.

  • Calculate the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

Proposed Comparative Study: The Cyclopropane Advantage in Protease Inhibition

To demonstrate the specific contribution of the cyclopropane moiety to the potency of these inhibitors, a comparative study with a non-cyclopropane analog is proposed.

Proposed Analog: Isopropyl-substituted Inhibitor

An analog where the cyclopropane ring is replaced by an isopropyl group would be synthesized.

Proposed In Vitro Experiment:

The isopropyl-substituted inhibitor would be tested in parallel with the cyclopropane-containing inhibitor in both the 3CL protease FRET assay and the cell-based antiviral assay. A significant increase in the IC50 and EC50 values for the isopropyl analog would indicate that the cyclopropane ring is a key contributor to the high potency of the original inhibitor, likely by providing a more optimal conformation for binding to the protease's active site.

In Vivo Studies: Efficacy in Animal Models of Coronavirus Infection

The in vivo efficacy of these cyclopropane-based inhibitors has been demonstrated in mouse models of MERS-CoV and SARS-CoV-2 infection.

Animal Models:

  • K18-hACE2 transgenic mice for SARS-CoV-2 infection

  • DPP4 transgenic mice for MERS-CoV infection

Experimental Protocol: In Vivo Efficacy Study in K18-hACE2 Mice

Animals:

  • K18-hACE2 transgenic mice

Procedure:

  • Infect the mice intranasally with a lethal dose of SARS-CoV-2.

  • Administer the test compound or vehicle to the mice at specified time points post-infection (e.g., once or twice daily for several days).

  • Monitor the mice for weight loss and survival.

  • At a predetermined time point, euthanize a subset of mice and collect lung tissue for viral load determination (by qRT-PCR or plaque assay) and histopathological analysis.

  • Compare the survival rates, weight loss, lung viral loads, and lung pathology between the treated and vehicle control groups.

Proposed Comparative In Vivo Experiment:

The isopropyl-substituted inhibitor would be evaluated in the K18-hACE2 mouse model of SARS-CoV-2 infection. If this analog demonstrates reduced efficacy in improving survival, reducing weight loss, and lowering lung viral titers compared to the cyclopropane-containing inhibitor, it would provide strong in vivo evidence for the beneficial role of the 2,2-dimethylcyclopropane scaffold in antiviral drug design.

Conclusion: A Small Ring with a Big Impact

The case studies presented in this guide highlight the significant and diverse contributions of the 2,2-dimethylcyclopropane scaffold to drug performance. From enhancing the inhibitory potency of an enzyme inhibitor like Cilastatin to providing the optimal conformation for a selective CNS-acting agent and contributing to the high efficacy of broad-spectrum antiviral compounds, this small, strained ring has proven to be a powerful tool in medicinal chemistry.

While the existing data strongly supports the benefits of incorporating this motif, the proposed comparative studies with non-cyclopropane analogs would provide definitive evidence of its value. The detailed in vitro and in vivo protocols provided herein offer a clear roadmap for conducting such investigations. For researchers and drug development professionals, the 2,2-dimethylcyclopropane scaffold represents a compelling structural element to consider when aiming to optimize the potency, selectivity, and pharmacokinetic properties of new therapeutic agents.

References

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. 2022. Available from: [Link]

  • Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs. Antimicrobial Agents and Chemotherapy. 1995. Available from: [Link]

  • Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development. Behavioural Brain Research. 2011. Available from: [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. 2011. Available from: [Link]

  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. Available from: [Link]

  • Animal model of schizophrenia. Wikipedia. Available from: [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ResearchGate. 2022. Available from: [Link]

  • Animal models of schizophrenia. British Journal of Pharmacology. 2011. Available from: [Link]

  • Pharmacokinetic-pharmacodynamic modeling and simulation for in vivo bactericidal effect in murine infection model. Journal of Pharmaceutical Sciences. 2008. Available from: [Link]

  • Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment. mBio. 2024. Available from: [Link]

  • Dose-dependent kinetics of cilastatin in laboratory animals. Semantic Scholar. 1989. Available from: [Link]

  • Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment. PubMed. 2024. Available from: [Link]

  • Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. MDPI. 2025. Available from: [Link]

  • Discovery of a Novel Inhibitor of Coronavirus 3CL Protease as a Clinical Candidate for the Potential Treatment of COVID-19. bioRxiv. 2020. Available from: [Link]

  • 5-HT2C receptor agonists as potential drugs for the treatment of obesity. Current Pharmaceutical Design. 2003. Available from: [Link]

  • Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. ACS Pharmacology & Translational Science. 2021. Available from: [Link]

  • Dose-dependent kinetics of cilastatin in laboratory animals. Drug Metabolism and Disposition. 1989. Available from: [Link]

  • 5-HT2C Serotonin Receptor Assay. Innoprot. Available from: [Link]

  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. 2025. Available from: [Link]

  • 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. International Journal of Molecular Sciences. 2021. Available from: [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. 2022. Available from: [Link]

  • Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs). Acta Pharmaceutica Sinica B. 2019. Available from: [Link]

  • What is the mechanism of Cilastatin Sodium? Patsnap Synapse. 2024. Available from: [Link]

  • Serotonin 2C Receptor Associated With Obesity and Maladaptive Behavior. Neuroscience News. 2022. Available from: [Link]

  • JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity. Frontiers in Pharmacology. 2022. Available from: [Link]

  • Human loss-of-function variants in the serotonin 2C receptor associated with obesity and maladaptive behavior. Nature Medicine. 2022. Available from: [Link]

  • (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. ChemBK. 2024. Available from: [Link]

  • Biotechnological process for the preparation of S - (+) - 2,2-dimethylcyclopropane carboxamide and R - (-) - 2,2-dimethylcyclopropane carboxylic acid. Google Patents.
  • Multiple-dose pharmacokinetics of imipenem-cilastatin. ResearchGate. 2015. Available from: [Link]

  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. 2018. Available from: [Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters. 2014. Available from: [Link]

  • Safety and tolerance comparison of imipenem-cilastatin to cephalothin and cefazolin. Journal of Antimicrobial Chemotherapy. 1983. Available from: [Link]

  • Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry. 2016. Available from: [Link]

  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Journal of Medicinal Chemistry. 2016. Available from: [Link]

  • Prospective Study Comparing Imipenem-Cilastatin With Clindamycin and Gentamicin for the Treatment of Serious Surgical Infections. Archives of Surgery. 1990. Available from: [Link]

  • Design of fluorinated cyclopropane derivatives of. European Journal of Medicinal Chemistry. 2019. Available from: [Link]

  • We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C ) Receptor Agonists for the Treatment of CNS Disorders. ResearchGate. 2019. Available from: [Link]

  • Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. ACS Publications. 2016. Available from: [Link]

  • Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants. Molecular Pharmacology. 2010. Available from: [Link]

Sources

Assessing the metabolic stability of (1S)-2,2-Dimethylcyclopropan-1-amine containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Metabolic Stability Assessment of (1S)-2,2-Dimethylcyclopropan-1-amine Derivatives: A Comparative Technical Guide

Executive Summary: The Strategic Value of the (1S)-2,2-Dimethyl Scaffold

In the landscape of modern medicinal chemistry, the (1S)-2,2-dimethylcyclopropan-1-amine moiety has emerged as a privileged pharmacophore, most notably acting as the "warhead" in lysine-specific demethylase 1 (LSD1) inhibitors like Iadademstat (ORY-1001) .

Unlike simple aliphatic amines or unsubstituted cyclopropylamines (e.g., tranylcypromine), this specific scaffold offers a unique balance of conformational rigidity , lipophilicity , and metabolic resistance . This guide provides a technical framework for assessing the metabolic stability of compounds containing this core, comparing them against structural alternatives to validate their inclusion in drug candidates.[1]

Structural Logic & Metabolic Rationale

To accurately assess stability, one must understand the "Why" behind the structure.

  • Conformational Lock: The cyclopropane ring constrains the amine, reducing the entropic penalty upon binding to targets like LSD1.

  • Gem-Dimethyl Blockade: The two methyl groups at the C2 position are not merely lipophilic spacers; they serve as steric shields . They block metabolic attack at the cyclopropane ring and hinder the approach of cytochrome P450 (CYP) heme iron to the amine nitrogen, potentially reducing the liability of mechanism-based inhibition (MBI) seen with unsubstituted analogs.

  • Stereochemistry ((1S)): Metabolic enzymes are chiral. The (1S) enantiomer often exhibits distinct metabolic clearance rates compared to the (1R) enantiomer due to preferential binding in the CYP active site.

Comparative Performance Matrix
Feature(1S)-2,2-Dimethylcyclopropan-1-amine Unsubstituted Cyclopropylamine (e.g., Tranylcypromine)Acyclic Isostere (e.g., Isobutylamine)
Metabolic Soft Spots Low. C2-oxidation blocked by methyls.High. Ring C2/C3 prone to oxidation/opening.Medium.

-carbon highly accessible.
CYP Inhibition Risk Moderate/Low. Steric bulk improves selectivity.High. Known suicide inhibitor (MBI) of CYP2C19/2D6.Low. Typically reversible inhibition if any.
Lipophilicity (cLogP) Higher. Improves permeability.Moderate. Variable.
Key Metabolic Route Methyl hydroxylation (

-oxidation), N-oxidation.
Ring opening (SET mechanism), N-dealkylation.N-dealkylation, Deamination.

Critical Metabolic Pathways & Visualization

When assessing this moiety, you are looking for three specific biotransformation events.

MetabolicPathways Parent (1S)-2,2-Dimethyl cyclopropan-1-amine Core NOx N-Oxidation (FMO / CYP) Parent->NOx Minor Route (Sterically Hindered) MeOH Methyl Hydroxylation (CYP3A4 / 2C19) Parent->MeOH Major Liability (Soft Spot) RingOpen Ring Opening (Mechanism Based Inhibition) Parent->RingOpen Potential Toxicity (Radical Intermediate) Stable Excreted Unchanged (Renal/Biliary) Parent->Stable High Stability

Figure 1: Potential metabolic fates of the (1S)-2,2-dimethylcyclopropan-1-amine core. Note that methyl hydroxylation is the primary "soft spot" introduced by the gem-dimethyl group.

Experimental Protocols for Stability Assessment

Do not rely on generic screening. The unique ring strain requires specific attention to Mechanism-Based Inhibition (MBI) .

Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Objective: Determine the


 and identify if the gem-dimethyl group effectively blocks metabolism compared to linear analogs.
  • Preparation:

    • Test Compound:

      
       (low concentration to ensure first-order kinetics).
      
    • System: Pooled Human Liver Microsomes (HLM) at

      
      .
      
    • Cofactor: NADPH regenerating system (Mg

      
      , Glucose-6-phosphate, G6P dehydrogenase, NADP+).
      
  • Incubation:

    • Pre-incubate microsomes + compound for 5 mins at 37°C.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Processing:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
Protocol B: CYP Time-Dependent Inhibition (TDI) Assay

Objective: Cyclopropylamines are notorious suicide inhibitors. You must verify if the 2,2-dimethyl substitution mitigates this risk compared to tranylcypromine.

  • Primary Incubation (Inactivation Step):

    • Test compound (

      
      ) + HLM (
      
      
      
      ) + NADPH.
    • Incubate for

      
       and 
      
      
      
      min.
    • Control: Same incubation without NADPH (to rule out chemical instability).

  • Secondary Incubation (Activity Check):

    • Dilute primary mixture 1:10 into a secondary plate containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4, Bufuralol for CYP2D6) + fresh NADPH.

    • Incubate for specific probe reaction time (e.g., 10 min).

  • Readout:

    • Measure metabolite formation of the probe.[2][3][4]

    • Calculation: Calculate the "Shift". If

      
       decreases significantly after pre-incubation (or single point activity drops >20% vs control), the compound is a Time-Dependent Inhibitor.
      
    • Success Criterion: A "clean" (1S)-2,2-dimethyl derivative should show minimal shift (

      
       ratio low) compared to tranylcypromine.
      

Data Interpretation & Decision Tree

Use this workflow to interpret your experimental data.

DecisionTree Start Start: HLM Stability Data HighCL High Clearance (t1/2 < 15 min) Start->HighCL LowCL Low Clearance (t1/2 > 60 min) Start->LowCL MetID Metabolite ID (Soft Spot) HighCL->MetID TDI_Check Check CYP Inhibition (MBI) LowCL->TDI_Check Me_Ox Methyl Oxidation Found? Optimize: Fluorinate Me groups MetID->Me_Ox Ring_Ox Ring Oxidation Found? (Unlikely with 2,2-Me2) MetID->Ring_Ox Pass PASS: Advance to Hepatocytes/In Vivo TDI_Check->Pass No Shift Fail FAIL: High DDI Risk TDI_Check->Fail IC50 Shift > 3-fold

Figure 2: Decision logic for optimizing (1S)-2,2-dimethylcyclopropan-1-amine leads.

Case Study: Iadademstat (ORY-1001)[5][6][7]

To validate the stability of this moiety, we look to Iadademstat , the first-in-class LSD1 inhibitor utilizing this exact core.

  • Clinical Observation: Iadademstat demonstrates a half-life (

    
    ) suitable for once-daily dosing in humans, confirming that the (1S)-2,2-dimethyl  core is sufficiently metabolically stable in vivo [1].
    
  • Selectivity: Unlike tranylcypromine, which indiscriminately inhibits MAO-A/B and CYPs, the 2,2-dimethyl analog shows high selectivity. This supports the hypothesis that the gem-dimethyl group provides a "steric filter," improving the safety profile regarding Drug-Drug Interactions (DDIs) [2].

References

  • Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology. Link[5]

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. (Note: Preclinical characterization supporting the stability and selectivity profile).[6][7]

  • Guengerich, F. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Pharmacology. Link

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[2][3][6][7][8][9][10][11] (Standard protocol reference for the assays described).

Sources

Comprehensive Comparison of Synthetic Routes to Enantiomerically Pure 2,2-Dimethylcyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Enantiomerically pure 2,2-dimethylcyclopropanamine is a sterically demanding, highly strained chiral building block utilized extensively in the development of peptidomimetics, antivirals, and enzyme inhibitors (such as cilastatin analogs). Because direct asymmetric amination of cyclopropanes remains synthetically challenging, the most robust workflows rely on the asymmetric synthesis or resolution of its precursor, 2,2-dimethylcyclopropanecarboxylic acid, followed by a stereoretentive Curtius rearrangement[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the leading synthetic routes to this critical intermediate. The methodologies detailed below emphasize mechanistic causality and self-validating protocols to ensure high-fidelity reproduction in drug development laboratories.

Synthesis of the Chiral Precursor: 2,2-Dimethylcyclopropanecarboxylic Acid

Route A: Enzymatic Resolution of Racemic Esters

Using lipases such as Novozym 435, racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) undergoes highly enantioselective hydrolysis. The addition of 15% N,N-dimethylformamide (DMF) as a hydrophilic co-solvent is a critical experimental choice; it accelerates the reaction by improving the solubility of the lipophilic substrate while stabilizing the enzyme's tertiary structure, avoiding the inhibitory mass-transfer limitations seen with high log P solvents[2]. At an optimal pH of 7.2, this method yields S-(+)-2,2-dimethylcyclopropanecarboxylic acid with up to 49.0% yield (near the 50% theoretical maximum for kinetic resolution) and 98.7% enantiomeric excess (ee)[2].

Route B: Microbial Biotransformation

Whole-cell biocatalysis utilizing Rhodococcus erythropolis (e.g., strain AJ270) leverages endogenous nitrile hydratase and amidase enzymes to convert racemic amides or nitriles into chiral acids[1]. The amidase exhibits strict steric dependence on the gem-dimethyl substituents, ensuring high enantioselectivity. This method operates under exceptionally mild conditions (aqueous buffer, 30 °C) and is highly scalable, though it requires specialized microbiological infrastructure[1].

Route C: Classical Diastereomeric Salt Resolution

A traditional approach involves synthesizing racemic 2,2-dimethylcyclopropanecarboxylic acid and resolving it via diastereomeric salt formation with chiral amines such as L-carnitine oxalate or (S)-2-benzylaminobutanol[3]. While the reagents are inexpensive, the reliance on multiple fractional crystallizations severely limits the practical yield (typically 16.7% to 32%) and makes the process labor-intensive and less suitable for modern green-chemistry mandates[3].

Route D: Asymmetric Copper-Catalyzed Cyclopropanation

Direct construction of the chiral cyclopropane ring can be achieved via the reaction of alkenes with diazo compounds, catalyzed by chiral Schiff base-copper complexes. This approach proceeds via a metallacyclobutane intermediate[4]. While it boasts high atom economy and avoids the 50% yield cap of kinetic resolutions, the synthesis of the complex chiral ligands and the handling of hazardous diazo compounds present significant operational hurdles[4].

Quantitative Comparison of Precursor Synthesis Routes

Synthetic RouteMax Theoretical YieldPractical YieldEnantiomeric Excess (ee)ScalabilityEnvironmental Impact
A: Enzymatic Resolution (Novozym 435) 50%49.0%98.7%HighLow (Aqueous/Mild)
B: Microbial Biotransformation 50%~48.0%>99.0%HighLow (Whole-cell)
C: Diastereomeric Salt Resolution 50%16.7 - 32.0%>95.0%ModerateHigh (Solvent heavy)
D: Asymmetric Cyclopropanation 100%~85.0%~90.0%Low-ModerateHigh (Heavy metals)

Stereoretentive Conversion: The Curtius Rearrangement

Once the enantiopure acid is obtained, it must be converted to 2,2-dimethylcyclopropanamine without racemization. The Curtius rearrangement is the gold standard for this transformation[1]. By reacting the chiral acid with diphenylphosphoryl azide (DPPA), an acyl azide is formed. Upon heating, nitrogen gas is expelled, and the alkyl group migrates to the nitrogen atom in a strictly concerted mechanism. Because no free carbocation is generated at the C1 position, the stereochemical integrity of the chiral center is 100% retained[1].

Workflow A Racemic Precursor (Ester/Nitrile) B Enzymatic Resolution (Novozym 435) A->B C S-(+)-Chiral Acid Intermediate B->C Kinetic Resolution D Curtius Rearrangement (DPPA, t-BuOH) C->D E Acidic Deprotection (HCl/EtOAc) D->E Stereoretention F Enantiopure 2,2-Dimethyl- cyclopropanamine E->F

Chemoenzymatic workflow for the synthesis of enantiopure 2,2-dimethylcyclopropanamine.

Mechanism A Chiral Acid B Acyl Azide A->B DPPA C Isocyanate Intermediate B->C Heat (-N2) Concerted D Chiral Amine C->D Hydrolysis

Concerted mechanistic pathway of the Curtius rearrangement ensuring stereochemical retention.

Self-Validating Experimental Protocols

Protocol 1: Enzymatic Resolution of DMCPE (Route A)

This protocol utilizes a kinetic resolution framework designed to self-terminate near 50% conversion to maximize ee.

  • Substrate Preparation : Dissolve racemic ethyl-2,2-dimethylcyclopropanecarboxylate (65 mmol/L) in a solvent mixture of 15% v/v DMF and 85% phosphate buffer (1 mol/L, pH 7.2)[2].

    • Causality: DMF improves the solubility of the lipophilic ester without disrupting the enzyme's tertiary structure, preventing substrate pooling[2].

  • Biocatalyst Addition : Add immobilized lipase Novozym 435 (16 g/L) to the buffered solution[2].

  • Incubation : Agitate the mixture at 30 °C for 56 hours[2].

  • Validation Checkpoint 1 (Reaction Monitoring) : Monitor the reaction progress via GC. The reaction must be halted exactly when conversion reaches ~49-50% to ensure the unreacted ester and the newly formed acid possess maximum enantiomeric excess.

  • Workup : Filter out the immobilized enzyme (which can be washed and reused). Extract the unreacted ester with hexane. Acidify the remaining aqueous layer to pH 2.0 with 1M HCl and extract with ethyl acetate to isolate S-(+)-2,2-dimethylcyclopropanecarboxylic acid.

  • Validation Checkpoint 2 (Optical Purity) : Analyze the isolated acid via chiral HPLC (e.g., Chiralcel OJ-H column). The protocol is validated if ee is ≥98.5%.

Protocol 2: Stereoretentive Curtius Rearrangement to Chiral Amine

This protocol converts the acid to the amine while strictly preserving the C1 stereocenter.

  • Acyl Azide Formation : Dissolve S-(+)-2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) at 0 °C under an argon atmosphere[1].

    • Causality: DPPA acts as a safe, stable azide donor, activating the carboxylic acid and forming the acyl azide in situ without the need for harsh chlorinating agents.

  • Thermal Rearrangement : Slowly heat the reaction mixture to 80 °C.

    • Validation Checkpoint 3 (Intermediate Tracking): Monitor the evolution of N₂ gas (bubbling). An aliquot analyzed via IR spectroscopy will show a distinct, transient isocyanate peak at ~2250 cm⁻¹. The disappearance of the azide peak (~2140 cm⁻¹) validates the completion of the rearrangement.

  • Trapping the Isocyanate : Once N₂ evolution ceases, add tert-butanol (excess) and reflux for 12 hours to trap the isocyanate as a Boc-protected amine[1].

  • Deprotection : Isolate the Boc-amine via standard aqueous workup, dissolve in dichloromethane, and treat with trifluoroacetic acid (TFA) at room temperature for 2 hours.

  • Isolation : Concentrate under vacuum, neutralize with aqueous NaOH, and extract with diethyl ether to yield enantiomerically pure S-(+)-2,2-dimethylcyclopropanamine.

References

  • Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)
  • Source: researchgate.
  • Source: researchgate.
  • Source: researchgate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1S)-2,2-Dimethylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel molecules are but one part of the equation. The responsible management of chemical waste is a paramount concern, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (1S)-2,2-Dimethylcyclopropan-1-amine, a valuable building block in medicinal chemistry. Our focus extends beyond mere procedure, delving into the rationale behind each step to foster a culture of safety and scientific integrity.

(1S)-2,2-Dimethylcyclopropan-1-amine, like many aliphatic amines, is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1] Inhalation or skin absorption may lead to toxic effects.[1] Therefore, its disposal must be handled with the utmost care, adhering to institutional protocols and national regulations.

I. Immediate Safety and Handling Considerations

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is essential. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this amine involves the use of appropriate PPE to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[2][3]

  • Hand Protection: Use chemical-resistant gloves, such as PVC or nitrile rubber. It is crucial to inspect gloves for any signs of degradation before use and to employ proper removal techniques to avoid skin contact.[3][4]

  • Body Protection: A flame-retardant lab coat or a complete chemical-resistant suit should be worn.[3] When handling larger quantities or in situations with a high risk of splashing, a PVC apron is also recommended.[4]

  • Respiratory Protection: If working outside of a certified chemical fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge for organic vapors should be used.[5]

Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[4][5] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[2]

II. Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. (1S)-2,2-Dimethylcyclopropan-1-amine waste is classified as hazardous due to its corrosive and flammable properties.

Key Principles of Segregation:

  • Dedicated Waste Stream: Establish a dedicated waste container for (1S)-2,2-Dimethylcyclopropan-1-amine and its associated waste (e.g., contaminated consumables).

  • Avoid Mixing: Never mix amine waste with other chemical waste streams, especially incompatible materials like acids, acid chlorides, and oxidizing agents, to prevent violent reactions.[4]

  • Aqueous vs. Organic: If aqueous solutions of the amine are generated, they should be collected separately from organic solvent waste.

The following table provides a summary of the key characteristics of (1S)-2,2-Dimethylcyclopropan-1-amine relevant to its disposal.

PropertyValue/ClassificationImplication for Disposal
Physical State LiquidRequires containment in a sealed, leak-proof container.
Hazards Highly flammable liquid and vapor, Causes severe skin burns and eye damage.Waste must be stored away from ignition sources in a designated flammables cabinet. Handlers must wear appropriate PPE.
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, and carbon dioxide.[4][6]Segregate waste from these materials to prevent dangerous chemical reactions.
Regulatory Status Classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]Disposal must adhere to all local, state, and federal regulations and be managed by a licensed hazardous waste disposal company.[9]
III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of (1S)-2,2-Dimethylcyclopropan-1-amine from the point of generation to its final removal from the laboratory.

Step 1: Containerization

  • Select an Appropriate Container: Use a designated, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] The container must have a secure, tightly fitting cap.

  • Container Preparation: Ensure the container is clean and dry before adding any waste.

  • Filling: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[10]

Step 2: Labeling

Proper labeling is a critical safety measure and a legal requirement.

  • Content Identification: Clearly label the container with the full chemical name: "(1S)-2,2-Dimethylcyclopropan-1-amine".

  • Hazard Communication: Affix appropriate hazard pictograms for "Corrosive" and "Flammable".

Step 3: On-site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Small quantities of waste (up to 55 gallons of non-acute hazardous waste) can be accumulated at or near the point of generation in a designated SAA.

  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5] The storage area should have secondary containment to capture any potential leaks.

  • Incompatible Materials: Ensure that the storage location is free of incompatible materials.[4]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or the accumulation time limit is approaching (as per institutional policy), contact your institution's EHS office or a licensed hazardous waste disposal contractor.[9][11]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.

  • Professional Removal: Only trained professionals should handle the transport and final disposal of the hazardous waste.[9] Common disposal methods for amine waste include incineration at a permitted facility.[12][13]

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (1S)-2,2-Dimethylcyclopropan-1-amine.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Accumulation & Storage cluster_3 Final Disposal A Generate (1S)-2,2-Dimethylcyclopropan-1-amine Waste B Characterize as Hazardous: Corrosive & Flammable A->B C Select Dedicated, Compatible Container E Segregate from Incompatible Waste (e.g., Acids) B->E D Label with Chemical Name & Hazards C->D F Store in Designated Satellite Accumulation Area D->F G Ensure Secondary Containment & Ventilation F->G H Keep Away from Ignition Sources G->H I Contact EHS or Licensed Waste Contractor H->I J Complete Waste Disposal Documentation I->J K Professional Removal for Incineration J->K

Caption: Workflow for the proper disposal of (1S)-2,2-Dimethylcyclopropan-1-amine waste.

IV. Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is crucial to mitigate harm.

Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[2][3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly.

Personnel Exposure:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a cupful of water to drink.[2][14] Seek immediate medical attention.

By adhering to these rigorous protocols, researchers can ensure the safe and compliant disposal of (1S)-2,2-Dimethylcyclopropan-1-amine, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Safety Data Sheet for Amines. Chemtron. Available at: [Link]

  • Material Safety Data Sheet - Cyclopropylamine. Cole-Parmer. Available at: [Link]

  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Safety Data Sheet for Chemical Products. U.S. Water. Available at: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. Available at: [Link]

  • Regulatory and Guidance Information by Topic: Waste. US EPA. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Treatment of Hazardous Waste - Regulations.gov. American Chemical Society. Available at: [Link]

  • Hazardous Waste. US EPA. Available at: [Link]

Sources

Personal protective equipment for handling (1S)-2,2-Dimethylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a highly sterically hindered, cyclic primary amine, (1S)-2,2-Dimethylcyclopropan-1-amine is a critical building block in modern medicinal chemistry. It is frequently utilized in the synthesis of complex pharmaceutical agents, including tricyclic M4 positive allosteric modulators (PAMs) for neurological disorders[1].

However, like many low-molecular-weight aliphatic amines, it presents significant operational hazards. The compound is highly basic, nucleophilic, and capable of causing severe dermal and mucosal damage[2]. To ensure absolute safety and experimental reproducibility, handling this chemical requires a rigorous, self-validating operational framework.

Physicochemical & Hazard Profile

Understanding the physical state of the amine is the first step in hazard mitigation. In laboratory settings, this compound is typically handled as a hydrochloride (HCl) salt to improve stability, as the free base is volatile and rapidly absorbs atmospheric carbon dioxide to form carbamate salts[3].

Table 1: Quantitative Hazard and Property Summary

Property / HazardSpecification (HCl Salt)Specification (Free Base)Operational Implication
CAS Number 1955474-23-3[2]73434-10-3Governs SDS tracking and inventory logging.
Molecular Weight 121.61 g/mol [4]85.15 g/mol Stoichiometric calculations must account for the HCl counterion.
Physical State Solid (Crystalline powder)Liquid (Volatile)Dictates transfer methods (spatula vs. syringe).
GHS Hazard Codes H315, H319, H335[2]H225, H314, H335Requires strict isolation from skin, eyes, and respiratory tract.
Reactivity HygroscopicAbsorbs CO₂ / MoistureMust be stored under inert gas (Argon/N₂) to prevent degradation.

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient for handling concentrated amines. Amines are highly lipid-soluble; they can rapidly penetrate compromised skin barriers and cause saponification of cellular lipids, leading to deep tissue damage[5].

Table 2: Required PPE and Mechanistic Justification

PPE CategoryRequired StandardMechanistic Causality & Rationale
Ocular Protection 6[6]Primary amines cause rapid, irreversible corneal saponification upon contact. Standard safety glasses lack orbital seals and are prohibited.
Dermal Protection Heavy-duty Nitrile or Neoprene GlovesAmines can permeate and degrade standard latex. Nitrile provides a superior chemical barrier against basic organic compounds[5].
Body Protection Flame-Resistant (FR) Lab CoatProtects against the flammability of the free base and prevents dermal exposure to corrosive HCl salt dust.
Respiratory Chemical Fume Hood (Face velocity 80-120 fpm)Volatile amine vapors can cause delayed pulmonary edema[7]. If hood ventilation fails, a 3 (29 CFR 1910.134) is mandatory[3].

Operational Plan: Self-Validating Experimental Workflow

The following protocol details the safe handling of (1S)-2,2-Dimethylcyclopropan-1-amine HCl for a standard Nucleophilic Aromatic Substitution (SNAr) reaction, a common procedure in drug discovery[1]. Every step includes a built-in validation checkpoint to ensure systemic safety and chemical integrity.

Step 1: Environmental & PPE Verification

  • Action: Don all PPE listed in Table 2. Purge the reaction flask with Argon.

  • Validation Checkpoint: Verify the fume hood monitor displays a face velocity of 80–120 fpm before opening the chemical container.

Step 2: Reagent Weighing & Transfer

  • Action: Weigh the (1S)-2,2-Dimethylcyclopropan-1-amine HCl salt in a closed analytical balance to minimize dust generation. Transfer immediately to the Argon-purged flask.

  • Causality: The HCl salt is highly hygroscopic. Prolonged exposure to ambient air introduces water, which acts as a competing nucleophile in SNAr reactions, drastically reducing yield.

  • Validation Checkpoint: Observe the physical state of the salt. If the powder appears clumped or wet, it has absorbed atmospheric moisture and must be dried under vacuum before use to ensure stoichiometric accuracy.

Step 3: In Situ Freebasing & Reaction Execution

  • Action: Suspend the HCl salt in an anhydrous aprotic solvent (e.g., DMF). Add 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the reactive free amine.

  • Causality: The HCl salt is unreactive. DIPEA strips the proton from the cyclopropylamine, generating the nucleophilic free base required to attack the electrophile[1].

  • Validation Checkpoint: Before adding your electrophile, extract a 5 µL aliquot, dilute in 1 mL of water, and test with pH paper. A pH > 9 confirms complete liberation of the free amine.

Step 4: Reaction Quenching & Workup

  • Action: Upon reaction completion, quench the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with 1M aqueous HCl.

  • Causality: The 1M HCl wash protonates any unreacted (1S)-2,2-Dimethylcyclopropan-1-amine, forcing it into the aqueous layer and preventing it from contaminating the final product or the organic waste stream.

  • Validation Checkpoint: Test the pH of the aqueous wash layer. It must be < 3 to guarantee that all residual amine has been neutralized and safely partitioned.

Logical Workflow Visualization

AmineHandling N1 1. Hazard Assessment Identify H315, H319, H335 N2 2. PPE Verification Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 3. Environmental Control Chemical Fume Hood Setup N2->N3 N4 4. Reagent Handling Weighing & Closed-System Transfer N3->N4 N5 5. Reaction Execution e.g., SNAr / Amidation N4->N5 N6 6. Waste Segregation Isolate from Oxidizers/Acids N5->N6

Fig 1. Workflow for the hazard assessment, PPE selection, and handling of cyclopropylamine derivatives.

Emergency Response & Waste Disposal Plan

Spill Management:

  • Solid (HCl Salt): Do not dry sweep. Moisten the spill with a compatible solvent (e.g., isopropanol) to suppress dust, sweep into a chemically resistant container, and seal[7].

  • Liquid (Free Base): Absorb immediately with an inert, non-combustible material such as vermiculite or dry sand. Never use sawdust , as the heat of reaction between amines and organic matter can ignite a fire[3].

First Aid:

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for a minimum of 15 minutes[3]. Do not apply neutralizing acids (e.g., acetic acid) to the skin, as the exothermic neutralization reaction will exacerbate thermal burns.

  • Ocular Exposure: Utilize the emergency eyewash station for 15 minutes. Hold eyelids open to ensure complete irrigation[7]. Seek immediate ophthalmological evaluation.

Disposal Logistics:

  • Segregate all amine-containing waste from strong oxidizing agents and concentrated acids to prevent violent exothermic reactions[7].

  • Dispose of the acidic aqueous wash (from Step 4) in a designated, clearly labeled High-Density Polyethylene (HDPE) "Aqueous Basic/Amine Waste" container.

References

  • Ambeed. "1955474-23-3 | (S)-2,2-Dimethylcyclopropan-1-amine hydrochloride Safety Data." 2

  • ACS Medicinal Chemistry Letters. "Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile." 1

  • Molaid. "(1S)-2,2-dimethylcyclopropan-1-amine hydrochloride | 1955474-23-3." 4

  • Cole-Parmer. "Material Safety Data Sheet - Cyclopropylamine." 3

  • ACS Chemical Health & Safety. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." 5

  • CDN Isotopes. "Safety Data Sheet - Cyclopropylamine." 7

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories."6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.